6-O-alpha-D-Mannopyranosyl-D-mannopyranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-FZFXURTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-O-alpha-D-Mannopyranosyl-D-mannopyranose: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, a disaccharide of significant interest to researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document synthesizes fundamental properties with practical, field-proven insights into its biological significance, synthesis, and applications.
Introduction: Unveiling a Key Glycan Building Block
This compound, also known as α-1,6-mannobiose, is a disaccharide composed of two D-mannose units linked by an α-(1→6) glycosidic bond. This seemingly simple molecule plays a crucial role in various biological processes and serves as a fundamental structural motif in more complex carbohydrates, including the cell walls of fungi and bacteria. Its unique stereochemistry and linkage impart specific recognition properties, making it a focal point in glycobiology and a valuable tool in the development of novel therapeutics and vaccines.
This guide will delve into the core physicochemical properties of this compound, explore its biological functions with a focus on its antimicrobial and immunomodulatory potential, provide detailed experimental protocols for its synthesis and analysis, and discuss its applications in the cutting-edge field of drug discovery.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, stability, and handling characteristics, which are critical considerations for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₁₁ | |
| Molecular Weight | 342.30 g/mol | |
| CAS Number | 6614-35-3 | |
| Appearance | White crystalline solid | General knowledge |
| Melting Point | 196-197 °C | |
| Boiling Point | 662.8 °C at 760 mmHg | |
| Density | 1.76 g/cm³ | |
| Solubility | Soluble in water. | |
| Storage Conditions | -20°C |
Biological Significance and Mechanism of Action
The biological activities of this compound are intrinsically linked to its structure. Its mannose components and the specific α-1,6 linkage allow it to interact with various biological entities, leading to a range of effects from antimicrobial action to immune modulation.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties, particularly against certain strains of bacteria such as Escherichia coli. The proposed mechanism of action stems from its ability to interfere with bacterial cell wall integrity and adhesion. Bacterial cell surfaces are often decorated with lectins, proteins that bind to specific carbohydrate structures. The mannose units of this compound can act as competitive inhibitors, binding to bacterial lectins and preventing their attachment to host cell surface glycans, a crucial first step in infection.
Diagram: Proposed Mechanism of Antimicrobial Action
Caption: Competitive inhibition of bacterial adhesion by this compound.
Interaction with Lectins and Immunomodulation
Beyond its direct antimicrobial effects, this compound and related mannose-containing structures are recognized by a class of proteins called C-type lectins, which are crucial players in the innate immune system. These lectins, expressed on the surface of immune cells like macrophages and dendritic cells, act as pattern recognition receptors (PRRs) that identify conserved molecular patterns on pathogens.
The binding of mannose-containing glycans to C-type lectins can trigger a cascade of downstream signaling events, leading to phagocytosis of the pathogen, the production of cytokines and chemokines, and the initiation of an adaptive immune response. This immunomodulatory property is of significant interest in the development of vaccines and immunotherapies.
Diagram: Lectin Binding and Immune Activation
Caption: Interaction of this compound with immune cell lectins.
Experimental Protocols
To facilitate the practical application of this compound in a research setting, this section provides detailed, step-by-step methodologies for its chemical synthesis, purification, and the assessment of its antimicrobial activity.
Chemical Synthesis of this compound
The chemical synthesis of this disaccharide typically involves the coupling of a protected mannose donor with a protected mannose acceptor, followed by deprotection. The following protocol is a representative example based on established glycosylation methods.
Materials:
-
Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (Acceptor)
-
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide (Donor)
-
Mercury(II) cyanide (Promoter)
-
Dry benzene and nitromethane (Solvents)
-
Silica gel for column chromatography
-
Sodium methoxide in methanol (for deacetylation)
-
Palladium on charcoal (for debenzylation)
-
Hydrogen gas
Procedure:
-
Glycosylation:
-
Dissolve the mannose acceptor and mercury(II) cyanide in a mixture of dry benzene and nitromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of the mannose donor in dry benzene to the reaction mixture at room temperature.
-
Stir the reaction for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.
-
-
Deacetylation:
-
Dissolve the protected disaccharide in dry methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the mixture at room temperature until TLC analysis indicates complete removal of the acetyl groups.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
-
Debenzylation:
-
Dissolve the deacetylated product in a suitable solvent such as methanol or ethanol.
-
Add palladium on charcoal (10% w/w).
-
Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature and atmospheric pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.
-
Purification by High-Performance Liquid Chromatography (HPLC)
For applications requiring high purity, HPLC is the method of choice for the purification of this compound.
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 1-5 mL/min for semi-preparative columns.
-
Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30-40 °C) to improve peak shape.
Procedure:
-
Dissolve the crude or partially purified product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC column.
-
Monitor the elution profile using the RI detector.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by lyophilization) to obtain the purified this compound.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile this compound solution of known concentration
-
Positive control (bacterial culture without inhibitor)
-
Negative control (broth medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound solution in the broth medium across the wells of the 96-well plate.
-
Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Include a positive control well containing only the bacterial inoculum and broth.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Applications in Drug Development
The unique structural and biological properties of this compound make it a valuable molecule in the field of drug development, particularly in the areas of anti-infectives and vaccine design.
Building Block for Complex Carbohydrate Synthesis
This compound serves as a crucial building block for the synthesis of more complex oligosaccharides and glycoconjugates. These larger structures can mimic the carbohydrate antigens found on the surface of pathogens. By synthesizing these antigens, researchers can develop carbohydrate-based vaccines that elicit an immune response against the pathogen. For example, it can be a precursor for the synthesis of fragments of fungal galactomannan, a key antigen in many fungal species.
Development of Anti-Adhesion Agents
As discussed in the mechanism of action, the ability of this disaccharide to block bacterial adhesion to host cells makes it a promising candidate for the development of anti-adhesion therapies. These agents offer an alternative to traditional antibiotics by preventing infection without directly killing the bacteria, which may reduce the selective pressure for the development of antibiotic resistance.
Adjuvants and Ligands for Targeted Drug Delivery
The immunomodulatory properties of this compound, through its interaction with lectin receptors, suggest its potential use as a vaccine adjuvant. By incorporating this disaccharide into a vaccine formulation, it can help to enhance the immune response to the target antigen. Furthermore, its ability to be recognized by specific immune cells can be exploited for targeted drug delivery, where a therapeutic agent is conjugated to the disaccharide to direct it to cells expressing mannose receptors.
Conclusion
This compound is more than just a simple disaccharide; it is a molecule with significant biological relevance and considerable potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its antimicrobial and immunomodulatory activities, make it a versatile tool for researchers. A thorough understanding of its synthesis, purification, and biological evaluation, as outlined in this guide, is essential for harnessing its full potential in the creation of next-generation therapeutics and vaccines. As research in glycobiology continues to expand, the importance of fundamental building blocks like this compound is set to grow, paving the way for innovative solutions to pressing medical challenges.
References
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Bojar, D., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(2), 314-329. [Link]
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Bojar, D., et al. (2021). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. bioRxiv. [Link]
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Silhavy, T. J., et al. (2010). The Metabolic Enzyme ManA Reveals a Link between Cell Wall Integrity and Chromosome Morphology. PLoS ONE, 5(9), e12681. [Link]
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National Center for Biotechnology Information. (n.d.). alpha-D-Mannopyranose. PubChem Compound Database. [Link]
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Balzarini, J., et al. (1992). alpha-(1-3)- and alpha-(1-6)-D-mannose-specific plant lectins are markedly inhibitory to human immunodeficiency virus and cytomegalovirus infections in vitro. Antiviral Research, 18(2), 191-207. [Link]
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Langer, J., et al. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Chemical Biology. [Link]
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Langer, J., et al. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Chemical Biology. [Link]
- Garegg, P. J., et al. (1990). Synthesis of methyl 3-O-alpha-D-galactopyranosyl-6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, methyl 3-O-alpha-D-glucopyranosyl-6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, methyl 6
A Comprehensive Guide to the Structural Elucidation of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose
Introduction
In the intricate world of glycoscience, the precise structural determination of oligosaccharides is paramount to understanding their biological functions and unlocking their therapeutic potential. 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, a disaccharide also known as α-(1→6)-mannobiose, represents a fundamental structural motif found in complex mannans, which are key components of cell walls in yeast, fungi, and plants.[1][2][3][4] Its molecular formula is C₁₂H₂₂O₁₁, with a corresponding molar mass of 342.3 g/mol .[4] The elucidation of its structure—confirming the identity of its monosaccharide units, the specific linkage point, and the anomeric stereochemistry—serves as a critical model for the analysis of more complex glycans.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven workflow for the complete structural characterization of this compound. Moving beyond a mere listing of procedures, we will explore the causality behind experimental choices, ensuring a self-validating and robust analytical strategy grounded in the principles of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Pillar 1: Foundational Analysis via Mass Spectrometry
The initial step in any structural elucidation is to ascertain the compound's molecular weight and fundamental composition. Mass spectrometry is the ideal tool for this purpose, providing a rapid and highly sensitive analysis.
Causality of Experimental Choice:
We employ MS first to confirm that the sample is indeed a disaccharide composed of two hexose units. This is a crucial validation step before investing time in more detailed NMR analysis. Techniques like Electrospray Ionization (ESI) are preferred for their soft ionization, which keeps the relatively fragile disaccharide intact for molecular weight determination.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Dissolve 50-100 µg of the purified disaccharide in a 1:1 solution of methanol:water to a final concentration of approximately 10-50 µg/mL. The addition of a small amount of sodium acetate (final concentration ~1 mM) is recommended to promote the formation of sodiated adducts ([M+Na]⁺), which are often more stable and provide clearer fragmentation patterns for carbohydrates.[5]
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Full Scan MS (MS1): Acquire a full scan spectrum to identify the parent ion. For this compound (C₁₂H₂₂O₁₁), the expected sodiated ion [M+Na]⁺ will have an m/z of approximately 365.1.
-
Tandem MS (MS/MS): Isolate the [M+Na]⁺ parent ion (m/z 365.1) and subject it to Collision-Induced Dissociation (CID). Acquire the resulting fragment ion spectrum.
Data Interpretation and Validation:
The fragmentation pattern provides the next layer of evidence. For disaccharides, the primary cleavages occur at the glycosidic bond.[6]
-
Primary Fragmentation: The most significant fragment will result from the loss of a single mannose unit (a neutral loss of 162 Da), confirming the disaccharide composition.
-
Ion Nomenclature: Following the Domon and Costello nomenclature, cleavage of the glycosidic bond will produce Y- and B-type ions. For a dimannoside, this would result in a prominent Y₁ ion at m/z 203.05 (corresponding to [Mannose + Na]⁺) and a B₁ ion at m/z 185.04 (corresponding to the remaining mannosyl residue).
-
Linkage Insights: While not definitive, the relative intensities of fragment ions can offer clues about linkage stability. Studies have shown that the 1→6 linkage in mannobioses is comparatively stable under CID conditions.[7][8]
| Ion Type | Description | Expected m/z ([M+Na]⁺) |
| [M+Na]⁺ | Parent Ion (C₁₂H₂₂O₁₁Na) | 365.1 |
| Y₁ | Reducing Mannose Unit + Na⁺ | 203.1 |
| B₁ | Non-reducing Mannosyl Residue | 185.0 |
Table 1: Key fragment ions expected from MS/MS analysis of sodiated this compound.
Pillar 2: Definitive Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of carbohydrate structure elucidation, offering unambiguous determination of atomic connectivity and stereochemistry without sample destruction.[9][10] A systematic, multi-experiment approach is required to solve the puzzle of the disaccharide's structure.
Causality of the NMR Workflow:
The logic of the NMR workflow is to first identify the individual "spin systems" (i.e., the protons belonging to each mannose ring) and then to find the connection between them. We start with simple 1D spectra to get an overview, then use 2D correlation experiments to assign all signals within each ring, and finally, employ a long-range correlation experiment (HMBC) to definitively identify the linkage between the two rings.
Experimental Protocol: A Multi-Step NMR Approach
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5 mL of high-purity deuterium oxide (D₂O). Lyophilize the sample twice from D₂O to exchange all labile hydroxyl protons with deuterium, simplifying the spectrum by removing the large H₂O signal and -OH proton signals. Finally, redissolve in 99.96% D₂O for analysis.
Step 1: 1D ¹H and ¹³C NMR - The Initial Fingerprint
-
¹H NMR: Acquire a standard 1D proton spectrum. The anomeric proton region (δ 4.5-5.5 ppm) is the most informative.[11] For our target molecule, we expect to see two anomeric signals. The signal for the anomeric proton of the α-(1→6) linkage (H-1') will be a doublet with a small coupling constant (³JH1,H2 < 2 Hz), which is characteristic of the axial-equatorial relationship in α-mannopyranosides. The reducing end mannose will exist as a mixture of α and β anomers, giving rise to two additional, smaller anomeric signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The anomeric carbons (C-1 and C-1') will appear in the δ 95-105 ppm region. A key indicator of the 1→6 linkage is the downfield shift of the C-6 signal (typically > δ 65 ppm) compared to the C-6 of a terminal mannose unit (typically ~δ 61-62 ppm).[10]
Step 2: 2D COSY - Mapping Intra-Ring Proton Connectivity
-
Purpose: The Correlation SpectroscopY (COSY) experiment identifies protons that are coupled to each other (typically separated by 2 or 3 bonds).[12]
-
Execution: Starting from the well-resolved anomeric proton signals (H-1, H-1'), we can "walk" through the spin system of each mannose ring by identifying the cross-peaks. For example, the H-1' signal will show a cross-peak to H-2', which in turn will show a cross-peak to H-3', and so on, allowing for the sequential assignment of all protons within the non-reducing mannose unit.
Step 3: 2D HSQC - Linking Protons to Their Carbons
-
Purpose: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon atom (a one-bond correlation).[13]
-
Execution: This experiment is crucial for assigning the ¹³C spectrum. Each cross-peak in the HSQC spectrum links a proton chemical shift (from the ¹H and COSY analyses) to its corresponding carbon chemical shift. An edited HSQC can further distinguish CH₂ groups from CH/CH₃ groups.
Step 4: 2D HMBC - The Definitive Linkage Assignment
-
Purpose: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds.[13][14]
-
Execution: The definitive evidence for the α-(1→6) linkage is a cross-peak between the anomeric proton of the non-reducing mannose (H-1') and the C-6 carbon of the reducing mannose. This three-bond correlation (³JC,H) is unambiguous proof of the linkage site.
| Experiment | Purpose | Key Information Gained |
| ¹H NMR | Initial proton fingerprint | Identifies anomeric protons; J-coupling indicates α-configuration. |
| ¹³C NMR | Initial carbon fingerprint | Identifies anomeric carbons; downfield shift of C-6 indicates linkage. |
| COSY | Intra-ring H-H connectivity | Assigns all protons within each mannose ring. |
| HSQC | One-bond H-C connectivity | Assigns all carbons based on proton assignments. |
| HMBC | Long-range (2-3 bond) H-C connectivity | Unambiguously identifies the 1→6 linkage via H-1' to C-6 correlation. |
Table 2: Summary of the NMR spectroscopy workflow for structural elucidation.
Pillar 3: Orthogonal Confirmation with Enzymatic Digestion
To ensure the trustworthiness of the elucidation, a final confirmatory step using an orthogonal technique is highly recommended. Enzymatic digestion provides a functional validation of the assigned structure.
Causality of Experimental Choice:
Glycosidases are highly specific for both the monosaccharide and the anomeric configuration of the linkage they cleave. Using an enzyme known to cleave only α-mannosidic bonds serves as a perfect biological validation of the stereochemistry determined by NMR.
Experimental Protocol: α-Mannosidase Digestion
-
Reaction Setup: Prepare two reaction vials. In vial A, dissolve a small amount of the disaccharide in a suitable buffer (e.g., sodium acetate, pH 5.0). In vial B (control), dissolve the same amount of disaccharide in the buffer alone.
-
Enzyme Addition: Add a specific α-mannosidase (EC 3.2.1.24) to vial A.
-
Incubation: Incubate both vials at the enzyme's optimal temperature (e.g., 37°C) for several hours.
-
Analysis: Analyze the contents of both vials by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or Thin-Layer Chromatography (TLC).
Expected Results and Validation:
-
Vial A (with enzyme): The chromatogram should show the disappearance of the disaccharide peak and the appearance of a single peak corresponding to D-mannose.
-
Vial B (control): The chromatogram should show only the original, intact disaccharide peak.
Visualizing the Elucidation Workflow
The logical flow of the entire process, integrating data from multiple techniques to arrive at a definitive structure, can be visualized as follows.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of mass spectrometry and a suite of NMR experiments, supported by orthogonal enzymatic validation. By first confirming molecular weight and composition with MS, then meticulously assigning atomic connectivity and stereochemistry with a logical 1D and 2D NMR workflow, and finally validating the anomeric configuration with specific enzymes, researchers can achieve an unambiguous and trustworthy structural assignment. This robust methodology not only defines the structure of this specific mannobioside but also serves as a gold-standard template for tackling the challenges presented by more complex glycans in biological and pharmaceutical research.
References
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Coutinho, P. M., & Henrissat, B. (1999). Carbohydrate-Active Enzymes server. Carbohydrate-Active EnZymes database. [Link]
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van Zyl, W. H., et al. (2010). A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase. Process Biochemistry. [Link]
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Srivastava, P., & Kapoor, M. (2017). An overview of mannan structure and mannan-degrading enzyme systems. Applied Microbiology and Biotechnology. [Link]
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Widmalm, G., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. [Link]
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Malgas, S., et al. (2023). Towards an understanding of the enzymatic degradation of complex plant mannan structures. Applied Microbiology and Biotechnology. [Link]
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Creative Biostructure. Using NMR for Glycomics and Sugar Analysis. Creative Biostructure Technical Pages. [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 185698, alpha-D-Mannopyranose. PubChem. [Link]
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Ruhaak, L. R., et al. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. Analytical Chemistry. [Link]
- Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates.
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Taylor & Francis Online. Structure elucidation – Knowledge and References. Taylor & Francis. [Link]
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Lebrilla, C. B., et al. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. Analytical Chemistry. [Link]
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Corzana, F., et al. (2007). 1D 13C-NMR Data as Molecular Descriptors in Spectra—Structure Relationship Analysis of Oligosaccharides. Molecules. [Link]
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Zhang, H., et al. (2006). Analysis of mannoligosaccharides by liquid chromatography-electrospray ionization mass spectrometry. Se Pu. [Link]
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Ambalam, M., et al. (2021). 1H NMR Spectroscopy-Based Configurational Analysis of Mono- and Disaccharides and Detection of β-Glucosidase Activity: An Undergraduate Biochemistry Laboratory. Journal of Chemical Education. [Link]
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Kováčik, V., et al. (2017). Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. Organic & Biomolecular Chemistry. [Link]
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Science.gov. cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
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Science.gov. nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
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Kováčik, V., et al. (2017). Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. ResearchGate. [Link]
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Columbia University. HSQC and HMBC | NMR Core Facility. Columbia University Chemistry Department. [Link]
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ResearchGate. The mechanism of mass spectrum analysis on glucose and mannose... ResearchGate. [Link]
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YouTube. (2020). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. Professor Dave Explains. [Link]
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San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. SDSU Department of Chemistry. [Link]
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An In-Depth Technical Guide to the Natural Occurrence of Alpha-1,6-Mannobiose in Yeast Cell Walls
This guide provides a comprehensive technical overview of alpha-1,6-mannobiose, a key structural component of the yeast cell wall. It is intended for researchers, scientists, and drug development professionals interested in the biology of yeast, host-pathogen interactions, and the development of novel therapeutics. This document delves into the biosynthesis, structural significance, and immunological implications of α-1,6-mannobiose and the broader mannan polymer, supported by detailed experimental protocols for its study.
Part 1: The Structural and Functional Significance of α-1,6-Mannobiose in the Yeast Cell Wall
Introduction to the Yeast Cell Wall Architecture
The yeast cell wall is a dynamic and essential organelle that constitutes 15-30% of the cell's dry weight and is crucial for maintaining cellular integrity, morphology, and mediating interactions with the environment.[1][2][3] It possesses a layered structure, with an inner skeletal layer composed primarily of β-1,3-glucan and chitin, and an outer layer rich in heavily glycosylated proteins known as mannoproteins.[1][2][4] These mannoproteins are embedded within the glucan-chitin matrix and extend outwards, forming a dense, mannose-rich surface that is the primary point of contact with the host immune system.[1][3]
The Mannan Component: A Closer Look at α-1,6-Linkages
The carbohydrate portion of mannoproteins, referred to as mannan, is a complex polymer of mannose residues. In Saccharomyces cerevisiae and many other yeasts, mannan is characterized by a long backbone of α-1,6-linked mannose units.[1][3][5][6] This α-1,6-mannan backbone is further decorated with shorter side chains of α-1,2- and α-1,3-linked mannose residues.[1][3][5][6] The fundamental repeating disaccharide unit of this backbone is α-1,6-mannobiose. The extensive branching and phosphorylation of these mannan structures contribute to the overall architecture and porosity of the cell wall.[7]
Biosynthesis of the α-1,6-Mannan Backbone
The synthesis of the α-1,6-mannan backbone is a multi-step enzymatic process that occurs primarily in the Golgi apparatus. It begins with the modification of N-linked oligosaccharides that are initially synthesized in the endoplasmic reticulum.
The key enzyme initiating this process is α-1,6-mannosyltransferase , encoded by the OCH1 gene.[8][9][10][11][12][13] Och1p adds the first α-1,6-linked mannose residue to the core N-glycan (Man8GlcNAc2).[8][9][10][11][12][13] This initial step is critical for the subsequent elongation of the outer chain.[10][13]
Following the action of Och1p, the α-1,6-mannan backbone is elongated by two mannosyltransferase complexes, M-Pol I and M-Pol II .[9][14] M-Pol I is a heterodimer composed of the Mnn9p and Van1p subunits, which are essential for the polymerase activity that extends the α-1,6-mannan chain.[15][16][17][18][19] Subsequent branching with α-1,2- and α-1,3-linked mannose residues is carried out by other specific mannosyltransferases.[6][14]
Functional Roles of α-1,6-Mannobiose and Mannan
The α-1,6-mannan backbone and its associated branches are critical for several aspects of yeast physiology:
-
Cell Wall Integrity: The extensive mannosylation of cell wall proteins contributes significantly to the structural integrity and rigidity of the cell wall.
-
Porosity and Permeability: The dense layer of mannoproteins on the cell surface acts as a molecular sieve, controlling the passage of molecules into and out of the cell.[7]
-
Cell-Cell Interactions: Mannans are involved in various cell-cell recognition phenomena, including flocculation and mating.
Part 2: Immunological Implications of Yeast Cell Wall Mannans
Recognition by the Innate Immune System
The mannan-rich outer layer of the yeast cell wall is a primary target for recognition by the host's innate immune system.[3] Specific mannose structures, including the α-1,6-linked backbone, are recognized by pattern recognition receptors (PRRs) on the surface of immune cells, most notably macrophages and dendritic cells.[3][20] The macrophage mannose receptor (MR, CD206) is a C-type lectin that plays a key role in the recognition and phagocytosis of yeast.[9][21][22][23][24] The MR specifically binds to terminal mannose residues, initiating a cascade of events that leads to the engulfment and destruction of the fungal pathogen.[9][23]
Macrophage Mannose Receptor Signaling
Upon binding of yeast mannan to the mannose receptor, a signaling cascade is initiated that leads to phagocytosis and the production of cytokines. While the complete signaling pathway is complex and can vary depending on the specific context and co-stimulation, it generally involves the activation of protein tyrosine kinases and the subsequent recruitment of downstream signaling molecules. This ultimately leads to the rearrangement of the actin cytoskeleton, which is necessary for the engulfment of the yeast cell.[5] The engagement of the mannose receptor can also lead to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory and anti-inflammatory cytokines.[5]
The Dual Role of Mannan: Immune Activator and Immune Shield
Interestingly, yeast mannan can play a dual role in its interaction with the host immune system. On one hand, it acts as a potent immune activator by engaging the mannose receptor and triggering pro-inflammatory responses.[3] On the other hand, the dense outer layer of mannan can mask the underlying β-glucans, which are strong inducers of the dectin-1 signaling pathway and a more potent inflammatory response.[8] This "mannan shield" can thus be a mechanism of immune evasion for some fungal pathogens.[8]
Part 3: Experimental Protocols for the Study of α-1,6-Mannobiose
This section provides detailed, step-by-step methodologies for the extraction, purification, and characterization of α-1,6-mannobiose from yeast cell walls, as well as for assessing its immunomodulatory activity.
Extraction and Purification of Mannan from Yeast Cell Walls
This protocol describes a general method for the extraction of crude mannan from Saccharomyces cerevisiae.
Materials:
-
Yeast cells (Saccharomyces cerevisiae)
-
0.25 N NaOH
-
1 N HCl
-
Absolute ethanol
-
Deionized water
-
Centrifuge and tubes
-
Heating apparatus (e.g., water bath or heating block)
Procedure:
-
Harvest yeast cells by centrifugation at 6000 rpm for 15 minutes.
-
Wash the cell pellet with sterile phosphate-buffered saline (PBS).
-
For every 5g of yeast cell wall material, add 50 mL of 0.25 N NaOH.[14]
-
Heat the suspension at 100°C for 2 hours.[14]
-
Cool the mixture and neutralize to pH 7 with 1 N HCl.[14]
-
Centrifuge to pellet the insoluble material.
-
To the supernatant, add 4 volumes of absolute ethanol to precipitate the mannan.[14]
-
Collect the mannan precipitate by centrifugation.
-
Wash the pellet with absolute ethanol and allow it to dry.[14]
Enzymatic Hydrolysis of Mannan to Generate α-1,6-Mannobiose
This protocol describes the enzymatic digestion of purified mannan to generate mannooligosaccharides.
Materials:
-
Purified yeast mannan
-
α-Mannosidase (specific for α-1,6 linkages if available, otherwise a broad-spectrum α-mannosidase can be used)
-
Appropriate buffer for the enzyme (e.g., 50 mM sodium phosphate buffer, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Heating block or water bath
Procedure:
-
Prepare a solution of purified mannan in the enzyme buffer.
-
Add α-mannosidase to the mannan solution. The optimal enzyme concentration should be determined empirically.[12][18][23][25]
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 1-24 hours).[12]
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).[12]
-
The resulting mixture will contain a range of mannooligosaccharides, including α-1,6-mannobiose.
Purification of α-1,6-Mannobiose
This protocol outlines the separation of α-1,6-mannobiose from the hydrolysis mixture using chromatography.
Materials:
-
Enzymatic hydrolysate of mannan
-
High-Performance Liquid Chromatography (HPLC) system
-
Size-exclusion or amino-propyl bonded silica (NH2) column[4][7][13][16][26]
-
Mobile phase (e.g., acetonitrile-water gradient for NH2 columns, or an aqueous buffer for size-exclusion)[13][16]
-
Fraction collector
Procedure:
-
Filter the enzymatic hydrolysate to remove any particulate matter.
-
Inject the sample onto the HPLC column.
-
Elute the oligosaccharides using an appropriate mobile phase gradient.[13][16]
-
Monitor the elution profile using a refractive index or UV detector (if the oligosaccharides are derivatized).
-
Collect fractions corresponding to the mannobiose peak.
-
Pool the relevant fractions and lyophilize to obtain purified α-1,6-mannobiose.
Structural Characterization of α-1,6-Mannobiose
NMR is a powerful technique for the structural elucidation of oligosaccharides.
Sample Preparation:
-
Dissolve the purified α-1,6-mannobiose in deuterium oxide (D2O).
Data Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra such as COSY, HSQC, and HMBC.[1][27]
Expected Chemical Shifts: The anomeric proton (H-1) of the α-1,6 linkage typically appears around 4.9 ppm in the ¹H NMR spectrum.[28] The corresponding anomeric carbon (C-1) will have a characteristic chemical shift in the ¹³C NMR spectrum.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Anomeric H-1 (α-1,6 linkage) | ~4.9 | ~100-104 |
| Other sugar protons | 3.5 - 4.5 | 60 - 80 |
Note: Exact chemical shifts can vary depending on the solvent and temperature.
MS is used to determine the molecular weight and fragmentation pattern of the oligosaccharide.
Sample Preparation:
-
The purified α-1,6-mannobiose is typically analyzed using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
Data Analysis:
-
The mass spectrum will show a parent ion corresponding to the mass of mannobiose (C12H22O11, molecular weight 342.30 g/mol ).
-
Collision-induced dissociation (CID) will generate a characteristic fragmentation pattern resulting from the cleavage of the glycosidic bond.[2][10][11][15][16][24] The major fragment ions will correspond to the loss of a mannose residue (162 Da).[15]
In Vitro Assessment of Immunomodulatory Activity
This protocol describes the stimulation of a macrophage cell line with purified α-1,6-mannobiose.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Purified α-1,6-mannobiose
-
Lipopolysaccharide (LPS) as a positive control
-
Cell culture plates (96-well)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 0.1 million cells/well and allow them to adhere overnight.[29][30]
-
Prepare different concentrations of α-1,6-mannobiose in complete medium.
-
Remove the old medium from the cells and add the α-1,6-mannobiose solutions. Include a negative control (medium only) and a positive control (LPS).
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.[29][30]
-
After incubation, collect the cell culture supernatants for cytokine analysis.
This protocol outlines the quantification of cytokine production using a sandwich ELISA.
Materials:
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest, e.g., TNF-α)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 10% FBS)
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.[17][29][30][31][32]
-
Wash the plate and block with blocking buffer for 1 hour.[17][29][30][31][32]
-
Add the collected cell culture supernatants and the recombinant cytokine standards to the plate and incubate for 2 hours.[17][29][30][31][32]
-
Wash the plate and add the biotinylated detection antibody for 1 hour.[17][29][30][31][32]
-
Wash the plate and add streptavidin-HRP for 1 hour.[17][29][30][31][32]
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.[17][29][30][31][32]
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Part 4: Data Presentation and Interpretation
Quantitative Analysis of α-1,6-Mannan Content
The mannan content of yeast cell walls can vary depending on the species, strain, and growth conditions. The following table provides an approximate composition of the Saccharomyces cerevisiae cell wall.
| Component | Percentage of Dry Weight |
| β-1,3-Glucan | 50-60% |
| Mannan (as mannoprotein) | 30-40% |
| β-1,6-Glucan | 5-10% |
| Chitin | 1-2% |
Data compiled from various sources.[1][2][3][4]
Within the mannan fraction, the α-1,6-linked backbone is the major structural feature. Quantitative analysis of the glycosidic linkages can be performed using techniques such as periodate oxidation or methylation analysis followed by GC-MS.[24][33]
Interpreting Experimental Results
The successful isolation and characterization of α-1,6-mannobiose provide a valuable tool for studying yeast biology and host-pathogen interactions. The immunomodulatory activity of this disaccharide can be assessed by the level of cytokine production in macrophage stimulation assays. An increase in pro-inflammatory cytokines such as TNF-α and IL-6 would suggest an immunostimulatory effect, while an increase in anti-inflammatory cytokines like IL-10 might indicate a modulatory or suppressive role. These findings can inform the development of novel antifungal drugs that target mannan biosynthesis or the host receptors that recognize it, as well as the development of new vaccine adjuvants or immunomodulatory therapies.
Part 5: References
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Fungal Recognition Enhances Mannose Receptor Shedding through Dectin-1 Engagement. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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Recognition of Yeast by Murine Macrophages Requires Mannan but Not Glucan | Eukaryotic Cell. (n.d.). ASM Journals. Retrieved January 16, 2026, from [Link]
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Partial Purification and Characterization of Mannan Oligosaccharides from Cell Wall of Saccharomyces cerevisiae. (n.d.). Retrieved January 16, 2026, from [Link]
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Mannose receptor. (2024, November 28). Wikipedia. Retrieved January 16, 2026, from [Link]
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Recognition of Cell Wall Mannosylated Components as a Conserved Feature for Fungal Entrance, Adaptation and Survival Within Trophozoites of Acanthamoeba castellanii and Murine Macrophages. (2022, May 30). Frontiers. Retrieved January 16, 2026, from [Link]
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Recognition of Cell Wall Mannosylated Components as a Conserved Feature for Fungal Entrance, Adaptation and Survival Within Trophozoites of Acanthamoeba castellanii and Murine Macrophages. (2022, May 31). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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Yeast cell wall mannan structural features, biological activities, and production strategies. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]
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Field desorption mass spectrometry of oligosaccharides. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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D-(+)-Mannose (C6H12O6) - bmse000018 - BMRB. (n.d.). Retrieved January 16, 2026, from [Link]
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β-1,6-Glucan plays a central role in the structure and remodeling of the bilaminate fungal cell wall. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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11 Fragmentation of a high mannose glycan. Detection of significant... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Human gut Bacteroidetes can utilize yeast mannan through a selfish mechanism. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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[Analysis of mannoligosaccharides by liquid chromatography-electrospray ionization mass spectrometry]. (2002, July). PubMed. Retrieved January 16, 2026, from [Link]
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The Mannose Receptor Ligands and the Macrophage Glycome. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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Recognition of yeast by murine macrophages requires mannan but not glucan. (2010, September 10). PubMed. Retrieved January 16, 2026, from [Link]
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Identification of the macrophage mannose receptor as a 175-kDa membrane protein. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Determination of α-mannan content in composite yeast cultures by enzymatic hydrolysis HPLC-UV method. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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Cell Wall Architecture in Yeast: New Structure and New Challenges. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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Comparative Analysis of Mannans Extraction Processes from Spent Yeast Saccharomyces cerevisiae. (2022, November 22). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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Determination of α-mannan content in composite yeast cultures by enzymatic hydrolysis HPLC-UV method. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Cell Culture and estimation of cytokines by ELISA. (2018, May 10). Protocols.io. Retrieved January 16, 2026, from [Link]
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Yeast cell wall mannan structural features, biological activities, and production strategies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Cell Culture and estimation of cytokines by ELISA. (2018, May 10). Protocols.io. Retrieved January 16, 2026, from [Link]
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13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000169). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
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Size exclusion high-performance liquid chromatography (HPLC) of the oligosaccharides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]
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Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains in Aspergillus fumigatus mycelium. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Yeast cell wall structures and biological activities of mannan... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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(PDF) The glucanase-soluble mannoproteins limit cell wall porosity in Saccharomyces cerevisiae. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Yeast Cell Wall Polysaccharides: β-glucans & mannans. (n.d.). Retrieved January 16, 2026, from [Link]
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Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains in Aspergillus fumigatus mycelium. (2024, May 29). PubMed. Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide on the Biological Role of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose in Glycobiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The disaccharide 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, the fundamental repeating unit of the α-1,6-mannan backbone, represents a molecule of profound significance in fungal glycobiology. Far from being a mere structural component, this linkage is central to the architectural integrity of the fungal cell wall, dictates crucial interactions with the host immune system, and has emerged as a promising target for novel antifungal therapeutics. This guide provides a comprehensive technical overview of the multifaceted biological roles of this disaccharide, starting from its biosynthesis and structural importance within the fungal cell wall. We will delve into its complex role as a Pathogen-Associated Molecular Pattern (PAMP), detailing its recognition by host Pattern Recognition Receptors (PRRs) and its dual function as both an immune activator and a protective "shield." Finally, we will explore the strategic implications for drug development, outlining methodologies to target its synthesis and function, and discuss key experimental protocols for its study. This document serves as a resource for professionals seeking to understand and exploit the glycobiology of this critical fungal epitope.
The α-1,6-Mannan Backbone: A Cornerstone of Fungal Cell Wall Architecture
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment.[1] A major component of the outer cell wall of many fungi, particularly yeasts like Saccharomyces cerevisiae and the opportunistic pathogen Candida albicans, is a dense layer of mannoproteins.[2][3] These are proteins heavily decorated with mannose-based glycans (mannans).
The disaccharide this compound, an α-1,6-linked mannobiose, forms the primary backbone of the extensive N-linked mannan outer chains.[4][5] This linear α-1,6-linked backbone is further decorated with shorter side chains, typically involving α-1,2 and α-1,3-linked mannose units.[4][6] This entire structure emanates from the cell surface, forming a dense fibrillar layer that is the first point of contact between the fungus and its host.[2][6] The integrity of this mannan layer is vital for the fungus; its disruption leads to severe defects in cell wall structure and viability.[7]
1.1. Chemical Structure and Properties
This compound is a disaccharide with the molecular formula C₁₂H₂₂O₁₁.[8] It consists of two D-mannopyranose units joined by an alpha-glycosidic bond between the anomeric carbon (C1) of one mannose unit and the hydroxyl group on the C6 of the second mannose unit.[8] This α-1,6 linkage provides the foundational structure for the long polymannose chains that characterize the outer layer of the fungal cell wall.[4][5]
The Biosynthetic Pathway of the α-1,6-Mannan Backbone
The synthesis of the α-1,6-mannan backbone is an integral part of the N-linked glycosylation pathway, a process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus.[6][9]
2.1. The Initiating Step: The Critical Role of α-1,6-Mannosyltransferase (Och1p)
Following the initial assembly of a core glycan (Man₈GlcNAc₂) in the ER, the glycoprotein is transported to the Golgi apparatus. Here, the crucial step in the formation of the outer chain is initiated by the enzyme α-1,6-mannosyltransferase, encoded by the OCH1 gene in Saccharomyces cerevisiae.[7][10] This enzyme catalyzes the transfer of a single mannose residue from a GDP-mannose donor to the core glycan, forming the first α-1,6 linkage.[11] This action is highly specific and is the rate-limiting step for the entire outer chain elongation process.[7] Deletion of the OCH1 gene results in a complete loss of the α-1,6-polymannose outer chain, leading to a severely compromised cell wall and temperature-sensitive growth defects.[6][7]
2.2. Elongation and Branching
Once the initial α-1,6-mannose is added by Och1p, a complex of other mannosyltransferases continues to elongate the backbone and add the α-1,2- and α-1,3-linked side chains.[12] This results in the complex, highly branched mannoprotein structure that constitutes the outermost layer of the yeast cell wall.[6]
Immunological Role: A Double-Edged Sword
The fungal mannan layer, rich in α-1,6 linkages, plays a pivotal and complex role in interactions with the host immune system. It acts as a quintessential Pathogen-Associated Molecular Pattern (PAMP), a conserved microbial structure recognized by the innate immune system.[13][14]
3.1. Recognition by Host Pattern Recognition Receptors (PRRs)
The host has evolved a suite of germline-encoded PRRs to detect PAMPs like mannan.[13] This recognition is the first step in mounting an immune response. Several C-type lectin receptors (CLRs) are key players in mannan recognition.
| Receptor | Primary Ligand Specificity | Cellular Location | Downstream Effect |
| Mannose Receptor (MR, CD206) | Terminal α-1,2/α-1,3-mannose residues | Macrophages, Dendritic Cells | Phagocytosis, Antigen Presentation |
| DC-SIGN (CD209) | High-mannose structures, α-1,2-mannan | Dendritic Cells | Modulation of T-cell responses, IL-10 production |
| Dectin-2 | High-mannose structures, α-mannans | Macrophages, Dendritic Cells | Pro-inflammatory cytokine production (TNF-α, IL-6) |
| Galectin-3 | β-1,2-mannose caps on N-mannan | Macrophages | Fungicidal effects, TLR2 association |
This table summarizes key PRRs involved in recognizing fungal mannan structures.[15][16]
3.2. The "Mannan Shield" Hypothesis
Paradoxically, while mannan can activate PRRs, it can also serve as a protective shield. The inner layer of the fungal cell wall contains β-(1,3)-glucan, a potent PAMP that is a primary activator of the receptor Dectin-1, leading to a strong pro-inflammatory response.[17][18] The dense outer mannan layer can physically mask the underlying β-glucan, preventing its recognition by Dectin-1.[18] This "mannan shield" can dampen the overall immune response, potentially aiding fungal survival.[17] The role of mannan as an activator versus a shield appears to depend on the specific host cell type and the precise architecture of the mannan itself.[18] For macrophages, which rely heavily on Dectin-1, mannan often acts as a shield; for monocytes, N-mannan can be a significant immune activator.[18]
Implications for Drug Development and Diagnostics
The unique presence of the mannan-rich cell wall in fungi and its absence in mammalian hosts makes it an ideal target for antifungal drug discovery.[19]
4.1. Targeting Mannan Biosynthesis
Inhibiting the enzymes responsible for creating the α-1,6-mannan backbone is a highly attractive therapeutic strategy. As demonstrated by OCH1 deletion mutants, disruption of the initial α-1,6-mannosyltransferase step is detrimental to the fungus.[6][7] Small molecule inhibitors designed to block the active site of Och1p or other key mannosyltransferases could effectively disrupt cell wall integrity, leading to fungal cell death or sensitization to other antifungal agents.[20] This represents a novel mechanism of action compared to existing antifungal classes like azoles and echinocandins.[17]
4.2. Mannan as a Diagnostic Biomarker
During invasive fungal infections, fungal cell wall components, including mannan, are shed into the bloodstream.[6] Detecting these circulating antigens provides a valuable non-culture-based method for diagnosing systemic candidiasis and other fungal diseases. Commercially available assays that use antibodies to detect mannan and anti-mannan antibodies in patient serum are important tools for the early diagnosis of invasive fungal infections.
Experimental Methodologies for Studying α-1,6-Mannan
A multi-faceted experimental approach is required to fully elucidate the structure and function of fungal mannans.
5.1. Protocol: Isolation and Purification of Fungal Mannan
Causality: This protocol aims to isolate mannoproteins from the complex milieu of the fungal cell wall. The use of proteolytic enzymes breaks down the protein components, releasing the carbohydrate-rich mannan, which can then be selectively precipitated.
-
Cultivation and Harvest: Grow the fungal strain (e.g., S. cerevisiae, C. albicans) in an appropriate liquid medium to late logarithmic or early stationary phase. Harvest cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical means (e.g., bead beating) at 4°C.
-
Cell Wall Isolation: Centrifuge the lysate at low speed to pellet the crude cell walls. Wash the pellet extensively with NaCl solution and then deionized water to remove cytoplasmic contaminants.
-
Proteolytic Digestion: Resuspend the cell wall fraction in a buffer containing a protease (e.g., Pronase) and incubate to digest the protein components of the cell wall.
-
Extraction: Extract the mannan from the digested cell wall material, often using a hot citrate buffer.
-
Precipitation: Precipitate the mannan from the supernatant by forming a copper complex with Fehling's solution. Collect the precipitate by centrifugation.[4]
-
Purification and Dialysis: Decompose the copper complex with acidified ethanol. Wash the purified mannan with ethanol and ether, then dissolve in water and extensively dialyze against deionized water to remove salts and small molecules. Lyophilize to obtain pure mannan powder.
5.2. Protocol: Investigating Host-Pathogen Interactions via PRR-Binding Assays
Causality: This ELISA-based protocol provides a quantitative method to assess the direct interaction between purified mannan and a specific host receptor, validating the recognition event.
-
Plate Coating: Coat a high-binding 96-well microplate with the purified mannan solution overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk in PBS) for 1-2 hours at room temperature.
-
Receptor Incubation: Add serial dilutions of a recombinant PRR-Fc fusion protein (e.g., DC-SIGN-Fc, Mannose Receptor-Fc) to the wells and incubate for 2 hours.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-Fc secondary antibody. Incubate for 1 hour.
-
Detection: Wash the plate thoroughly. Add a TMB substrate solution and allow the color to develop. Stop the reaction with an acid solution.
-
Quantification: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of PRR bound to the mannan.[21]
Conclusion and Future Perspectives
The this compound linkage is a central motif in fungal glycobiology, serving as the backbone for a structure that is simultaneously essential for the fungus and a key target for the host immune system. Its role as a PAMP, capable of both triggering and evading immune responses, highlights the sophisticated interplay between fungal pathogens and their hosts. For drug development professionals, the biosynthetic pathway of the α-1,6-mannan backbone offers a fertile ground for the discovery of novel antifungal agents with unique mechanisms of action.
Future research will likely focus on high-resolution structural studies of how different mannan configurations interact with a wider array of host PRRs, the development of highly specific inhibitors for key mannosyltransferases, and the potential use of defined mannan structures as adjuvants or components in antifungal vaccines. A deeper understanding of this fundamental disaccharide linkage will continue to unlock new strategies for diagnosing, treating, and preventing life-threatening fungal diseases.
References
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Rasad, S. D., & Ballou, C. E. (1972). Identification of Two Saccharomyces cerevisiae Cell Wall Mannan Chemotypes. Journal of Biological Chemistry, 247(23), 7487-7495. [Link]
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Nett, J. E., & Andes, D. R. (2016). Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents. Future microbiology, 11(8), 1053–1068. [Link]
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Baek, K. R., et al. (2024). Yeast cell wall structures and biological activities of mannan fraction. ResearchGate. [Link]
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Baek, K. R., et al. (2024). Yeast cell wall mannan structural features, biological activities, and production strategies. Heliyon, 10(6), e27896. [Link]
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Baek, K. R., et al. (2024). Yeast cell wall mannan structural features, biological activities, and production strategies. Heliyon. [Link]
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Liao, H., et al. (2019). Characterization and Antioxidant Activity of Mannans from Saccharomyces cerevisiae with Different Molecular Weight. Molecules, 24(10), 1887. [Link]
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Hall, R. A., & Gow, N. A. (2013). Mannosylation in Candida albicans: role in cell wall function and immune recognition. Molecular microbiology, 90(6), 1147–1161. [Link]
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Lowman, D. W., et al. (2017). Mannan detecting C-type lectin receptor probes recognise immune epitopes with diverse chemical, spatial and phylogenetic heterogeneity in fungal cell walls. PLoS pathogens, 13(12), e1006458. [Link]
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Creative Biolabs. Cell Wall Targets. [Link]
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Wikipedia. Initiation-specific alpha-1,6-mannosyltransferase. [Link]
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Grokipedia. Initiation-specific alpha-1,6-mannosyltransferase. [Link]
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O'Meara, T. R., & Alspaugh, J. A. (2012). The Cryptococcus neoformans capsule: a sword and a shield. Clinical and developmental immunology, 2012, 485438. [Link]
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Nakayama, K., et al. (1997). Saccharomyces cerevisiae alpha1,6-mannosyltransferase has a catalytic potential to transfer a second mannose molecule. Glycobiology, 7(7), 997–1004. [Link]
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Suzuki, A., et al. (1996). Characterization of alpha-1,6-mannosyltransferase responsible for the synthesis of branched side chains in Candida albicans mannan. European journal of biochemistry, 240(1), 37–44. [Link]
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Baek, K. R., et al. (2024). Yeast cell wall mannan structural features, biological activities, and production strategies. Heliyon, 10(6), e27896. [Link]
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Creative Biolabs. Potential Target for Antifungal Drug Discovery. [Link]
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32nd ICC. (2023). New therapeutic developments for the treatment of fungal infections. YouTube. [Link]
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Pontón, J., & Casanova, M. (2000). Serologic Response to Cell Wall Mannoproteins and Proteins of Candida albicans. Clinical and diagnostic laboratory immunology, 7(3), 335–343. [Link]
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West, L., et al. (2020). Differences in fungal immune recognition by monocytes and macrophages: N-mannan can be a shield or activator of immune recognition. ResearchGate. [Link]
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Cambi, A., et al. (2007). Dendritic Cell Interaction with Candida albicans Critically Depends on N-Linked Mannan. Radboud Repository. [Link]
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de Sá, M. M., et al. (2022). Recognition of Cell Wall Mannosylated Components as a Conserved Feature for Fungal Entrance, Adaptation and Survival Within Trophozoites of Acanthamoeba castellanii and Murine Macrophages. Frontiers in Cellular and Infection Microbiology, 12, 874591. [Link]
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Gorniak, M., et al. (2022). Diversity of Cell Wall Related Proteins in Human Pathogenic Fungi. Journal of Fungi, 8(9), 920. [Link]
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physicochemical characteristics of alpha-1,6-mannobiose
An In-depth Technical Guide to the Physicochemical Characteristics of alpha-1,6-Mannobiose
Executive Summary
Alpha-1,6-mannobiose, a disaccharide composed of two mannose units linked by an α-(1→6) glycosidic bond, is a critical structural motif in glycobiology. It serves as a fundamental component of N-linked glycoprotein cores and fungal cell wall mannans.[1][2] Understanding its physicochemical characteristics is paramount for researchers in drug development, immunology, and enzymology, particularly for those studying carbohydrate-protein interactions and the activity of specific glycoside hydrolases. This guide provides a comprehensive overview of the core properties of alpha-1,6-mannobiose, details robust analytical methodologies for its characterization, and outlines established protocols for its synthesis and purification, thereby offering a foundational resource for its application in scientific research.
Introduction: The Significance of a Core Glycan Structure
In the intricate world of glycobiology, the precise arrangement of monosaccharide units dictates biological function. Alpha-1,6-mannobiose (α-D-Manp-(1→6)-D-Manp) represents a key linkage within the high-mannose N-glycans of eukaryotes and the polysaccharides of fungi.[1][2] Its presence is not merely structural; it is a recognition element for a host of carbohydrate-binding proteins and a specific substrate for enzymes such as α-1,6-mannosidases.[3][4] These enzymes play crucial roles in glycan processing and have been identified as virulence factors in pathogenic bacteria, making alpha-1,6-mannobiose and its processing enzymes targets of significant therapeutic interest.[5] A thorough characterization of this disaccharide is the first step toward manipulating and understanding the pathways in which it participates.
Core Physicochemical Properties
The utility of alpha-1,6-mannobiose in experimental systems is directly related to its fundamental chemical and physical properties.
Molecular Structure and Identity
Alpha-1,6-mannobiose consists of two D-mannopyranose rings. The anomeric carbon (C1) of the non-reducing mannose residue is linked via an alpha-glycosidic bond to the hydroxyl group on the C6 of the reducing mannose residue.
| Property | Value | Source(s) |
| Systematic Name | 6-O-α-D-mannopyranosyl-D-mannopyranose | [6][7] |
| Common Synonyms | 6α-mannobiose, α-(1→6)-Mannobiose | [7][8] |
| CAS Number | 6614-35-3 | [6][9][10] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [6][9][10] |
| Molecular Weight | 342.30 g/mol | [9][10][11] |
| Exact Mass | 342.116 g/mol | [7] |
Physical Characteristics
These properties are critical for handling, storage, and designing experimental conditions such as buffer preparation and chromatography.
| Property | Value | Source(s) |
| Appearance | White solid powder | [8][10] |
| Melting Point | 196-197 °C | [7][8] |
| Solubility | Slightly soluble in water and methanol | [8] |
| Density | ~1.68 - 1.76 g/cm³ | [7][8] |
| Storage Conditions | -20°C, Hygroscopic | [7][8] |
Chemical Stability
The glycosidic bond of alpha-1,6-mannobiose is susceptible to hydrolysis under certain conditions.
-
pH Stability : Like most glycosidic bonds, the α-1,6 linkage is stable at neutral and slightly alkaline pH but can be hydrolyzed under strong acidic conditions. Enzymatic hydrolysis by specific α-mannosidases typically occurs at an optimal pH between 4.0 and 7.0, depending on the enzyme's source.[3][12]
-
Thermal Stability : The compound is stable at recommended storage temperatures (-20°C). While enzymes that process it can be active at temperatures up to 65-75°C, the stability of the disaccharide itself under prolonged high temperatures in solution has not been extensively documented in the provided sources.[3][13]
Synthesis and Purification Strategies
Obtaining high-purity alpha-1,6-mannobiose is essential for accurate experimental results. Both enzymatic and chemical routes are viable.
Enzymatic Synthesis: The Regioselective Advantage
The principle of enzymatic synthesis lies in exploiting the high specificity of glycoside hydrolases. By manipulating reaction equilibria, these enzymes can be used to form, rather than cleave, glycosidic bonds.
Causality : The choice of a specific 1,6-α-D-mannosidase is critical. An enzyme like that from Aspergillus phoenicis is used because it exclusively recognizes and acts upon the α-1,6 linkage, ensuring that no other isomers (e.g., α-1,2 or α-1,3) are formed.[3][14] Driving the reaction with a high initial concentration of mannose shifts the equilibrium from hydrolysis towards synthesis (reverse hydrolysis).[14]
-
Reaction Setup : Prepare a solution with a high concentration of D-mannose (e.g., 45% w/w) in a suitable buffer (e.g., pH 4.5).[14]
-
Enzyme Addition : Introduce a purified 1,6-α-D-mannosidase from Aspergillus phoenicis.[3][14]
-
Incubation : Incubate the reaction mixture at an elevated temperature (e.g., 55°C) for an extended period (e.g., up to 12 days) to allow the synthesis equilibrium to be reached.[14]
-
Monitoring : Periodically analyze aliquots of the reaction mixture using HPLC to monitor the formation of mannobiose and mannotriose.
-
Termination : Once the desired yield is achieved, terminate the reaction by heat inactivation of the enzyme.
-
Purification : Proceed with purification of the target disaccharide from the mixture of mannose and other oligosaccharides, typically via chromatography.
Caption: Workflow for enzymatic synthesis and purification of alpha-1,6-mannobiose.
Analytical Methodologies for Characterization
Confirming the identity, purity, and structure of alpha-1,6-mannobiose requires a suite of advanced analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of carbohydrate samples and quantifying them in complex mixtures.
Causality : For underivatized carbohydrates like mannobiose, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the method of choice.[4][15] At a high pH (~12), the hydroxyl groups of the sugar become partially deprotonated, imparting a negative charge. This allows the molecule to bind to a strong anion-exchange column for separation. Pulsed amperometric detection then provides highly sensitive and direct detection without the need for derivatization.[15]
-
Sample Preparation : Dissolve the alpha-1,6-mannobiose sample in ultrapure water to a known concentration (e.g., 10-100 µM). Filter through a 0.22 µm syringe filter.
-
Instrumentation : Use an HPLC system equipped with a strong anion-exchange column (e.g., a Dionex CarboPac series) and a pulsed amperometric detector with a gold electrode.
-
Mobile Phase : Prepare an isocratic or gradient elution system using sodium hydroxide (e.g., 100 mM NaOH) and sodium acetate in water.
-
Injection : Inject 10-25 µL of the prepared sample onto the column.
-
Detection : Apply a carbohydrate-specific potential waveform to the PAD cell for detection.
-
Data Analysis : Identify the peak corresponding to alpha-1,6-mannobiose by comparing its retention time to a known standard. Purity is assessed by integrating the peak area relative to all other peaks in the chromatogram.
Caption: General workflow for HPAEC-PAD analysis of alpha-1,6-mannobiose.
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of molecular weight and can be used to elucidate structural information, including the glycosidic linkage position.
Causality : Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like disaccharides, minimizing fragmentation during the ionization process. When coupled with tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) is used to fragment the molecule in a controlled manner. The resulting fragment ions are diagnostic of the linkage position and monosaccharide composition, allowing for unambiguous identification.[4][16]
-
Sample Preparation : Prepare a dilute solution (e.g., 1-10 µM) of the sample in a solvent compatible with reverse-phase or porous graphitic carbon (PGC) chromatography, such as water/acetonitrile.
-
Chromatography : Inject the sample into an LC system, often using a PGC column which is excellent for separating carbohydrate isomers.[4]
-
Ionization : Elute the sample directly into an ESI source of a mass spectrometer operating in positive ion mode. Adducts with sodium ([M+Na]⁺) are commonly observed.
-
MS1 Scan : Perform a full scan (MS1) to identify the precursor ion corresponding to the molecular weight of mannobiose (e.g., m/z 365.1 for [M+Na]⁺).
-
MS/MS Scan : Select the precursor ion and subject it to CID. Acquire the resulting fragment ion spectrum (MS2).
-
Data Analysis : Analyze the fragmentation pattern. Cross-ring cleavage and glycosidic bond cleavage fragments (B and Y ions) will confirm the identity and linkage of the disaccharide.
Caption: Workflow for structural verification using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete and unambiguous structural elucidation of carbohydrates in solution.
Causality : One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide a complete picture of the molecule. ¹H NMR confirms the number and type of protons, while ¹³C NMR does the same for carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying long-range (2-3 bond) correlations, such as the one across the glycosidic bond from the anomeric proton (H1') to the aglyconic carbon (C6). NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space proximity between protons, confirming the spatial arrangement and stereochemistry of the linkage.[1][2]
-
Sample Preparation : Dissolve 1-5 mg of the sample in 0.5 mL of deuterium oxide (D₂O). Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons (e.g., -OH) for deuterium.
-
Data Acquisition : Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).
-
1D Spectra : ¹H and ¹³C{¹H}.
-
2D Homonuclear : COSY (to trace proton-proton couplings within each mannose ring).
-
2D Heteronuclear : HSQC (to assign each proton to its directly attached carbon) and HMBC (to identify the H1'-C6 glycosidic linkage).
-
2D NOESY : To confirm the α-anomeric configuration through observation of a cross-peak between H1' and H2' of the non-reducing residue.
-
-
Data Analysis :
-
Assign all proton and carbon chemical shifts using the combination of 2D spectra.
-
Confirm the α-(1→6) linkage by identifying the key HMBC correlation from the anomeric proton of the non-reducing ring to C6 of the reducing ring.
-
Use coupling constants (³J(H,H)) and NOE data to assess the conformation of the pyranose rings and around the glycosidic bond.[1]
-
References
- α1-6 Mannobiose - Dextra UK.
- Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis.
- α1-6 Mannobiose - CD BioGlyco.
- Man(a1-6)Man 6614-35-3 structure, pricing. Omicron Biochemicals, Inc.
- Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study.
- Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase
- 6-O-α-D-Mannopyranosyl-D-Mannose. Echemi.
- Mannobiose | C12H22O11.
- Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay. SFU Summit.
- Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications.
- 6-O-α-D-Mannopyranosyl-D-Mannose. ChemicalBook.
- pH and temperature dependence on α-mannosidase PtαMan activity.
- High-Performance Liquid Chromatography (HPLC)
- Unusual β1-4-galactosidase activity of an α1-6-mannosidase from Xanthomonas manihotis.
- Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simul
- Preliminary evaluation of colorimetric and HPLC-based methods for quantifying β-(1→4)-mannobiose in a crude material.
- Engineering of Thermal Stability in a Cold-Active Oligo-1,6-Glucosidase.
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An In-depth Technical Guide to the Conformational Analysis of the Alpha-1,6 Glycosidic Linkage
Preamble: Embracing the Complexity of the Alpha-1,6 Linkage
In the intricate world of glycobiology, the conformation of carbohydrates dictates their function. Among the various glycosidic linkages that build the complex glycan structures essential for life, the α-1,6 linkage holds a unique position. It is the critical branching point in energy storage polysaccharides like glycogen and amylopectin and a key structural element in N-glycans, influencing protein folding, stability, and recognition.[1] Unlike its more rigid counterparts (e.g., α-1,4), the α-1,6 linkage possesses an additional degree of rotational freedom, rendering it significantly more flexible and challenging to characterize.[2][3][4]
Defining the Conformational Space: The Three Degrees of Freedom
The unique flexibility of the α-1,6 linkage stems from its three primary rotatable bonds, defined by three dihedral angles. Understanding these is fundamental to any conformational analysis.
-
Φ (phi): Defined by the atoms O5′–C1′–O6–C6. This torsion describes the rotation around the anomeric carbon bond.
-
Ψ (psi): Defined by the atoms C1′–O6–C6–C5. This describes the rotation around the C6-O bond.
-
Ω (omega): Defined by the atoms O6–C6–C5–O5. This describes the rotation of the C5-C6 bond of the aglycone residue.[2]
The additional ω torsion angle grants the α-1,6 linkage a vast conformational space compared to two-bond linkages.[2][5] The conformational preferences around the ω angle are typically described by three staggered rotamers:
-
gauche-trans (gt): ω ≈ 60°
-
gauche-gauche (gg): ω ≈ -60°
-
trans-gauche (tg): ω ≈ 180°
In solution, gluco- and manno-configured pyranosides show a preference for the gauche orientations (gt and gg) over the trans (tg) orientation, a phenomenon influenced by the gauche effect and solvation.[2][6]
To visualize the accessible conformational space defined by these angles, we adapt the concept of the Ramachandran plot from protein chemistry. These "carb-Ramachandran" plots map the potential energy surface as a function of the dihedral angles (e.g., Φ vs. Ψ), revealing the low-energy, allowed regions and the high-energy, disallowed regions.[5][7][8][9][10]
Caption: Dihedral angles defining the α-1,6 glycosidic linkage.
Experimental Approaches: Probing Conformation in Solution
No single experimental technique can fully define the dynamic conformation of the α-1,6 linkage. Nuclear Magnetic Resonance (NMR) spectroscopy, however, provides a powerful suite of tools to probe the ensemble-averaged structure in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The core principle is that various NMR parameters are exquisitely sensitive to the local geometry of the molecule. By measuring a set of these parameters, we can derive geometric constraints that collectively define the preferred conformation(s).
-
Expertise & Experience: The NOE provides through-space distance information between protons. For the α-1,6 linkage, key NOEs are those between the anomeric proton (H1') of the non-reducing residue and the protons on C6 (H6R, H6S) of the reducing residue. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive "molecular ruler" for short-range interactions (< 5 Å). This is our primary tool for confirming the global fold of the linkage. A strong H1'-H6R/S NOE immediately tells us that the Φ and Ψ angles are sampling a conformation where these protons are in close proximity.
-
Trustworthiness: The self-validating aspect comes from acquiring a complete set of NOEs. Intra-residue NOEs are used to confirm the expected chair conformation of the pyranose rings, providing an internal control. If these are distorted, it flags an issue with the sample or experimental setup. Cross-validation with J-coupling and RDC data is essential.
-
Sample Preparation: Dissolve the purified oligosaccharide (1-5 mg) in D₂O to minimize signal overlap from exchangeable hydroxyl protons. Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup: Perform the experiment on a high-field spectrometer (≥ 600 MHz) for optimal resolution.
-
Acquisition: Acquire a 2D NOESY (for smaller molecules) or ROESY (to avoid spin diffusion in larger molecules) spectrum.
-
Key Parameter - Mixing Time (τₘ): This is critical. Acquire a series of spectra with varying mixing times (e.g., 50 ms to 800 ms). This allows for the construction of NOE build-up curves, from which initial interproton distances can be more accurately calculated, avoiding errors from spin diffusion at long mixing times.
-
-
Processing & Analysis: Process the 2D data and integrate the volumes of cross-peaks corresponding to inter-residue (H1' ↔ H6R/H6S) and intra-residue protons. Convert these volumes into distance restraints for use in computational modeling.[11][12]
-
Expertise & Experience: While NOEs provide distance information, three-bond J-couplings (³J) provide information about dihedral angles through Karplus-type relationships. For the α-1,6 linkage, two sets of couplings are particularly insightful:
-
³J(H5,H6R) and ³J(H5,H6S): These homonuclear couplings directly report on the conformation of the ω torsion angle. By measuring their values, we can calculate the relative populations of the gg, gt, and tg rotamers.[2][6]
-
Trans-glycosidic ³J(C,H): Heteronuclear couplings, such as ³J(C1',H6) and ³J(C6,H1'), provide constraints on the Φ and Ψ angles, respectively.[6][13]
-
-
Trustworthiness: The Karplus relationship is empirical. Therefore, it is crucial to use parameterizations specifically developed for carbohydrates.[2][14] The redundancy of information is key; for instance, using multiple J-couplings across the same bond (e.g., ³J(COCC), ³J(COCH)) to model a single torsion angle provides a more robust, statistically validated model.[14][15]
-
Expertise & Experience: RDCs are the ultimate tool for obtaining long-range orientational information. In isotropic solution, dipolar couplings average to zero. By introducing a liquid crystalline alignment medium (e.g., bicelles, phages), we induce a slight molecular alignment, allowing for the measurement of small, "residual" dipolar couplings.[16] An RDC provides information on the orientation of an internuclear vector (e.g., a C-H bond) relative to the magnetic field. By measuring RDCs across the entire molecule, we can piece together the relative orientation of the two sugar rings, providing global structural constraints that are inaccessible with NOEs or J-couplings alone.[11][17]
Caption: A typical experimental workflow for NMR-based conformational analysis.
Computational Approaches: Exploring the Energy Landscape
Experimental methods provide an averaged picture of the solution state. Computational chemistry allows us to explore the full conformational energy landscape, identify low-energy states, and understand the dynamics of interconversion between them.[18][19][20]
Molecular Dynamics (MD) Simulations
-
Expertise & Experience: MD simulations are the workhorse of computational conformational analysis. They solve Newton's equations of motion for a system (the oligosaccharide solvated in a water box), providing a trajectory that describes the atomic positions over time. The choice of the force field—a set of parameters describing the potential energy of the system—is the single most critical decision. Force fields like GLYCAM and the CHARMM36 carbohydrate force field are specifically parameterized to reproduce the experimental properties of carbohydrates and are the authoritative choices for this work.[5][6][7] A common pitfall is insufficient simulation time. The flexibility of the α-1,6 linkage means that conformational transitions can be slow; simulations must be run for hundreds of nanoseconds to microseconds to ensure adequate sampling of the conformational space.[5]
-
Trustworthiness: The simulation is validated by back-calculating experimental observables from the trajectory. We can compute average J-couplings, NOEs, and RDCs from the simulated ensemble of structures and compare them directly to our NMR data.[2][6] A close match provides strong evidence that the simulation is a physically realistic representation of the molecule's behavior in solution. Discrepancies often point to inaccuracies in the force field, which may require refinement.[2][6]
-
System Setup:
-
Obtain a starting structure of isomaltose (α-D-Glc-(1→6)-D-Glc).
-
Select a carbohydrate-specific force field (e.g., GLYCAM06 or CHARMM36).
-
Place the molecule in a periodic box of water (e.g., TIP3P water model). Add counter-ions to neutralize the system if necessary.
-
-
Minimization: Perform energy minimization to relax any steric clashes in the initial structure.
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT ensemble), with restraints on the solute to allow the solvent to equilibrate.
-
Run a subsequent equilibration phase at constant pressure (NPT ensemble) to allow the box density to equilibrate.
-
-
Production Run: Run the simulation for a sufficiently long time (e.g., 1 µs) without restraints to collect the production trajectory.
-
Analysis:
Quantum Mechanics (QM) Calculations
-
Expertise & Experience: While computationally expensive, QM methods like Density Functional Theory (DFT) provide a highly accurate description of the electronic structure and are used to create benchmark potential energy surfaces.[21] They are not typically used for dynamic simulations of large solvated systems but are invaluable for two key purposes:
-
Force Field Parameterization: QM calculations on small model compounds are used to derive the partial charges and dihedral parameters used in classical MM force fields.[6][22]
-
Validation: Adiabatic energy maps, where the energy is calculated for a grid of fixed Φ, Ψ, and ω values, can be generated using QM. These maps serve as a "gold standard" to validate the shape of the energy surface predicted by a given force field.[21]
-
Caption: A standard workflow for a Molecular Dynamics (MD) simulation.
The Self-Validating System: Integrating Experiment and Theory
The true power of modern conformational analysis lies in the iterative integration of experimental and computational data. This synergy creates a self-validating system where each component cross-checks the other, leading to a highly reliable and detailed model of reality.
The workflow is cyclical:
-
Experiment: NMR experiments provide a set of averaged structural restraints.
-
Computation: An MD simulation generates a dynamic, atomic-level ensemble of conformations.
-
Validation: NMR parameters are back-calculated from the MD trajectory.
-
Comparison: The calculated and experimental parameters are compared.
-
Refinement: If discrepancies exist, the computational model (e.g., the force field) is refined, and the cycle repeats. Agreement between the two provides strong confidence in the conformational model.[6][14]
Caption: The iterative cycle of experimental and computational validation.
Data Summary: Conformational Preferences of Isomaltose
To provide a tangible example, the following table summarizes typical conformational data for isomaltose (α-D-Glc-(1→6)-D-Glc), a representative disaccharide. These values are derived from a combination of the methodologies discussed.
| Parameter | Dihedral Angle | Predominant Conformer(s) | Source |
| Φ (phi) | O5′–C1′–O6–C6 | ~60° - 80° | [3][21] |
| Ψ (psi) | C1′–O6–C6–C5 | ~180° (anti) and ~60° (gauche) | [3][21] |
| ω (omega) | O6–C6–C5–O5 | gt ( | [2][6] |
Note: These are representative values. The exact populations are sensitive to the force field, solvent model, and experimental conditions.
Conclusion and Outlook
The conformational analysis of the α-1,6 glycosidic linkage is a formidable challenge that demands a sophisticated, multi-faceted approach. A strategy relying solely on either experimental or computational methods is incomplete. The robust, trustworthy framework presented here—built on the pillars of NMR spectroscopy for experimental validation and MD simulations for dynamic exploration—provides a clear path to elucidating the complex behavior of this linkage.
As we move forward, the field will benefit from the development of more accurate polarizable force fields, the application of machine learning to predict conformational preferences, and the continued advancement of NMR techniques. By rigorously integrating these cutting-edge tools, we can continue to unravel the structural secrets of glycans and their profound impact on biology and medicine.
References
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Kirschner, K. N., et al. (2009). Ramachandran-type Plots for Glycosidic Linkages: Examples From Molecular Dynamic Simulations Using the Glycam06 Force Field. Journal of Computational Chemistry, 30(6), 910-21. [Link]
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Brady, J. W. (1998). Computational carbohydrate chemistry: what theoretical methods can tell us. PubMed, 1-1. [Link]
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Umar, A. K., et al. (n.d.). Carb‐Ramachandran plot for ϕ, ψ torsion angles of all 58 glycosidic linkages. ResearchGate. [Link]
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Agirre, J., et al. (2015). Privateer:software for the conformational validation of carbohydrate structures. Nature Structural & Molecular Biology, 22, 833–834. [Link]
-
Brady, J. W. (1998). Computational carbohydrate chemistry: what theoretical methods can tell us. PMC. [Link]
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Kuttel, M. M., et al. (2014). Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments. Journal of Physical Chemistry B, 118(9), 2466-2483. [Link]
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Tessier, M. B., et al. (2009). Ramachandran-type plots for glycosidic linkages: Examples from molecular dynamic simulations using the Glycam06 force field. ResearchGate. [Link]
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Nivedha, A. K., et al. (2024). Carbohydrates in Computational and Medicinal Chemistry. ResearchGate. [Link]
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Kirschner, K. N., et al. (2008). Ramachandran-type plots for glycosidic linkages: Examples from molecular dynamic simulations using the Glycam06 force field. SciSpace. [Link]
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Unione, L., et al. (n.d.). Ramachandran plots of the glycosidic dihedral angles φi/ψi of pentasaccharides (1) and (2) in the AT-bound state. ResearchGate. [Link]
-
Choi, Y. H., et al. (2005). The alpha-(1-->6) Glycosidic Linkage as a Novel Conformational Entropic Regulator in Osmoregulated Periplasmic Alpha-Cyclosophorohexadecaose. Carbohydrate Research, 340(16), 2550-7. [Link]
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Canales, A., et al. (2021). The Flexibility of Oligosaccharides Unveiled Through Residual Dipolar Coupling Analysis. Frontiers in Chemistry. [Link]
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D'Cunha, S. A., et al. (2022). The Conformation of Glycosidic Linkages According to Various Force Fields: Monte Carlo Modeling of Polysaccharides Based on Extrapolation of Short-Chain Properties. Journal of Chemical Information and Modeling, 62(15), 3639-3652. [Link]
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Kuttel, M. M., et al. (2014). Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments. ACS Publications. [Link]
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Hricovı́ni, M., et al. (2001). Molecular Dynamics and NMR Study of the α(1→4) and α(1→6) Glycosidic Linkages: Maltose and Isomaltose. The Journal of Physical Chemistry B. [Link]
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Meredith, G. D., et al. (2022). Nonconventional NMR Spin-Coupling Constants in Oligosaccharide Conformational Modeling: Structural Dependencies Determined from Density Functional Theory Calculations. ACS Omega. [Link]
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Hricovíni, M., et al. (2001). Molecular Dynamics and NMR Study of the α(1→4) and α(1→6) Glycosidic Linkages: Maltose and Isomaltose. ResearchGate. [Link]
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CD ComputaBio. (n.d.). Carbohydrate Molecule Modeling Service. CD ComputaBio. [Link]
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Rundlof, T., et al. (1998). Analysis of Oligosaccharide Conformation by NMR Spectroscopy Utilizing 1H,1H and 1H,13C Residual Dipolar Couplings in a Dilute L. Journal of the American Chemical Society. [Link]
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Canales, A., et al. (2021). The Flexibility of Oligosaccharides Unveiled Through Residual Dipolar Coupling Analysis. PMC. [Link]
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Galoá Proceedings. (n.d.). FROM STRUCTURE TO QUANTUM MECHANICS SIMULATIONS: COMPUTATIONAL STUDIES OF GLYCOPROCESSING ENZYMES. Proceedings.Science. [Link]
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Ferro, D. R., et al. (n.d.). Conformational Analysis of C-Disaccharides using Molecular Mechanics Calculations. Semantic Scholar. [Link]
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Meredith, G. D., et al. (2023). MA'AT analysis of the O-glycosidic linkages of oligosaccharides using nonconventional NMR J-couplings: MA'AT and MD models of phi. Royal Society of Chemistry. [Link]
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Agirre, J., et al. (2024). Online carbohydrate 3D structure validation with the Privateer web app. IUCr. [Link]
-
Pang, Y. P. (2020). Investigation of Carbohydrate Recognition via Computer Simulation. MDPI. [Link]
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Poveda, A., et al. (2024). Computational toolbox for the analysis of protein–glycan interactions. Beilstein Journals. [Link]
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Pérez, S., et al. (2015). Conformational Analysis of Oligosaccharides and Polysaccharides Using Molecular Dynamics Simulations. Springer Nature Experiments. [Link]
-
Stenutz, R., et al. (2023). Conformational flexibility of the disaccharide β- l -Fuc p -(1→4)-α- d -Glc p -OMe as deduced from NMR spectroscopy experiments and computer simulations. Organic & Biomolecular Chemistry. [Link]
-
Zhao, F., et al. (2021). Conformational Populations of β-(1→4) O-Glycosidic Linkages Using Redundant NMR J-Couplings and Circular Statistics. Journal of the American Chemical Society. [Link]
-
Remin, M., et al. (1976). Comparison of theoretical and experimental approaches to determination of conformation of nucleosides about the glycosidic bond. PubMed. [Link]
-
Nivedha, A. K., et al. (2025). Carbohydrates in Computational and Medicinal Chemistry. Bentham Science Publishers. [Link]
-
Asensio, J. L., et al. (2009). The (alpha-1,6) glycosidic bond of isomaltose: a tricky system for theoretical conformational studies. Carbohydrate Research, 344(10), 1235-47. [Link]
-
Asensio, J. L., et al. (2009). The (α-1,6) glycosidic bond of isomaltose: a tricky system for theoretical conformational studies. ResearchGate. [Link]
-
Nasi, R., et al. (2017). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]
-
Codée, J. D. C., et al. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]
-
Brisson, J. R., et al. (1992). Solution conformation of asparagine-linked oligosaccharides: .alpha.(1-6)-linked moiety. Biochemistry. [Link]
-
Stenutz, R., et al. (1998). Conformational Analysis of β-Glycosidic Linkages in 13 C-Labeled Glucobiosides Using Inter-residue Scalar Coupling Constants. ResearchGate. [Link]
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Methodological & Application
enzymatic synthesis of "6-O-alpha-D-Mannopyranosyl-D-mannopyranose"
An Application Guide for the Enzymatic Synthesis of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose
Introduction
This compound is a disaccharide of significant interest in glycobiology and drug development. As a fundamental structural motif in high-mannose type N-glycans and various microbial polysaccharides, it plays a crucial role in molecular recognition events, including host-pathogen interactions and immune responses. Traditional chemical synthesis of such oligosaccharides is often a complex, multi-step process requiring extensive use of protecting groups, leading to low overall yields. Enzymatic synthesis presents a highly efficient, stereoselective, and environmentally benign alternative. This guide provides a detailed protocol for the synthesis of this compound using the reverse hydrolysis capability of α-mannosidase, a robust and commercially available glycoside hydrolase.
Principle of the Method: Driving Synthesis via Reverse Hydrolysis
Glycoside hydrolases (GHs), such as α-mannosidase, typically catalyze the cleavage of glycosidic bonds. However, the catalytic reaction is fundamentally reversible. By dramatically increasing the concentration of the product (in this case, the D-mannose monomer), the reaction equilibrium can be shifted away from hydrolysis and towards synthesis (condensation). This principle, an application of Le Chatelier's principle, is known as "reverse hydrolysis."
The enzyme, a retaining glycosidase, operates via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. In a high-concentration mannose solution, a second mannose molecule can act as an acceptor, attacking the intermediate to form a new glycosidic bond, thus yielding a disaccharide. While enzymes like Jack Bean α-mannosidase can form multiple linkage types (α-1,2, α-1,3, and α-1,6), specific reaction conditions can be optimized to favor the formation of the desired 6-O-linked product.[1][2] For highly regioselective synthesis, specialized enzymes such as the 1,6-α-D-mannosidase from Aspergillus phoenicis can be employed, which exclusively forms the α-(1→6) linkage.[3]
Caption: Mechanism of α-mannosidase reverse hydrolysis.
Materials and Reagents
-
Enzyme: α-Mannosidase from Jack Bean (Canavalia ensiformis), lyophilized powder (e.g., Sigma-Aldrich, QA-Bio)[4]
-
Substrate: D-(+)-Mannose (≥99% purity)
-
Buffer Components: Sodium acetate, Acetic acid, Zinc chloride (ZnCl₂)
-
Reaction Termination: Trichloroacetic acid (TCA) or heat inactivation
-
HPLC System:
-
Semi-preparative HPLC system with a Refractive Index (RI) detector
-
Amino-propyl silica (Amino) or Amide HILIC column (e.g., 10 x 250 mm, 5 µm particle size)
-
-
HPLC Mobile Phase: Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm)
-
NMR Spectroscopy: Deuterium oxide (D₂O, 99.9 atom % D), NMR tubes
Detailed Experimental Protocols
This protocol is divided into three main parts: the synthesis of the mannobiose mixture, its purification to isolate the α-(1→6) isomer, and the final structural verification.
Part A: Enzymatic Synthesis by Reverse Hydrolysis
This protocol is optimized to maximize the yield of mannobiose through equilibrium shifting.
-
Preparation of Substrate Solution:
-
Accurately weigh 45 g of D-(+)-Mannose.
-
Add 55 mL of 100 mM Sodium Acetate Buffer (pH 4.5) containing 2 mM ZnCl₂.
-
Warm the mixture gently (up to 55°C) and stir until the mannose is completely dissolved, resulting in a 45% (w/w) solution.[3] The high viscosity is expected.
-
Allow the solution to cool to the reaction temperature of 55°C.
-
-
Enzyme Preparation and Addition:
-
Prepare a stock solution of Jack Bean α-mannosidase (e.g., 10 mg/mL) in cold 50 mM sodium acetate buffer (pH 4.5).
-
Determine the activity of the enzyme solution using a standard assay (e.g., with p-nitrophenyl-α-D-mannoside as substrate). One unit (U) is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute at a specific pH and temperature.[4]
-
Add the α-mannosidase to the mannose solution. A starting point is to use approximately 50-100 Units of enzyme per 10 grams of D-mannose substrate.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 55°C with gentle agitation (e.g., 100 rpm on an orbital shaker) to ensure homogeneity.
-
The reaction is slow due to the nature of reverse hydrolysis. Monitor the reaction progress over time (e.g., at 24, 48, 72 hours, and onwards) by taking small aliquots, diluting them, stopping the reaction (e.g., by boiling for 10 minutes), and analyzing by TLC or analytical HPLC. Optimal yields for specific isomers may take several days to accumulate.[3]
-
-
Reaction Termination:
-
Once the desired product concentration is reached (or the reaction reaches equilibrium), terminate the reaction by heating the mixture to 95°C for 15 minutes to denature and precipitate the enzyme.[5]
-
Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the denatured protein.
-
Carefully collect the supernatant containing the sugars. The solution can be diluted with deionized water to reduce viscosity before purification.
-
Part B: Purification by Semi-Preparative HPLC
The crude reaction mixture contains unreacted mannose, the target α-(1→6) mannobiose, and other mannobiose isomers (α-1,2 and α-1,3). These are separated using an amino or amide HILIC column.[1]
-
System Preparation:
-
Equilibrate the semi-preparative amino/HILIC column with the initial mobile phase conditions (e.g., 85% Acetonitrile / 15% Water) at a flow rate of 4.0 mL/min until a stable baseline is achieved on the RI detector.
-
-
Sample Injection and Separation:
-
Filter the diluted supernatant from Part A through a 0.45 µm filter.
-
Inject an appropriate volume onto the column.
-
Elute the sugars using a gradient optimized for isomer separation. A representative gradient is shown below. The retention time increases with the degree of polymerization, with mannose eluting first, followed by the various mannobiose isomers.
-
| Time (min) | % Acetonitrile (A) | % Water (B) | Flow Rate (mL/min) |
| 0.0 | 85 | 15 | 4.0 |
| 30.0 | 70 | 30 | 4.0 |
| 35.0 | 70 | 30 | 4.0 |
| 40.0 | 85 | 15 | 4.0 |
| 50.0 | 85 | 15 | 4.0 |
-
Fraction Collection:
-
Collect fractions corresponding to the peaks eluting after the main mannose peak. The different mannobiose isomers will typically elute as closely resolved peaks.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the fractions containing the pure this compound.
-
-
Product Recovery:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a white, fluffy powder.
-
Part C: Structural Verification by NMR Spectroscopy
Unambiguous confirmation of the product's identity and linkage is achieved through NMR spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized product in 0.5 mL of D₂O.
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra. For definitive assignment, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential.
-
Data Interpretation: The key diagnostic signals for confirming the α-(1→6) linkage are:
-
Anomeric Proton (¹H NMR): A doublet at approximately 4.8-5.2 ppm with a small coupling constant (J ≈ 1-2 Hz), characteristic of an equatorial anomeric proton in an α-mannoside.
-
Anomeric Carbon (¹³C NMR): A signal around 98-102 ppm.
-
C6 Carbon Shift: The C6 carbon of the acceptor mannose unit (the one receiving the glycosidic bond) will be shifted downfield to ~67-70 ppm from its typical position of ~62 ppm in free mannose, which is indicative of substitution at this position.
-
Data Presentation and Expected Results
The success of the synthesis is evaluated by the yield and purity of the final product.
Table 1: Optimized Reaction Parameters
| Parameter | Optimal Value | Rationale |
| Enzyme Source | Aspergillus phoenicis or Canavalia ensiformis | A. phoenicis offers high regioselectivity for the 1,6-linkage.[3] Jack Bean is broadly active and commercially available.[2] |
| Substrate Conc. | 45% (w/w) D-Mannose | High concentration shifts the equilibrium towards synthesis.[3] |
| pH | 4.5 | Optimal pH for α-mannosidase activity and stability.[3][6] |
| Temperature | 55°C | Balances enzyme activity and stability for a long-term reaction.[3] |
| Additives | 2 mM ZnCl₂ | Zn²⁺ is an essential cofactor for Jack Bean α-mannosidase stability and activity.[6] |
| Incubation Time | 72 - 288 hours | Reverse hydrolysis is a slow process requiring extended time to reach optimal yields.[3] |
Table 2: Example Product Distribution
The regioselectivity of the synthesis is highly dependent on the enzyme source.
| Product | Yield with A. phoenicis 1,6-α-mannosidase[3] | Expected Distribution with A. niger α-mannosidase[1] |
| α-(1→6)-mannobiose | ~21% | Major Product |
| α-(1→2)-mannobiose | Not formed | Major Product |
| α-(1→3)-mannobiose | Not formed | Minor Product |
| Mannotriose | ~5% | Formed |
| Unreacted Mannose | ~74% | Remaining Substrate |
Table 3: Characteristic NMR Chemical Shifts for Verification
The following are expected chemical shift ranges in D₂O for confirming the structure of this compound.
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Key Feature for Confirmation |
| ¹H | H-1' (Anomeric, non-reducing end) | 4.8 - 5.0 | Doublet, J ≈ 1.8 Hz (confirms α-linkage) |
| ¹³C | C-1' (Anomeric, non-reducing end) | 100 - 102 | |
| ¹³C | C-6 (Acceptor mannose) | 67 - 70 | Downfield shift from ~62 ppm, confirming linkage at the 6-position |
| ¹³C | C-1 (Reducing end, α-anomer) | ~94.5 | |
| ¹³C | C-1 (Reducing end, β-anomer) | ~94.8 |
Workflow and Visualization
The entire process, from starting materials to the final, verified product, can be summarized in the following workflow.
Caption: Overall experimental workflow for synthesis and purification.
References
-
Athanasopoulos, V.I., Niranjan, K., & Rastall, R.A. (2004). Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis. Journal of Molecular Catalysis B: Enzymatic, 27(4-6), 215-219. [Link]
-
Athanasopoulos, V.I., Niranjan, K., & Rastall, R.A. (2004). Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis. University of Reading CentAUR. [Link]
-
Ajisaka, K., Matsuo, I., Isomura, M., Fujimoto, H., Shirakabe, M., & Okawa, M. (1995). Enzymatic Synthesis of Mannobioses and Mannotrioses by Reverse Hydrolysis Using Alpha-Mannosidase From Aspergillus Niger. Carbohydrate Research, 270(2), 123-30. [Link]
-
Reich, H. (n.d.). Typical C-13 NMR Chemical shifts. Organic Chemistry Data. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). alpha-D-Mannopyranose. PubChem Compound Summary for CID 185698. Retrieved from [Link].
-
Agilent Technologies. (n.d.). GKX-5010 alpha-Mannosidase Technical Data Sheet. Retrieved from [Link]
-
Snaith, S. M., & Levvy, G. A. (1969). Purification and properties of alpha-D-mannosidase from jack-bean meal. Biochemical Journal, 114(1), 25–33. [Link]
-
Sharma, V., et al. (2021). Recent advances in biotransformation, extraction and green production of D-mannose. Food Bioscience, 44, 101416. [Link]
- Agilent Technologies. (n.d.). Technical Data Sheet: alpha-Mannosidase. This document provides detailed information on the enzyme's properties and usage.
-
Lu, L., et al. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLOS ONE, 10(10), e0140531. [Link]
-
Li, Y. T. (1967). Studies on the Glycosidases in Jack Bean Meal. I. Isolation and Properties of α-Mannosidase. The Journal of Biological Chemistry, 242(23), 5474-5480. [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Megazyme. (n.d.). 61-alpha-D-Galactosyl-mannobiose plus Mannotriose Oligo. Retrieved from [Link]
-
van der Ven, J. G., et al. (1991). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. Carbohydrate Research, 214(1), 121-133. [Link]
-
National Center for Biotechnology Information (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. PubChem Compound Summary for CID 5288739. Retrieved from [Link].
-
LCGC International. (2019). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. LCGC International, 32(11), 22. [Link]
-
Otvos, F., et al. (2015). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 986-987, 109-115. [Link]
-
Rohles, C. M., et al. (2016). What is the best method for determining amino acids on HPLC C18 column DAD?. ResearchGate. [Link]
-
Kóňa, J., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 304-318. [Link]
-
Lloyd, D. K. (1987). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. Journal of Chromatography, 414(2), 313-322. [Link]
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- 4. Alpha Mannosidase • QA-Bio • Highest Purity • Extremely Stable [qa-bio.com]
- 5. neb.com [neb.com]
- 6. Purification and properties of alpha-D-mannosidase from jack-bean meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of α-1,6-Mannobiose with Protecting Groups
Introduction: The Significance of α-1,6-Mannobiose and the Imperative for Chemical Synthesis
α-1,6-Mannobiose is a fundamental disaccharide unit found in the core structure of N-linked glycans and various other glycoconjugates in eukaryotes and fungi. Its presence is critical for a myriad of biological processes, including protein folding, quality control in the endoplasmic reticulum, and immune recognition. The precise arrangement of mannose residues, including the α-1,6-linkage, dictates the three-dimensional structure of glycans, which in turn governs their interactions with lectins and other carbohydrate-binding proteins.
The study of these interactions at a molecular level, and the development of novel therapeutics that target them, necessitates access to pure, well-defined oligosaccharide structures. While enzymatic synthesis and isolation from natural sources provide routes to manno-oligosaccharides, chemical synthesis offers unparalleled control over the structure, allowing for the introduction of labels, modified aglycones, and unnatural analogues. This application note provides a detailed guide to the chemical synthesis of α-1,6-mannobiose, focusing on a robust strategy employing protecting groups to control reactivity and stereoselectivity.
Retrosynthetic Analysis and Strategic Considerations
The chemical synthesis of a disaccharide like α-1,6-mannobiose requires a carefully planned retrosynthetic strategy. The core challenge lies in the stereoselective formation of the α-glycosidic bond between the anomeric carbon (C-1) of the donor mannose unit and the C-6 hydroxyl group of the acceptor mannose unit.
Our retrosynthetic approach is outlined below:
Caption: Retrosynthetic analysis of α-1,6-mannobiose.
Key Strategic Decisions:
-
Protecting Groups: The choice of protecting groups is paramount. We will employ benzyl (Bn) ethers as "permanent" protecting groups due to their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenation. For the mannosyl donor, an acetyl (Ac) group at the C-2 position will be used as a "participating" group to direct the formation of the desired α-glycosidic linkage through the formation of an intermediate acetoxonium ion.
-
Glycosyl Donor and Acceptor: We will synthesize a per-O-acetylated mannosyl bromide as the glycosyl donor. This donor is reactive and, with the C-2 acetyl group, strongly favors the formation of the α-anomer. The glycosyl acceptor will be a mannose derivative with benzyl ethers protecting the C-2, C-3, and C-4 positions, and a free hydroxyl group at C-6. This ensures that glycosylation occurs regioselectively at the desired position.
-
Glycosylation Method: The Koenigs-Knorr glycosylation method, which utilizes a heavy metal salt promoter such as silver trifluoromethanesulfonate (AgOTf), is a reliable and well-established method for forming glycosidic bonds with glycosyl halides.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of α-1,6-mannobiose, starting from D-mannose.
PART 1: Synthesis of the Mannosyl Acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside
This protocol outlines the preparation of the mannosyl acceptor with a free hydroxyl group at the C-6 position.
Workflow:
Caption: Synthesis of the mannosyl acceptor.
Protocol:
-
Synthesis of Methyl α-D-mannopyranoside:
-
Suspend D-mannose (1 eq.) in methanol.
-
Add acetyl chloride (catalytic amount) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Neutralize with a solid base (e.g., sodium bicarbonate), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside:
-
Dissolve the crude methyl α-D-mannopyranoside in anhydrous N,N-dimethylformamide (DMF).
-
Add benzaldehyde dimethyl acetal (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture under reduced pressure at 50 °C for several hours.
-
Neutralize the reaction with triethylamine and concentrate to dryness. Purify by column chromatography.
-
-
Synthesis of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside:
-
Dissolve the benzylidene acetal in anhydrous DMF.
-
Add sodium hydride (2.5 eq.) portion-wise at 0 °C.
-
Add benzyl bromide (2.2 eq.) dropwise and stir the mixture at room temperature overnight.
-
Quench the reaction carefully with methanol and concentrate. Extract the product with an organic solvent and purify by column chromatography.
-
-
Synthesis of Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (Acceptor):
-
Dissolve the fully protected intermediate in a suitable solvent (e.g., tetrahydrofuran).
-
Add a solution of sodium cyanoborohydride and molecular sieves.
-
Slowly add a solution of hydrogen chloride in diethyl ether.
-
Monitor the reaction by TLC. Upon completion, quench the reaction, filter, and concentrate. Purify by column chromatography to yield the acceptor with a free 6-OH group.
-
PART 2: Synthesis of the Mannosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide
This protocol describes the preparation of the activated mannosyl donor.
Workflow:
Caption: Synthesis of the mannosyl donor.
Protocol:
-
Synthesis of 1,2,3,4,6-Penta-O-acetyl-α/β-D-mannopyranose:
-
Suspend D-mannose in acetic anhydride.
-
Add a catalytic amount of iodine.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and extract the product with an organic solvent. Wash the organic layer until neutral and concentrate to obtain the per-acetylated mannose.
-
-
Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide (Donor):
-
Dissolve the penta-O-acetyl mannose in a minimal amount of dichloromethane.
-
Cool the solution to 0 °C and add a solution of hydrogen bromide in acetic acid (33% w/v).
-
Stir the reaction at room temperature for a few hours.
-
Dilute the reaction mixture with dichloromethane and wash with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the glycosyl bromide, which should be used immediately in the next step.
-
PART 3: Glycosylation to form Protected α-1,6-Mannobiose
This protocol details the crucial step of forming the α-1,6-glycosidic linkage.
Workflow:
Caption: Glycosylation reaction.
Protocol:
-
Glycosylation Reaction:
-
Dissolve the mannosyl acceptor (1 eq.) and the freshly prepared mannosyl bromide donor (1.5 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add activated molecular sieves (4 Å) and stir the mixture at room temperature.
-
Cool the mixture to -40 °C and add silver trifluoromethanesulfonate (AgOTf) (1.5 eq.).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the protected α-1,6-mannobiose.
-
PART 4: Global Deprotection to Yield α-1,6-Mannobiose
This final section describes the two-step deprotection process to obtain the target disaccharide.
Workflow:
Probing the Architecture of α-1,6-Mannobiose: A Detailed Guide to 1H and 13C NMR Spectroscopy
This technical guide provides a comprehensive overview and detailed protocols for the structural elucidation of α-1,6-mannobiose using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth insights into experimental design, sample preparation, spectral acquisition, and data interpretation, grounded in established scientific principles.
Introduction: The Significance of Mannosyl Linkages
α-1,6-Mannobiose, a disaccharide composed of two D-mannose units linked by an α-1,6 glycosidic bond, represents a fundamental structural motif in a variety of biologically significant glycans.[1] These structures are integral components of N-linked glycoproteins in viruses and mammals, as well as in polysaccharides from fungi and bacteria.[2] The precise architecture and conformational dynamics of these mannosyl linkages are critical for molecular recognition events, including pathogen binding and immune responses. High-resolution NMR spectroscopy stands as the most powerful technique for the detailed structural and conformational analysis of such carbohydrates in solution.[3][4]
This guide will systematically walk through the process of acquiring and interpreting high-quality 1H and 13C NMR data for α-1,6-mannobiose, transforming raw spectral data into a detailed molecular portrait.
Section 1: Experimental Design & Causality
The successful NMR analysis of carbohydrates like α-1,6-mannobiose hinges on a rationally designed experimental approach. Unlike other biomolecules, carbohydrates present a unique challenge due to significant resonance overlap, particularly in the 1H spectrum.[3] Therefore, a combination of 1D and 2D NMR experiments is essential for unambiguous signal assignment.[5]
The Logic of a Multi-dimensional Approach
A typical workflow for the structural elucidation of a disaccharide is a hierarchical process. It begins with simple, rapid 1D experiments to assess sample purity and identify key resonances, followed by more complex 2D experiments to establish connectivity.
Caption: A logical workflow for the NMR analysis of α-1,6-mannobiose.
-
1D ¹H NMR: This is the initial and quickest experiment. It provides information on the anomeric protons (typically found in the 4.5-5.5 ppm region), which are crucial starting points for assignment, and gives an overall impression of sample purity.[3]
-
1D ¹³C NMR & DEPT-135: Due to the larger chemical shift dispersion, the ¹³C NMR spectrum is less crowded than the ¹H spectrum.[3] A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable as it differentiates between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[6][7] This is particularly useful for identifying the C6 methylene carbons involved in the glycosidic linkage.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system (i.e., within each mannose residue).[8] By starting from the anomeric proton (H1), one can typically "walk" along the carbon backbone, assigning H2, H3, and so on.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom.[8] This powerful experiment links the assigned proton resonances from the COSY spectrum to their corresponding carbon signals, allowing for the assignment of the ¹³C spectrum.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to identifying the glycosidic linkage. It reveals correlations between protons and carbons that are two or three bonds away. The crucial correlation will be between the anomeric proton of one mannose residue (H1') and the carbon of the other residue involved in the linkage (C6).
Section 2: Detailed Experimental Protocols
Scientific integrity demands reproducible protocols. The following sections provide step-by-step methodologies that are designed to be self-validating.
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample preparation.
Protocol 1: Preparation of α-1,6-Mannobiose for NMR Analysis
-
Analyte Purity: Ensure the α-1,6-mannobiose sample is of high purity (>95%), free from paramagnetic impurities which can cause significant line broadening.
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it is non-interfering and allows for the observation of exchangeable hydroxyl protons if desired (though typically they are exchanged with deuterium and not observed). Use high-purity D₂O (99.96%).
-
Concentration: Dissolve 5-10 mg of α-1,6-mannobiose in 0.5-0.6 mL of D₂O. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable time on modern NMR spectrometers (500 MHz or higher).[3]
-
pH and Temperature: The chemical shifts of carbohydrate protons, particularly the anomeric protons, can be sensitive to pH. Ensure the pD is neutral (around 7). The spectra in this guide are referenced to data acquired at 24°C.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone can be added. For referencing D₂O, the residual HOD signal can be set to 4.79 ppm.[5]
NMR Data Acquisition
The following parameters are provided for a 500 MHz NMR spectrometer but can be adapted for other field strengths.
Protocol 2: 1D and 2D NMR Data Acquisition
| Experiment | Key Parameters | Purpose |
| 1D ¹H | Acquisition time: 2-3 s; Relaxation delay: 1-2 s; Number of scans: 8-16 | Rapid assessment of purity and identification of anomeric signals. |
| 1D ¹³C | Acquisition time: 1-1.5 s; Relaxation delay: 2 s; Number of scans: 1024-4096; Proton broadband decoupling | Observe all carbon signals and assess complexity. |
| DEPT-135 | Similar to ¹³C acquisition, but with the DEPT-135 pulse sequence. | Differentiate CH/CH₃ (positive) from CH₂ (negative) signals. |
| 2D ¹H-¹H COSY | Spectral width: ~10 ppm in both dimensions; Data points: 2048 (F2) x 256 (F1); Scans per increment: 4-8 | Establish scalar coupling networks within each mannose residue. |
| 2D ¹H-¹³C HSQC | ¹H spectral width: ~10 ppm; ¹³C spectral width: ~100 ppm; Data points: 1024 (F2) x 256 (F1); Scans per increment: 8-16 | Correlate protons to their directly attached carbons. |
| 2D ¹H-¹³C HMBC | Similar to HSQC but with a long-range coupling delay optimized for ~8 Hz. | Identify the glycosidic linkage through 2- and 3-bond H-C correlations. |
Section 3: Data Analysis and Interpretation
The following data is based on the complete assignment of α-1,6-mannobiose. The two mannose residues are denoted as the non-reducing (Man') and the reducing (Man) units.
Assigned Chemical Shifts
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for α-1,6-Mannobiose in D₂O
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Man' (Non-reducing) | ||
| 1' | 4.88 | 102.7 |
| 2' | 4.05 | 70.8 |
| 3' | 3.86 | 71.3 |
| 4' | 3.73 | 67.8 |
| 5' | 3.82 | 73.8 |
| 6a' | 3.79 | 61.7 |
| 6b' | 3.72 | 61.7 |
| Man (Reducing, α-anomer) | ||
| 1 | 5.17 | 94.2 |
| 2 | 4.08 | 70.8 |
| 3 | 3.91 | 71.3 |
| 4 | 3.81 | 67.5 |
| 5 | 3.88 | 70.8 |
| 6a | 3.89 | 66.8 |
| 6b | 3.69 | 66.8 |
| Man (Reducing, β-anomer) | ||
| 1 | 4.86 | 94.5 |
| 2 | 4.18 | 73.8 |
| 3 | 3.83 | 71.3 |
| 4 | 3.77 | 67.8 |
| 5 | 3.63 | 76.7 |
| 6a | 3.92 | 66.7 |
| 6b | 3.74 | 66.7 |
Note: The reducing end of mannobiose exists as a mixture of α and β anomers in solution, which are in equilibrium.
Step-by-Step Spectral Assignment
The process of assigning these resonances is a logical puzzle, solved using the 2D NMR data.
Caption: The sequential logic for assigning NMR spectra of α-1,6-mannobiose.
-
Anomeric Protons: In the ¹H spectrum, the signals at 4.88 ppm (H1'), 5.17 ppm (H1α), and 4.86 ppm (H1β) are identified as the anomeric protons due to their characteristic downfield shift.
-
Intra-residue Connectivity (COSY): Starting from H1' in the COSY spectrum, a cross-peak will be observed to H2' (4.05 ppm). From H2', a correlation to H3' (3.86 ppm) is found, and so on, allowing for the assignment of all protons within the non-reducing mannose ring. The same process is repeated for the α and β anomers of the reducing ring.
-
Carbon Assignment (HSQC): The HSQC spectrum directly links the now-assigned protons to their carbons. For example, the proton at 4.88 ppm (H1') will show a correlation to the carbon at 102.7 ppm, thus assigning this signal to C1'.
-
Linkage Determination (HMBC): The definitive proof of the α-1,6 linkage comes from the HMBC spectrum. A key cross-peak will be observed between the anomeric proton of the non-reducing ring (H1' at 4.88 ppm) and the C6 of the reducing ring (at ~67 ppm). This correlation across the glycosidic bond unambiguously establishes the connectivity.
Conclusion
The structural elucidation of α-1,6-mannobiose by NMR spectroscopy is a prime example of how a systematic, multi-technique approach can unravel complex molecular architectures. By combining 1D and 2D NMR experiments, researchers can gain a complete and unambiguous assignment of all proton and carbon resonances, confirming not only the constituent monosaccharides but also the specific nature of their glycosidic linkage. The protocols and data presented herein provide a robust framework for the analysis of this, and other, biologically important disaccharides, serving as a vital tool in glycobiology and drug discovery.
References
-
Complex Carbohydrate Research Center (CCRC), University of Georgia. Techniques - CCRC Analytical Services. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
- Di Lorenzo, F., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Food Chemistry, 343, 128458.
- Stenutz, R., et al. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical Chemistry Chemical Physics, 24(2), 1039-1052.
- Prestegard, J. H., et al. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19.
-
University of California, Davis. NMR Sample Preparation. [Link]
- Poveda, A., & Jiménez-Barbero, J. (1998). NMR for the study of carbohydrate-protein interactions. Chemical Society Reviews, 27(2), 133-143.
-
Chemistry LibreTexts. DEPT ¹³C NMR Spectroscopy. [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]
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- 2. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 1 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]
- 4. iris.unina.it [iris.unina.it]
- 5. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05203B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains in Aspergillus fumigatus mycelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Alpha-1,6-Mannobiose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-1,6-Mannobiose Quantification
Alpha-1,6-mannobiose is a disaccharide composed of two mannose units linked by an α-1,6 glycosidic bond. Its presence and concentration in biological samples, particularly urine, are of significant clinical interest as it serves as a crucial biomarker for the diagnosis and therapeutic monitoring of alpha-mannosidosis.[1][2][3] This rare lysosomal storage disorder results from a deficiency in the enzyme α-D-mannosidase, leading to the accumulation of mannose-rich oligosaccharides in various tissues and their subsequent excretion in urine.[1][2] Accurate and reliable quantification of α-1,6-mannobiose and other related oligosaccharides is therefore paramount for disease management and the development of novel therapies, such as enzyme replacement therapy (ERT).[1][2][4]
This guide provides a comprehensive overview of the state-of-the-art protocols for the quantification of α-1,6-mannobiose, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement these methods effectively. The protocols detailed herein are grounded in established analytical techniques and emphasize the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Core Principles of α-1,6-Mannobiose Analysis
The quantification of α-1,6-mannobiose in complex biological matrices like urine or plasma presents several analytical challenges. These include the presence of numerous interfering substances, the low abundance of the target analyte, and the need to differentiate it from other structurally similar oligosaccharides. The analytical workflows typically involve three key stages:
-
Sample Preparation: This initial step is critical for removing interfering components such as proteins, salts, and other metabolites, and for enriching the oligosaccharide fraction.
-
Analytical Separation: Chromatographic techniques are employed to separate α-1,6-mannobiose from other oligosaccharides and matrix components.
-
Detection and Quantification: Sensitive detection methods are used to identify and quantify the separated α-1,6-mannobiose.
The choice of methodology depends on several factors, including the required sensitivity and specificity, sample throughput, and the availability of instrumentation.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a powerful and widely used technique for the analysis of carbohydrates, including oligosaccharides, without the need for derivatization.[5][6][7] The method leverages the weakly acidic nature of carbohydrates, which become anionic at high pH, allowing for their separation on an anion-exchange column.[6] Pulsed amperometric detection provides highly sensitive and direct detection of the separated carbohydrates.[7][8]
Causality Behind Experimental Choices in HPAEC-PAD:
-
High pH Mobile Phase: The use of a high pH eluent (typically sodium hydroxide) is essential to ionize the hydroxyl groups of the carbohydrates, enabling their interaction with the anion-exchange stationary phase. This is the fundamental principle that allows for the separation of otherwise neutral molecules.
-
Pulsed Amperometry: This detection method involves applying a series of potential pulses to a gold working electrode. This process allows for the sensitive detection of carbohydrates through their oxidation, followed by cleaning and re-equilibration of the electrode surface, ensuring a stable and reproducible signal over time.[5]
-
Gradient Elution: A gradient of increasing salt concentration (e.g., sodium acetate) is often used to elute more strongly retained, larger oligosaccharides from the column, providing a comprehensive profile of the mannose-rich oligosaccharides present in a sample.
Sources
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomarkers in the diagnosis of lysosomal storage disorders: proteins, lipids, and inhibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 8. High performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for the sensitive determination of hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of α-1,6-Mannobiose
Welcome to the technical support center for advanced carbohydrate chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of complex oligosaccharides. The stereoselective synthesis of α-1,6-mannobiose presents a significant and well-documented challenge in glycoscience. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
The primary difficulty in mannosylation arises from the stereochemistry of mannose itself. The axial substituent at the C2 position sterically shields the α-face of the anomeric center, while the anomeric effect thermodynamically favors the α-anomer. This creates a complex interplay of kinetic and thermodynamic factors that often leads to poor yields and low stereoselectivity, making the formation of the 1,2-cis linkage (α in the case of mannose) a formidable task[1][2].
This guide is structured to address the most common issues encountered during this synthesis, providing not just solutions, but the mechanistic reasoning behind them.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter in the laboratory.
Q1: My glycosylation reaction is yielding a poor α:β selectivity. How can I increase the formation of the desired α-1,6 anomer?
Root Cause Analysis: Poor α-selectivity is the most common hurdle. It typically stems from a failure to adequately control the stereochemical pathway of the glycosylation. The formation of the oxocarbenium ion intermediate can be attacked from either the α- or β-face. Without proper control, a mixture of products is almost inevitable[3]. The key is to force the reaction through a pathway that exclusively allows for α-face attack.
Recommended Solutions:
-
Implement Neighboring Group Participation (NGP): The most reliable strategy for achieving α-mannosylation is to use a "participating" protecting group at the C2 position of your mannosyl donor.[4]
-
Mechanism: An acyl group (e.g., acetate, benzoate) at C2 will attack the incipient oxocarbenium ion at C1, forming a cyclic acyloxonium intermediate. This intermediate physically blocks the β-face of the sugar ring. Consequently, the incoming glycosyl acceptor (the C6-OH of your mannose acceptor) can only attack from the α-face, guaranteeing the formation of the 1,2-trans-glycoside, which for mannose, is the α-anomer.[5][6]
-
Actionable Step: Replace any non-participating C2 protecting groups (like benzyl or silyl ethers) on your donor with an acetyl or benzoyl group.
-
-
Optimize Your Solvent System: Solvent choice can profoundly influence the stereochemical outcome by stabilizing different reactive intermediates.
-
Ethereal Solvents for SN2 Pathway: Solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) can promote high α-selectivity. They are believed to facilitate an in situ anomerization of the initially formed α-glycosyl intermediate (e.g., an α-halide or α-triflate) to the more reactive β-anomer. This β-intermediate then undergoes a classic SN2 displacement by the acceptor, resulting in inversion of stereochemistry to yield the α-glycoside.
-
Actionable Step: If using a non-participating solvent like dichloromethane (DCM), switch the reaction solvent to anhydrous Et₂O or THF.
-
-
Control Reaction Temperature: Glycosylation reactions are highly sensitive to temperature.
-
Low Temperatures for Kinetic Control: When relying on NGP, running the reaction at low temperatures (e.g., -40 °C to -78 °C) is critical. This ensures that the reaction proceeds through the kinetically favored, highly organized transition state involving the acyloxonium ion, minimizing side reactions or alternative pathways that could lead to the β-anomer.
-
High Temperatures for Thermodynamic Control: In some specific systems using trichloroacetimidate donors, running the reaction at elevated temperatures can favor the thermodynamically more stable α-product, driving the reaction equilibrium toward your desired anomer.[7] However, this is a less common strategy and should be approached with caution as it can also promote decomposition.
-
Table 1: Summary of Conditions Favoring α-Mannoside Formation
| Parameter | Condition for α-Selectivity | Mechanistic Rationale |
| Donor C2 Group | Participating (Acetyl, Benzoyl) | Neighboring Group Participation (NGP) blocks the β-face.[4] |
| Solvent | Ethereal (Et₂O, THF) | Promotes in situ anomerization to a β-intermediate, followed by SN2 attack. |
| Temperature | Low (-78 °C to -40 °C) | Favors the kinetically controlled NGP pathway. |
| Donor Type | Thioglycosides, Trichloroacetimidates | Versatile and well-documented for NGP-controlled reactions.[7][8] |
Q2: My glycosylation reaction has stalled or is giving a very low yield.
Root Cause Analysis: Low reactivity can be attributed to either the glycosyl donor or the acceptor. Mannosyl donors with electron-withdrawing protecting groups are known to be less reactive ("disarmed"). Similarly, a sterically hindered or electronically deactivated acceptor will react sluggishly.
Recommended Solutions:
-
Employ an "Armed-Disarmed" Strategy: This is a core concept in modern oligosaccharide synthesis.[9]
-
"Armed" Donors: Donors protected with electron-donating groups (e.g., benzyl ethers) are more reactive because these groups help stabilize the positive charge of the oxocarbenium ion intermediate.
-
"Disarmed" Acceptors: Conversely, acceptors with electron-withdrawing groups (e.g., acyl esters) are less nucleophilic.
-
Actionable Step: For your mannosyl donor, while keeping the participating acyl group at C2, ensure the other positions (C3, C4, C6) are protected with benzyl (Bn) ethers. This creates a reactive "armed" donor that is still stereodirecting.
-
-
Verify Activator/Promoter Stoichiometry and Quality: The reagents used to activate your donor are critical.
-
For Thioglycosides: Promoters like N-Iodosuccinimide (NIS) and a catalytic amount of Triflic acid (TfOH) are common.[8] Ensure the NIS is pure (recrystallize if necessary) and the TfOH is fresh. Use a stoichiometric amount of NIS (typically 1.1-1.5 equivalents).
-
For Trichloroacetimidates: Activation is achieved with a catalytic amount of a Lewis acid like Trimethylsilyl triflate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂).[10] These reagents are extremely moisture-sensitive; ensure they are handled under strict anhydrous and inert conditions.
-
-
Ensure Rigorous Anhydrous Conditions: Glycosylation reactions are intolerant of water. Any moisture will consume your activator and hydrolyze your donor.
-
Actionable Step: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Dry molecular sieves (4 Å) should be activated and added to the reaction mixture. Perform the entire reaction under an inert atmosphere (Argon or Nitrogen).
-
Diagram 1: General Glycosylation Workflow
Caption: NGP mechanism ensuring α-stereoselectivity in mannosylation.
Q3: Are there any enzymatic or chemo-enzymatic methods to synthesize α-1,6-mannobiose?
Yes, biocatalytic methods offer an excellent alternative with the advantage of perfect regio- and stereoselectivity.
-
Reverse Hydrolysis: Some α-mannosidases, when used in high concentrations of mannose substrate, can catalyze the reverse reaction (synthesis) to form glycosidic bonds. Enzymes from sources like Aspergillus phoenicis have been shown to regioselectively synthesize α-1,6-mannobiose. [11][12]The primary drawbacks are often low yields and the need for large amounts of enzyme and substrate.
-
Glycosyltransferases: The most specific enzymes are mannosyltransferases. These enzymes use an activated sugar donor (like GDP-mannose) to transfer a mannose unit to an acceptor. Mycobacterial α-1,6-mannosyltransferases have been identified that can synthesize the α-1,6 linkage. [13]While highly efficient and selective, these enzymes and their sugar-nucleotide donors can be expensive and difficult to produce and handle on a large scale.
These methods are particularly valuable for producing small, highly pure quantities of the target oligosaccharide for biological studies.
References
-
Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society. [Link]
-
Stereoselective β-Mannosylation by Neighboring-Group Participation. Request PDF. [Link]
-
Stereoselective β‐Mannosylation by Neighboring‐Group Participation. Radboud Repository. [Link]
-
Stereoselective β-Mannosylation by Neighboring-Group Participation. PubMed. [Link]
-
Stereoselective Construction of β-Mannopyranosides by Anomeric O-Alkylation: Synthesis of the Trisaccharide Core of N-linked Glycans. Request PDF. [Link]
-
Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. PMC - NIH. [Link]
-
β-Stereoselective Mannosylation Using 2,6-Lactones. Journal of the American Chemical Society. [Link]
-
Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. NIH. [Link]
-
Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science (RSC Publishing). [Link]
-
Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. The Journal of Organic Chemistry - ACS Publications. [Link]
-
β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. NIH. [Link]
-
Disarming, non-participating 2-O-protecting groups in manno- and rhamnopyranosylation: Scope and limitations of sulfonates, vinylogous esters, phosphates, cyanates, and nitrates. Request PDF. [Link]
-
Thioglycoside activation strategies. ResearchGate. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC - NIH. [Link]
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]
-
Synthesis of Oligosaccharides for Interaction Studies with Various Lectins. Diva-portal.org. [Link]
-
Synthesis of β-mannoside and β-mannosamine. ResearchGate. [Link]
-
Disarming, non-participating 2-O-protecting groups in manno- and rhamnopyranosylation: scope and limitations of sulfonates, vinylogous esters, phosphates, cyanates, and nitrates. Semantic Scholar. [Link]
-
Activation of thioglycosides under mild alkylation conditions. PMC - PubMed Central. [Link]
-
Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]
-
Stereoselective synthesis of photoactivatable Man(β1,4)GlcNAc-based bioorthogonal probes. PMC - NIH. [Link]
-
Oligosaccharide Assembly. GlycoWorld. [Link]
-
Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Publishing. [Link]
-
Highly Regio- and Stereoselective Synthesis of Mannose-Containing Oligosaccharides with Acetobromo Sugars as the Donors and Partially Protected Mannose Derivatives as the Acceptors via Sugar Orthoester Intermediates. PubMed. [Link]
-
Solid Phase Synthesis of Oligosaccharides. ScienceDirect. [Link]
-
Deactivating Influence of 3-O-Glycosyl Substituent on Anomeric Reactivity of Thiomannoside Observed in Oligomannoside Synthesis. Semantic Scholar. [Link]
-
Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. PMC - NIH. [Link]
-
Sequential activation of thioglycosides enables one-pot glycosylation. RSC Publishing. [Link]
-
Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis. Request PDF. [Link]
-
The in situ activation of thioglycosides with bromine: An improved glycosylation method. The University of Manchester Research Explorer. [Link]
-
Disruption of alpha-mannosidase processing induces non-canonical hybrid-type glycosylation. PubMed. [Link]
-
Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis. CentAUR. [Link]
-
Unusual β1-4-galactosidase activity of an α1-6-mannosidase from Xanthomonas manihotis in the processing of branched hybrid and complex glycans. PMC. [Link]
-
Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. PMC - NIH. [Link]
-
Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Publishing. [Link]
-
Synthetic Mannosides Act as Acceptors for Mycobacterial alpha1-6 Mannosyltransferase. PubMed. [Link]
Sources
- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06526C [pubs.rsc.org]
- 7. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glyco-world.com [glyco-world.com]
- 10. Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis - CentAUR [centaur.reading.ac.uk]
- 13. Synthetic mannosides act as acceptors for mycobacterial alpha1-6 mannosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mannosyltransferase Efficiency for Alpha-1,6-Mannobiose Production
Welcome to the technical support center for the optimization of mannosyltransferase efficiency in the enzymatic synthesis of alpha-1,6-mannobiose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for alpha-1,6-mannobiose synthesis?
A1: The essential components are a suitable mannosyltransferase enzyme, a mannosyl donor (typically GDP-mannose), and a mannosyl acceptor. For the synthesis of alpha-1,6-mannobiose, the acceptor would be a mannose monosaccharide.[1] The purity of these reagents is critical for optimal reaction efficiency.
Q2: Which type of mannosyltransferase should I use?
A2: The choice of enzyme is crucial. You need an α-1,6-mannosyltransferase that specifically catalyzes the formation of the α-1,6 linkage.[2][3] These enzymes are often found in yeast and fungi as they are involved in the synthesis of the mannan outer chain of glycoproteins.[1] It is important to select an enzyme with known specificity for your acceptor substrate.[4][5]
Q3: How can I monitor the progress of my reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction.[6][7][8] Techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are particularly sensitive for carbohydrate analysis.[9][10]
Q4: What are the typical yields I can expect?
A4: Yields can vary significantly based on the specific enzyme, substrate concentrations, and reaction conditions. Optimization is key to maximizing your output. It is not uncommon to start with lower yields during initial experiments, which can be improved through systematic optimization of reaction parameters.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Enzyme Activity
Possible Causes:
-
Improper Enzyme Storage or Handling: Mannosyltransferases are sensitive to temperature fluctuations and repeated freeze-thaw cycles.
-
Incorrect Buffer Conditions: pH, ionic strength, and the presence of cofactors can significantly impact enzyme activity.
-
Enzyme Denaturation: Exposure to high temperatures, extreme pH, or organic solvents can denature the enzyme.
-
Missing Essential Cofactors: Many mannosyltransferases require divalent cations like Mn²⁺ for activity.[3]
-
Substrate Quality Issues: The purity of your GDP-mannose and mannose acceptor is critical.
Solutions:
-
Verify Enzyme Integrity:
-
Ensure the enzyme has been stored at the recommended temperature (typically -80°C).
-
Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.
-
Run a positive control with a known substrate and standard conditions to confirm basal activity.
-
-
Optimize Reaction Buffer:
-
pH: Perform a pH titration curve to determine the optimal pH for your specific enzyme. Most mannosyltransferases have an optimal pH in the neutral to slightly alkaline range.
-
Cofactors: Ensure the presence of required divalent cations, such as MnCl₂, in your reaction buffer. Titrate the concentration to find the optimum, as excess can be inhibitory.
-
-
Assess Substrate Quality:
-
Use high-purity GDP-mannose and mannose.
-
Confirm the concentration of your substrate solutions using a reliable method.
-
Experimental Protocols
Protocol 1: Standard Mannosyltransferase Activity Assay
This protocol provides a baseline for assessing the activity of your α-1,6-mannosyltransferase.
Materials:
-
α-1,6-mannosyltransferase
-
GDP-mannose (donor substrate)
-
Mannose (acceptor substrate)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MnCl₂)
-
Quenching Solution (e.g., 100 mM EDTA)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction master mix containing the reaction buffer, GDP-mannose, and mannose at your desired concentrations.
-
Pre-warm the master mix to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the mannosyltransferase enzyme to the master mix.
-
Incubate the reaction for a specific time course (e.g., 15, 30, 60, and 120 minutes).
-
At each time point, withdraw an aliquot and stop the reaction by adding it to the quenching solution.
-
Analyze the quenched samples by HPLC to quantify the amount of alpha-1,6-mannobiose produced.
Protocol 2: Optimizing Reaction Conditions
A systematic approach to optimizing key reaction parameters.
| Parameter | Range to Test | Notes |
| pH | 6.0 - 8.5 (in 0.5 unit increments) | Use appropriate buffers for each pH range (e.g., MES for acidic, HEPES for neutral, Tris for alkaline). |
| Temperature | 25°C - 45°C (in 5°C increments) | Be mindful of enzyme stability at higher temperatures. |
| Mn²⁺ Concentration | 1 mM - 20 mM | Test a range to find the optimal concentration, as high levels can be inhibitory. |
| Substrate Concentration | Varies based on enzyme Km | Start with concentrations around the known or predicted Km values for both donor and acceptor substrates. |
Visualizing the Workflow
The following diagram illustrates a typical workflow for optimizing alpha-1,6-mannobiose production.
Caption: Experimental workflow for optimization.
Problem 2: Product Inhibition or Low Yield at High Substrate Concentrations
Possible Causes:
-
Substrate Inhibition: High concentrations of either the donor or acceptor substrate can sometimes inhibit enzyme activity.
-
Product Inhibition: The accumulation of alpha-1,6-mannobiose or the GDP by-product can inhibit the enzyme.
-
Enzyme Instability: The enzyme may not be stable over the entire course of the reaction, especially in longer incubations.
Solutions:
-
Investigate Substrate Inhibition:
-
Perform kinetic analyses by varying the concentration of one substrate while keeping the other constant. This will help determine if substrate inhibition is occurring.
-
-
Address Product Inhibition:
-
If GDP is suspected to be inhibitory, consider implementing a GDP-recycling system.
-
For product inhibition by mannobiose, a fed-batch or continuous-flow reactor setup can help to keep product concentrations low.
-
-
Evaluate Enzyme Stability:
-
Conduct a time-course experiment to determine the enzyme's stability under your reaction conditions.
-
Consider enzyme immobilization, which can sometimes improve stability.
-
Advanced Troubleshooting & Pathway Visualization
Understanding Enzyme Kinetics
A solid grasp of enzyme kinetics is fundamental to troubleshooting. The Michaelis-Menten model describes the relationship between substrate concentration and reaction rate.[11]
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for its substrate.[11]
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with substrate.[11]
Understanding these parameters can help diagnose issues. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.[12]
The diagram below illustrates the enzymatic reaction and potential points of inhibition.
Caption: Enzymatic reaction pathway and inhibition points.
References
-
Manya, H., et al. (2007). Role of N-glycans in maintaining the activity of protein O-mannosyltransferases POMT1 and POMT2. Glycobiology, 17(8), 864-873. [Link]
-
Sato, T., et al. (2022). Identification of an α-(1→6)-Mannosyltransferase Contributing To Biosynthesis of the Fungal-Type Galactomannan α-Core-Mannan Structure in Aspergillus fumigatus. mSphere, 7(6), e00458-22. [Link]
-
Watanabe, Y., et al. (2021). Preliminary evaluation of colorimetric and HPLC-based methods for quantifying β-(1→4)-mannobiose in a crude material. Journal of Applied Glycoscience, 68(3), 125-131. [Link]
-
Sato, T., et al. (2022). Identification of an α-(1→6)-Mannosyltransferase Contributing To Biosynthesis of the Fungal-Type Galactomannan α-Core-Mannan Structure in Aspergillus fumigatus. mSphere, 7(6). [Link]
-
Wikipedia. (n.d.). Initiation-specific alpha-1,6-mannosyltransferase. [Link]
-
Grokipedia. (n.d.). Initiation-specific alpha-1,6-mannosyltransferase. [Link]
-
Shibata, N., et al. (1996). Characterization of alpha-1,6-mannosyltransferase responsible for the synthesis of branched side chains in Candida albicans mannan. European Journal of Biochemistry, 240(3), 628-634. [Link]
-
Gentzsch, M., & Tanner, W. (1997). An efficient assay for dolichyl phosphate-mannose: protein O-mannosyltransferase. Glycobiology, 7(5), 703-708. [Link]
-
Urbaniak, M. D., et al. (2013). Characterization of b-1,2-mannosyltransferase activity and inhibition. ACS Chemical Biology, 8(8), 1774-1782. [Link]
-
Tanimoto, T., et al. (2002). HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column. Chemical & Pharmaceutical Bulletin, 50(2), 280-283. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mannose. [Link]
-
Prill, S. K., et al. (2017). Cellular Consequences of Diminished Protein O-Mannosyltransferase Activity in Baker's Yeast. Frontiers in Microbiology, 8, 1076. [Link]
-
Jurado-Gomez, A., & Haltiwanger, R. S. (2023). Protein O-mannosylation: one sugar, several pathways, many functions. Glycobiology, 33(5), 332-343. [Link]
-
Reverte, C. G., et al. (2007). Expression and purification of recombinant M-Pol I from Saccharomyces cerevisiae with alpha-1,6 mannosylpolymerase activity. Protein Expression and Purification, 54(2), 234-242. [Link]
-
Li, S. T., et al. (2019). Mannosylation in the eukaryotic LLO biosynthesis pathway. Nature Communications, 10(1), 1-12. [Link]
-
Filice, M., & Palomo, J. M. (2013). Enzymatic Synthesis of Oligosaccharides: A Powerful Tool for a Sweet Challenge. Current Organic Chemistry, 17(24), 2884-2902. [Link]
-
ResearchGate. (n.d.). Optimization of the Man concentration for the esterification (0.25 M...). [Link]
-
Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Lopez Munguia, A. (2014). Novel enzymatic synthesis of oligosaccharides. Food Science and Technology International, 20(3), 163-176. [Link]
-
CD BioGlyco. (n.d.). GlycoCLICK™-based Mannosyltransferase Inhibitor Development Service. [Link]
-
Nilsson, K. G. (1988). Enzymatic synthesis of oligosaccharides. Trends in Biotechnology, 6(10), 256-264. [Link]
-
Monsan, P., & Paul, F. (1995). Enzymatic synthesis of oligosaccharides. FEMS Microbiology Reviews, 16(2-3), 187-192. [Link]
-
Manya, H., et al. (2007). Role of N-glycans in maintaining the activity of protein O-mannosyltransferases POMT1 and POMT2. Semantic Scholar. [Link]
-
Wells, L., & Freeze, H. H. (2011). Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates. Glycobiology, 21(1), 4-13. [Link]
-
Varga, J. N., et al. (2020). C-Mannosylation Enhances the Structural Stability of Human RNase 2. International Journal of Molecular Sciences, 21(16), 5899. [Link]
-
Berg-Fussman, A., et al. (2001). Purification and characterization of recombinant human lysosomal alpha-mannosidase. Molecular Genetics and Metabolism, 72(4), 315-322. [Link]
-
Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. [Link]
-
Szekrenyi, A., et al. (2023). Decoding substrate specificity determining factors in glycosyltransferase-B enzymes – insights from machine learning models. Digital Discovery, 2(5), 1435-1450. [Link]
-
Buettner, F. F., et al. (2022). Protein C-Mannosylation and C-Mannosyl Tryptophan in Chemical Biology and Medicine. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Yamamoto, K., et al. (1982). Purification and characterization of 1,2-alpha-mannosidase of Aspergillus oryzae. Journal of Biochemistry, 91(6), 1971-1979. [Link]
-
CD BioGlyco. (n.d.). α1-6 Mannobiose. [Link]
-
White Rose Research Online. (2024). Methods for detecting, building, and improving tryptophan mannosylation in glycoprotein structures. [Link]
-
Dialpuri, S., et al. (2024). Methods for detecting, building, and improving tryptophan mannosylation in glycoprotein structures. Protein Science, 33(1), e4861. [Link]
-
Royal Society of Chemistry. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. [Link]
-
Artola, M., et al. (2020). Synthesis of broad-specificity activity-based probes for exo-β-mannosidases. Organic & Biomolecular Chemistry, 18(4), 629-634. [Link]
-
ResearchGate. (n.d.). Representation of the reaction catalyzed by the enzyme... [Link]
-
ResearchGate. (n.d.). Optimization of expression and reaction conditions with the... [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics. [Link]
Sources
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- 2. Initiation-specific alpha-1,6-mannosyltransferase - Wikipedia [en.wikipedia.org]
- 3. Characterization of alpha-1,6-mannosyltransferase responsible for the synthesis of branched side chains in Candida albicans mannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an α-(1→6)-Mannosyltransferase Contributing To Biosynthesis of the Fungal-Type Galactomannan α-Core-Mannan Structure in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Chromatogram Detail [sigmaaldrich.com]
- 7. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. chem.libretexts.org [chem.libretexts.org]
side products in the chemical synthesis of "6-O-alpha-D-Mannopyranosyl-D-mannopyranose"
Technical Support Center: Synthesis of 6-O-α-D-Mannopyranosyl-D-mannopyranose
Welcome to the technical support guide for the chemical synthesis of 6-O-α-D-Mannopyranosyl-D-mannopyranose. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side products commonly encountered during this challenging glycosylation reaction. Our goal is to equip you with the expert insights needed to diagnose issues, optimize your reaction conditions, and improve the yield and purity of your target disaccharide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of the β-anomer. How can I improve α-selectivity for the mannosidic bond?
A1: The formation of the undesired β-mannoside is a classic and formidable challenge in glycosylation chemistry. This outcome is primarily due to two factors: the anomeric effect, which thermodynamically favors the α-anomer, and the steric hindrance at the C2 position, which can influence the kinetic pathway. The stereochemical outcome is often dictated by the stability of the reactive intermediate (oxocarbenium ion) and the pathway of nucleophilic attack (SN1 vs. SN2).[1][2]
Root Cause Analysis:
-
SN1-like Mechanism: If the reaction proceeds through a flattened oxocarbenium ion intermediate, the acceptor alcohol can attack from either the α or β face. The inherent thermodynamic stability of the α-glycoside often leads to its formation, but solvent effects and the nature of the counterion can significantly influence the ratio.
-
Neighboring Group Participation: A participating group (e.g., an acetyl or benzoyl group) at the C2 position of the mannosyl donor is typically used to direct the formation of 1,2-trans-glycosides. For mannose, this would lead to the α-anomer. However, incomplete participation or the use of non-participating groups (like benzyl ethers) opens the door for β-anomer formation.
-
Donor Reactivity: Highly reactive "armed" donors tend to favor SN1 pathways, which can lead to a loss of stereocontrol. Conversely, less reactive "disarmed" donors may favor SN2-like pathways.
Troubleshooting & Optimization Strategies:
-
Choice of Donor Protecting Groups:
-
Utilize a C2 Participating Group: Employ an ester-based protecting group like acetate or benzoate at the C2 position of your mannosyl donor. This group can form a transient dioxolanylium ion intermediate that shields the β-face, forcing the acceptor to attack from the α-face, yielding the desired 1,2-trans-product.
-
Avoid Non-Participating Groups at C2: Groups like benzyl (Bn) or silyl ethers at the C2 position do not offer neighboring group participation and often result in mixtures of α and β anomers.
-
-
Solvent Selection:
-
Ethereal Solvents: Solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) can stabilize the α-anomeric triflate intermediate, promoting an SN2-like displacement that leads to the β-anomer.
-
Nitriles: Acetonitrile (MeCN) and propionitrile are known as "participating solvents." They can attack the oxocarbenium ion from the α-face to form a transient α-nitrilium ion intermediate. Subsequent displacement by the acceptor alcohol occurs from the β-face, leading to the α-mannoside. This is a powerful technique for achieving high α-selectivity.[3]
-
-
Activator/Promoter System:
-
The choice of activator (e.g., TMSOTf, BF₃·OEt₂) can influence the lifetime and nature of the reactive intermediates.[4] Less reactive promoters may favor pathways with greater stereocontrol.
-
Q2: I've isolated an impurity that I suspect is a 1,2-orthoester. What causes this, and how can I prevent or remove it?
A2: Orthoester formation is one of the most common side reactions when using mannosyl donors with a participating acyl group at the C2 position. This side product arises from the trapping of the dioxolanylium ion intermediate by the acceptor alcohol at the C1 position instead of the desired glycosylation pathway.
Mechanism of Orthoester Formation:
The C2-acyl group participates to form a stable five-membered ring intermediate (a dioxolanylium ion). The acceptor alcohol, acting as a nucleophile, can attack this intermediate in two ways:
-
Path A (Desired): Attack at the anomeric carbon (C1) leads to the formation of the α-mannoside.
-
Path B (Side Reaction): Attack at the carbocation of the former carbonyl group leads to the formation of a stable 1,2-orthoester.[5]
Troubleshooting & Prevention:
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the desired glycosylation pathway over orthoester formation.
-
Lewis Acid: Using a stronger Lewis acid promoter can help to reopen the orthoester once formed, pushing the equilibrium back towards the desired glycoside. However, this can also lead to other degradation products.
-
-
Post-Reaction Treatment:
-
Mild Acidic Hydrolysis: Orthoesters are generally more labile to acid than glycosidic bonds. A carefully controlled treatment of the crude reaction mixture with a mild acid (e.g., aqueous acetic acid, pyridinium p-toluenesulfonate) can selectively hydrolyze the orthoester back to the starting acceptor and an acylated donor, which can then be separated chromatographically.[6]
-
Protocol: Mild Acidic Hydrolysis of Orthoester Byproduct
-
After the glycosylation reaction is complete, quench and work up the reaction as usual.
-
Dissolve the crude product mixture in a solvent such as dichloromethane (DCM) or a THF/water mixture.
-
Add a catalytic amount of a mild acid (e.g., 0.1 equivalents of camphorsulfonic acid or PPTS).
-
Stir the reaction at room temperature and monitor carefully by Thin Layer Chromatography (TLC). The spot corresponding to the orthoester should disappear, while the desired product spot remains stable.
-
Once the hydrolysis is complete, quench the acid with a mild base (e.g., triethylamine or pyridine), dilute the mixture, and perform an aqueous workup.
-
Purify the resulting mixture by column chromatography.
Q3: My reaction is not regioselective, and I'm observing glycosylation at other hydroxyl positions on the acceptor in addition to C6.
A3: Achieving high regioselectivity is crucial and depends entirely on a robust protecting group strategy for the acceptor molecule. The primary hydroxyl at the C6 position is generally more nucleophilic and less sterically hindered than the secondary hydroxyls at C2, C3, and C4. However, this inherent reactivity difference is often insufficient for complete selectivity.
Root Cause Analysis:
-
Inadequate Protection of the Acceptor: If other hydroxyl groups on the acceptor mannopyranose are not masked with protecting groups, they will compete with the C6-hydroxyl for the glycosyl donor.
-
Protecting Group Influence: The electronic and steric nature of the protecting groups on the acceptor can influence the reactivity of the remaining free hydroxyls. For example, bulky protecting groups at C4 can further enhance the relative accessibility of the C6-hydroxyl. Conversely, certain protecting group arrangements can alter the conformation of the pyranose ring, affecting the nucleophilicity of different positions.[7][8]
Strategies for Ensuring Regioselectivity:
-
Synthesize a Well-Defined Acceptor: The most reliable method is to synthesize a mannose acceptor where only the C6-hydroxyl is free. A common strategy involves:
-
Protection of the C1, C2, C3, and C4 positions. A common intermediate is methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside.
-
This requires a multi-step synthesis but guarantees that glycosylation can only occur at the desired C6 position.
-
-
Stannylene Acetal Method:
-
This method can be used to selectively activate the C6-hydroxyl in the presence of other secondary hydroxyls.
-
The diol (e.g., a 4,6-diol) is reacted with dibutyltin oxide to form a transient stannylene acetal. This intermediate selectively enhances the nucleophilicity of the primary C6-hydroxyl, directing the incoming glycosyl donor to that position.
-
Data Summary Table
The choice of solvent and protecting groups significantly impacts the stereochemical outcome of mannosylation. The following table summarizes general trends.
| Donor C2 Group | Solvent | Typical Major Product | Rationale |
| Non-Participating (e.g., Benzyl) | Dichloromethane (DCM) | Mixture of α/β | SN1-like pathway, poor stereocontrol. |
| Non-Participating (e.g., Benzyl) | Diethyl Ether (Et₂O) | β-anomer | SN2 inversion of an intermediate α-anomeric species.[9] |
| Non-Participating (e.g., Benzyl) | Acetonitrile (MeCN) | α-anomer | Solvent participation forms an α-nitrilium ion, leading to β-face attack. |
| Participating (e.g., Acetyl) | Dichloromethane (DCM) | α-anomer or Orthoester | Neighboring group participation shields the β-face. |
References
-
Modulation of the Activity and Regioselectivity of a Glycosidase: Development of a Convenient Tool for the Synthesis of Specific Disaccharides. PubMed Central. Available at: [Link]
-
Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. PubMed Central. Available at: [Link]
-
Observations on the Regioselectivity of Glycosylation of Mannose and Glucose: Selective Glycosylation of the Secondary 4Hydroxyl of 4,6Diol Acceptors. ResearchGate. Available at: [Link]
-
Selectivity of 1-O-Propargyl-d-Mannose Preparations. MDPI. Available at: [Link]
-
Regioselective enzymatic deprotection of mannose-based disaccharides... ResearchGate. Available at: [Link]
-
One-Pot Three-Enzyme System for Production of a Novel Prebiotic Mannosyl-β-(1 → 4)-Fructose Using a d-Mannose Isomerase from Xanthomonas phaseoli. ACS Publications. Available at: [Link]
-
Predicting glycosylation stereoselectivity using machine learning. RSC Publishing. Available at: [Link]
-
Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. PubMed. Available at: [Link]
-
Evaluation of Ion Pair Characteristics Generated in Chemical Glycosylation Reactions. Glycoforum. Available at: [Link]
-
Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. PubMed Central. Available at: [Link]
-
Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science. Available at: [Link]
-
Synthesis and characterization of 6-O-beta-lactosyl-alpha,beta-D-mannopyranoses and 2,6... PubMed. Available at: [Link]
-
Purification of a D-mannose isomerase from Mycobacterium smegmatis. SciSpace. Available at: [Link]
-
Mannose Production Purification and Chromatographic Separation. Sunresin. Available at: [Link]
-
Enzymatic β-Mannosylation of Phenylethanoid Alcohols. MDPI. Available at: [Link]
-
Purification of a d-Mannose Isomerase from Mycobacterium smegmatis. Semantic Scholar. Available at: [Link]
-
Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. PubMed Central. Available at: [Link]
-
Polymerization of mannosyl tricyclic orthoesters for the synthesis of alpha(1-6) mannopyranan-the backbone of lipomannan. PubMed. Available at: [Link]
-
Stereoselective β‐Mannosylation by Neighboring‐Group Participation. Radboud Repository. Available at: [Link]
-
Synthesis of 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol, and inhibition of alpha- and beta-D-mannosidases. PubMed. Available at: [Link]
-
Ortho ester. Wikipedia. Available at: [Link]
-
Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. SciSpace. Available at: [Link]
-
Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science (RSC Publishing). Available at: [Link]
-
Stereoselective β-Mannosylation by Neighboring-Group Participation | Request PDF. ResearchGate. Available at: [Link]
- Mannose purification method.Google Patents.
-
Ortho Ester : Preparation and Reactivity by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. Available at: [Link]
-
O-mannosylation: The other glycan player of ER quality control. PubMed. Available at: [Link]
-
The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PubMed Central. Available at: [Link]
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- 4. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymerization of mannosyl tricyclic orthoesters for the synthesis of alpha(1-6) mannopyranan-the backbone of lipomannan - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting NMR Peak Assignments for Mannobiose Isomers
Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) spectroscopy of mannobiose isomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbohydrate structural elucidation. The structural similarity between mannobiose isomers presents a significant challenge in the unambiguous assignment of NMR peaks. This guide provides in-depth, experience-driven advice and practical troubleshooting strategies to help you confidently assign your spectra.
The Challenge with Mannobiose Isomers
Mannobiose, a disaccharide composed of two mannose units, can exist in various isomeric forms depending on the anomeric configuration (α or β) and the linkage position between the two monosaccharide units. These subtle structural differences result in highly similar NMR spectra with significant peak overlap, particularly in the proton (¹H) NMR spectrum. [1]Distinguishing between these isomers is critical as the stereochemistry dictates their biological activity and function. [2]This guide will focus on resolving these ambiguities through a combination of 1D and 2D NMR techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the NMR analysis of mannobiose isomers in a question-and-answer format.
Question 1: My ¹H NMR spectrum shows a cluster of overlapping signals in the 3-4 ppm region, and I can't distinguish the individual proton resonances. What should I do?
Answer: This is a very common problem due to the limited chemical shift dispersion of non-anomeric protons in carbohydrates. [3][4]
-
Initial Step: Optimize 1D ¹H NMR Acquisition. Ensure your sample is well-shimmed to obtain the sharpest possible peaks. If peaks are still broad, it could be due to poor sample homogeneity or the concentration being too high. [5]* Leverage 2D NMR: The most effective solution is to employ two-dimensional (2D) NMR experiments. [6] * COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings within the same mannose ring. [7]By "walking" through the coupled spin system starting from a well-resolved anomeric proton, you can trace the connectivity of the entire ring. [8] * TOCSY (Total Correlation Spectroscopy): TOCSY is even more powerful as it shows correlations between all protons within a spin system, not just those that are directly coupled. This can help to identify all the protons belonging to a specific mannose residue from a single cross-peak of a well-resolved proton. [7]* Consider a Different Solvent: Sometimes, changing the NMR solvent (e.g., from D₂O to DMSO-d₆) can alter the chemical shifts enough to resolve some overlapping signals. [5] Question 2: How can I definitively distinguish between the α- and β-anomers of my mannobiose sample?
Answer: The anomeric protons and carbons are key reporters for distinguishing between α and β configurations.
-
¹H NMR Chemical Shifts: The anomeric proton (H-1) of the α-anomer typically resonates at a lower field (further downfield) compared to the β-anomer. [2][9]The typical range for anomeric protons is 4.5-5.5 ppm. [6]* ¹³C NMR Chemical Shifts: Similarly, the anomeric carbon (C-1) of the α-anomer usually has a different chemical shift than the β-anomer. [10]Anomeric carbons typically appear in the 90-100 ppm region. [6]* Coupling Constants (³J(H1,H2)): This is a very reliable method. The coupling constant between the anomeric proton (H-1) and the H-2 proton is dependent on their dihedral angle.
-
For an α-anomer (axial H-1), the ³J(H1,H2) coupling constant is typically small (around 2-4 Hz).
-
For a β-anomer (equatorial H-1), the ³J(H1,H2) coupling constant is larger (around 7-9 Hz). [6][9]* HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. [11]It will allow you to unambiguously link the anomeric proton signal to its corresponding anomeric carbon signal for each anomer present. [2] Question 3: I'm struggling to determine the glycosidic linkage position between the two mannose units. Which experiments are most helpful?
-
Answer: Determining the linkage position requires identifying which proton and carbon on the second mannose unit are involved in the glycosidic bond. This is achieved by looking for correlations between the two mannose residues.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for determining linkage positions. [7]HMBC shows correlations between protons and carbons that are two or three bonds away. You should look for a cross-peak between the anomeric proton (H-1) of the first mannose unit and a carbon atom of the second mannose unit. The chemical shift of this carbon will reveal the linkage position (e.g., C-2, C-3, C-4, or C-6). [12]* NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded. [7]For linkage analysis, you would look for a NOE/ROE between the anomeric proton (H-1) of the first mannose unit and a proton on the second mannose unit that is spatially close due to the glycosidic linkage. For example, in a 1→4 linkage, you would expect a NOE between H-1 of the first unit and H-4 of the second unit. [13]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for tackling mannobiose NMR peak assignment challenges.
Caption: A workflow for troubleshooting mannobiose NMR peak assignments.
Key NMR Parameters for Mannobiose Isomers
The following table summarizes typical NMR parameters that are crucial for differentiating mannobiose isomers. Note that exact values can vary based on experimental conditions like solvent, temperature, and pH. [2]
| Parameter | α-Anomer | β-Anomer | Significance |
|---|---|---|---|
| ¹H Anomeric Shift (δ) | ~4.8 - 5.4 ppm | ~4.5 - 4.8 ppm | α is typically downfield of β |
| ¹³C Anomeric Shift (δ) | ~98 - 102 ppm | ~102 - 105 ppm | Can vary, but distinct for each anomer |
| ³J(H1,H2) Coupling | ~1 - 4 Hz | ~7 - 9 Hz | Highly reliable for anomer assignment |
| ¹J(C1,H1) Coupling | ~170 Hz | ~160 Hz | Confirms anomeric configuration |
Experimental Protocols
Here are step-by-step methodologies for the key 2D NMR experiments discussed.
Protocol 1: COSY (Correlation Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of your mannobiose sample in 0.5-0.6 mL of D₂O.
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
Set the spectral width in both dimensions (F2 and F1) to cover all proton signals (typically around 10-12 ppm).
-
Acquire at least 256 increments in the F1 dimension.
-
Use 8-16 scans per increment.
-
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
-
Analysis: Look for cross-peaks which indicate that two protons are coupled. Start from the anomeric proton (H-1) and "walk" through the correlations to H-2, then H-2 to H-3, and so on, to assign the protons within each mannose ring. [14]
Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: Same as for COSY.
-
Pulse Program: Use a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments). [2]3. Acquisition Parameters:
-
Set the F2 (¹H) spectral width to ~10-12 ppm.
-
Set the F1 (¹³C) spectral width to cover the carbohydrate region (~50-110 ppm).
-
Acquire 128-256 increments in F1.
-
Use 16-32 scans per increment.
-
Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.
-
-
Processing: Apply appropriate window functions (e.g., sine-squared) before Fourier transformation.
-
Analysis: Each cross-peak represents a direct bond between a proton and a carbon. This is crucial for assigning the carbon signals based on the already assigned proton signals (from COSY) and for linking anomeric protons to their corresponding carbons. [11]
Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: Same as for COSY and HSQC.
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence.
-
Acquisition Parameters:
-
Set spectral widths similar to HSQC.
-
The crucial parameter is the long-range coupling constant, which should be optimized to around 7-8 Hz to observe 2- and 3-bond correlations. [12] * Acquire a sufficient number of scans to see the weaker long-range correlations.
-
-
Processing: Process the data similarly to other 2D experiments.
-
Analysis: Look for the key correlation from the anomeric proton of one ring to a carbon on the other ring. This cross-peak definitively identifies the linkage position. [12]
Visualizing Experimental Relationships
This diagram illustrates how different NMR experiments provide complementary information for full structure elucidation.
Caption: Relationship between key NMR experiments for mannobiose analysis.
By systematically applying these troubleshooting strategies and advanced NMR techniques, you can overcome the challenges of spectral overlap and confidently determine the precise structure of your mannobiose isomers.
References
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]
-
Serianni, A. S., & Bondo, P. B. (2018). Conformational Populations of β-(1→4) O-Glycosidic Linkages Using Redundant NMR J-Couplings and Circular Statistics. The Journal of Physical Chemistry B, 122(33), 8037–8053. [Link]
-
Al-Hashimi, H. M., & Serianni, A. S. (2022). Nonconventional NMR Spin-Coupling Constants in Oligosaccharide Conformational Modeling: Structural Dependencies Determined from Density Functional Theory Calculations. ACS Omega, 7(27), 23456–23467. [Link]
-
IMSERC. (n.d.). Chemical Shifts. Retrieved from [Link]
-
Poppe, L., & van Halbeek, H. (1998). Long-range proton–carbon coupling constants in conformational analysis of oligosaccharides. Magnetic Resonance in Chemistry, 36(10), 839-846. [Link]
-
Nshimyumukiza, P., & Serianni, A. S. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1135–1188. [Link]
-
Nishida, Y., & Arata, Y. (2018). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules, 23(10), 2639. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
Vartabedian, V. F., et al. (2022). ROESY and ¹³C NMR to distinguish between D- and L-rhamnose in the α-D-Manp-(1 → 4)-β-Rhap-(1 → 3) repeating motif. Carbohydrate Research, 516, 108569. [Link]
-
Chemistry Stack Exchange. (2017). How to assign peaks to mannose using H-NMR and COSY? Retrieved from [Link]
-
Schärpf, M., et al. (2020). NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. ChemBioChem, 21(17), 2441-2445. [Link]
-
Kuraoka, T., Yamada, T., Takatsutsumi, Y., Ogawa, Y., & Kobayashi, H. (2021). Anomeric Proton and Carbon (H1-C1) NMR Chemical Shifts of Antigenic Mannans Obtained from Pathogenic Yeast Candida tropicalis. Advances in Microbiology, 11, 296-301. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). D-(+)-Mannose (C6H12O6) - bmse000018. Retrieved from [Link]
-
Emery Pharma. (2015, February 6). Separation and Identification of alpha- and beta-glycopyranoside anomers. Retrieved from [Link]
-
El-Araby, M., & Omar, A. M. (2020). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... [Image]. In A Single-Step Synthesis of 1,3,4,6-Tetraaryl-5-Aryliminopiperazin-2-One. ResearchGate. [Link]
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ResearchGate. (n.d.). NMR spectra of maltose, sucrose, D(+)-galactose, and D(+)-xylose standards in the mid-field region. [Image]. Retrieved from [Link]
-
Uhrin, D., & Serianni, A. S. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18837–18848. [Link]
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National Institutes of Health. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]
-
Center for Indirect Catalytic Splitting of Water. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]
-
Magritek. (n.d.). Glucose Anomers. Retrieved from [Link]
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Speciale, G., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. Carbohydrate Polymers, 277, 118885. [Link]
-
Faille, C., et al. (1991). ¹H-NMR spectroscopy of manno-oligosaccharides of the beta-1,2-linked series released from the phosphopeptidomannan of Candida albicans VW-32 (serotype A). Biochemical and Biophysical Research Communications, 181(3), 1251-1258. [Link]
-
Stenutz, R., et al. (2013). Complete ¹H and ¹³C NMR Chemical Shift Assignments of Mono- To Tetrasaccharides as Basis for NMR Chemical Shift Predictions of Oligosaccharides Using the Computer Program CASPER. Carbohydrate Research, 380, 156-166. [Link]
-
ResearchGate. (n.d.). (a) Anomeric regions of ¹H NMR spectra of (i) Mannan P.arc and (ii)... [Image]. Retrieved from [Link]
-
University of Arizona. (n.d.). 2D NMR. Retrieved from [Link]
-
Tanaka, H., et al. (2011). Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy. Journal of Carbohydrate Chemistry, 30(4-6), 260-282. [Link]
-
OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β-(1→3)-mannobiose. Retrieved from [Link]
-
ResearchGate. (2017). How to differentiate a xylofuranose and aribinofuranose moietiy in a monoglycosilated compound using proton and carbon NMR data (DMSO-d6)? Retrieved from [Link]
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- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. ROESY and 13C NMR to distinguish between D- and L-rhamnose in the α-D-Man p-(1 → 4)-β-Rha p-(1 → 3) repeating motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
strategies to prevent anomerization during "6-O-alpha-D-Mannopyranosyl-D-mannopyranose" synthesis
A Guide to Preventing Anomerization
Welcome to the technical support center for the synthesis of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the control of anomeric stereoselectivity during this challenging synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to overcome experimental hurdles.
Introduction: The Challenge of the α-Mannosidic Linkage
The synthesis of 1,2-cis-glycosidic linkages, such as the α-mannosidic bond, is a significant challenge in carbohydrate chemistry.[1][2] Unlike 1,2-trans glycosylations that can benefit from neighboring group participation, 1,2-cis syntheses often yield a mixture of anomers.[1][2] The formation of the desired α-anomer is influenced by a delicate interplay of factors including the choice of protecting groups, the nature of the glycosyl donor and acceptor, solvent effects, and reaction temperature.[3][4] This guide will delve into strategies to navigate these complexities and selectively synthesize this compound.
Troubleshooting Guide: Anomerization Issues
This section addresses common problems encountered during the synthesis, their probable causes, and actionable solutions.
Problem 1: Predominant formation of the β-anomer instead of the desired α-anomer.
Probable Causes:
-
Neighboring Group Participation: An acyl-type protecting group at the C-2 position of the mannosyl donor can participate in the reaction, leading to the formation of a more stable 1,2-trans-glycoside (the β-anomer).[5][6]
-
Solvent Effects: Certain solvents, particularly nitriles like acetonitrile, can favor the formation of β-glycosides through the formation of an axial glycosyl nitrilium cation intermediate.[7]
-
Reaction Mechanism: The glycosylation reaction may be proceeding through an SN2-like mechanism, which would lead to inversion of the anomeric configuration.[8]
Solutions:
-
Choice of Protecting Group: Employ a non-participating protecting group at the C-2 position of the mannosyl donor. Ether-type protecting groups, such as benzyl (Bn) or silyl ethers, are standard choices to avoid neighboring group participation.[1][5]
-
Solvent Selection: Use non-participating solvents like dichloromethane (DCM), toluene, or diethyl ether.[4][9] Ethereal solvents can promote the formation of the α-anomer by stabilizing the equatorial O-linked intermediate.[7]
-
Promoter System: Utilize a promoter system that favors the formation of an oxocarbenium ion intermediate, which is more likely to be attacked from the alpha face due to the anomeric effect.[3][10]
Problem 2: Poor anomeric selectivity, resulting in a mixture of α and β anomers.
Probable Causes:
-
Insufficient Stereocontrol: The chosen reaction conditions may not be providing enough of a bias towards the formation of the α-anomer.
-
Donor Reactivity: A highly reactive glycosyl donor might not allow for sufficient discrimination between the α and β faces of the acceptor.
-
Temperature Fluctuations: Inconsistent reaction temperatures can lead to variable anomeric ratios.[10]
Solutions:
-
Conformationally Constraining Protecting Groups: The use of a 4,6-O-benzylidene acetal on the mannosyl donor can restrict the conformation of the pyranose ring, which can significantly enhance α-selectivity.[5]
-
In Situ Anomerization: Employ a leaving group that facilitates in situ anomerization to the more thermodynamically stable α-donor before glycosylation occurs.[10]
-
Strict Temperature Control: Maintain a consistent and optimized reaction temperature. Lower temperatures often favor the kinetic product, which can be the desired α-anomer in some cases.
Problem 3: Low or no yield of the desired disaccharide.
Probable Causes:
-
Poor Donor or Acceptor Reactivity: The protecting groups on either the donor or acceptor may be too "disarming," reducing their nucleophilicity or electrophilicity.
-
Ineffective Promoter: The chosen promoter may not be strong enough to activate the glycosyl donor.
-
Presence of Moisture: Water in the reaction can quench the reactive intermediates and hydrolyze the glycosyl donor.
Solutions:
-
Protecting Group Manipulation: Strategically choose protecting groups to balance stability with reactivity. For instance, using a more electron-donating protecting group can increase the reactivity of the donor.
-
Promoter Screening: Experiment with different promoters or combinations of promoters to find the most effective system for your specific substrates.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Frequently Asked Questions (FAQs)
Q1: What is anomerization in the context of this synthesis?
A1: Anomerization refers to the interconversion of the α and β anomers at the anomeric carbon (C-1) of the mannosyl donor. During the glycosylation reaction, the goal is to control this process to selectively form the α-glycosidic bond. This involves managing the equilibrium between the α and β forms of the reactive intermediate.[2]
Q2: How does the "anomeric effect" influence the synthesis of this compound?
A2: The anomeric effect is a stereoelectronic effect that favors the axial orientation of an electronegative substituent at the anomeric carbon.[3] In the context of mannosylation, the anomeric effect thermodynamically favors the α-anomer.[7][11] Therefore, reaction conditions that allow for thermodynamic control can be leveraged to increase the yield of the desired α-product.
Q3: Can the protecting groups on the acceptor molecule influence anomeric selectivity?
A3: Yes, the protecting groups on the glycosyl acceptor can influence the stereochemical outcome. Bulky protecting groups near the reacting hydroxyl group can sterically hinder one face of the acceptor, thereby directing the incoming glycosyl donor to the other face. The electronic properties of the protecting groups can also modulate the nucleophilicity of the acceptor's hydroxyl group, affecting the reaction rate and selectivity.
Q4: Are there any specific promoter systems that are known to favor α-mannosylation?
A4: While the ideal promoter is substrate-dependent, systems that generate a highly electrophilic anomeric carbon, leading to an oxocarbenium ion-like intermediate, often favor α-glycoside formation due to the anomeric effect.[3] For thioglycoside donors, common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[10]
Q5: What is the role of temperature in controlling anomerization?
A5: Temperature is a critical parameter that can significantly impact the anomeric ratio.[10] Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired α-anomer. Conversely, higher temperatures can promote equilibration and favor the thermodynamically more stable product, which is often the α-anomer due to the anomeric effect.[10] Careful optimization of the reaction temperature is crucial for achieving high stereoselectivity.
Experimental Protocols & Data
Table 1: Influence of C-2 Protecting Group on Anomeric Selectivity
| C-2 Protecting Group | Donor Type | Typical α:β Ratio | Rationale |
| Acetyl (Ac) | Participating | 1:10 or lower | Neighboring group participation leads to the 1,2-trans product (β-anomer). |
| Benzoyl (Bz) | Participating | 1:15 or lower | Similar to acetyl, the benzoyl group participates to form the β-anomer. |
| Benzyl (Bn) | Non-participating | >5:1 | The ether linkage does not participate, allowing the anomeric effect to favor the α-anomer. |
| tert-Butyldimethylsilyl (TBS) | Non-participating | >4:1 | A bulky, non-participating group that favors α-anomer formation. |
Step-by-Step Protocol: General Procedure for α-Mannosylation
This protocol provides a general framework. Optimization of specific reagents, concentrations, and reaction times will be necessary for individual substrates.
-
Preparation of Glycosyl Donor and Acceptor: Synthesize the mannosyl donor with a non-participating group at C-2 (e.g., benzyl ether) and a suitable leaving group at the anomeric position (e.g., thiophenyl). Prepare the D-mannopyranose acceptor with the 6-OH group available for glycosylation.
-
Drying of Reagents and Glassware: Thoroughly dry all glassware in an oven overnight. Dry the glycosyl donor and acceptor under high vacuum for several hours before use. Use freshly distilled, anhydrous solvents.
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the glycosyl acceptor and a radical scavenger (e.g., 2,6-di-tert-butyl-4-methylpyridine) in anhydrous dichloromethane (DCM). Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Addition of Glycosyl Donor: Add the glycosyl donor to the mixture and stir for another 15 minutes.
-
Cooling and Promoter Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Slowly add the promoter solution (e.g., NIS and a catalytic amount of TfOH in DCM) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, quench by adding a suitable reagent (e.g., saturated aqueous sodium thiosulfate for reactions involving NIS).
-
Workup and Purification: Allow the mixture to warm to room temperature. Filter through a pad of Celite, wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Strategy
Diagram 1: Decision-Making Workflow for Troubleshooting Anomerization
Caption: Troubleshooting workflow for low α-selectivity.
Diagram 2: Key Factors Influencing Anomeric Selectivity
Caption: Factors governing α/β selectivity in mannosylation.
References
-
Crich, D., & Jayalath, P. (2006). Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups. The Journal of Organic Chemistry, 71(8), 3064–3070. [Link]
-
Zhu, Y., & Yang, B. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(12), 3079. [Link]
-
Khan Academy. (n.d.). Glycosidic bond. [Link]
- Boltje, T. J., Buskas, T., & Boons, G.-J. (2010). Protecting-Group Strategies in Carbohydrate Chemistry.
-
Fiveable. (n.d.). 8.4 Glycosidic bonds. Organic Chemistry II. [Link]
-
Request PDF. (n.d.). Stereoselective β-Mannosylation by Neighboring-Group Participation. [Link]
-
Wikipedia. (2023). Glycosidic bond. [Link]
-
Petersen, K. S., et al. (2022). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Central Science, 8(2), 245-254. [Link]
-
Parc Científic de Barcelona. (2020). Deciphering the mechanism of glycosidic bond formation. [Link]
-
Petersen, K. S., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]
-
Zhang, Z., et al. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 26(16), 4993. [Link]
-
Park, Y., et al. (2017). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society, 139(39), 13881–13887. [Link]
-
Islam, M. S., & Ishiwata, A. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Molecules, 27(12), 3786. [Link]
-
McKay, M. J., & Nguyen, H. M. (2014). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 10, 2874–2904. [Link]
-
ResearchGate. (n.d.). On a So-Called "Kinetic Anomeric Effect" in Chemical Glycosylation. [Link]
-
Le, D. T., & Gildersleeve, J. C. (2016). Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. Molecules, 21(6), 738. [Link]
-
Zhu, F., & Schmidt, R. R. (2009). Pre-activation Based Stereoselective Glycosylations. Chemical Communications, (14), 1841-1850. [Link]
-
Manabe, S., et al. (2013). One-Step Anomerization of Pyranosides. ChemistryViews. [Link]
-
Poveda, A., & Jiménez-Barbero, J. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7435-7463. [Link]
-
Walvoort, M. T. C., & van der Marel, G. A. (2012). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. Accounts of Chemical Research, 45(10), 1685–1694. [Link]
-
Wang, C.-C., et al. (2014). Oligosaccharide Synthesis and Translational Innovation. Trends in Glycoscience and Glycotechnology, 26(150), 15–33. [Link]
-
Hronowski, L. J., et al. (1991). Synthesis and characterization of 6-O-beta-lactosyl-alpha,beta-D-mannopyranoses and 2,6-di-O-beta-lactosyl-alpha,beta-D-mannopyranoses. Carbohydrate Research, 219, 51-69. [Link]
-
Li, Y. T., & Li, S. C. (1974). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 34(1), 115-121. [Link]
-
ResearchGate. (n.d.). Synthesis and conformational analysis of an α-D-mannopyranosyl-(1–2)-α-D-mannopyranosyl-(1–6)-α-D-mannopyranose mimic. [Link]
-
Mari, S., et al. (2007). Synthesis and Conformational Analysis of an alpha-D-mannopyranosyl-(1-->2)-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranose Mimic. Carbohydrate Research, 342(12-13), 1859-1868. [Link]
-
Chemical Science. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. [Link]
-
Mootoo, D. R., & Murali, R. (2000). Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol. Tetrahedron, 56(38), 7431-7445. [Link]
-
Poláková, M., et al. (2021). Selectivity of 1-O-Propargyl-d-Mannose Preparations. Molecules, 26(16), 4993. [Link]
-
Wrodnigg, T. M., et al. (2011). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Bioorganic & Medicinal Chemistry Letters, 21(17), 5034-5037. [Link]
-
Puccia, R., et al. (1993). Disruption of the processing alpha-mannosidase gene does not prevent outer chain synthesis in Saccharomyces cerevisiae. The Biochemical Journal, 290(Pt 1), 21–26. [Link]
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purification challenges for "6-O-alpha-D-Mannopyranosyl-D-mannopyranose" from complex mixtures
Technical Support Center: Purification of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose
Welcome to the technical support resource for the purification of this compound (α-(1→6)-Mannobiose). This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when isolating this disaccharide from complex mixtures, such as enzymatic reaction broths or polysaccharide hydrolysates. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.
Core Purification Principles
The primary challenge in purifying 6-O-α-D-Mannopyranosyl-D-mannopyranose lies in its structural similarity to other carbohydrates present in the mixture, including its constituent monosaccharide (D-mannose), other mannobiose isomers, and higher-order oligosaccharides. Effective purification, therefore, relies on chromatographic techniques that can exploit subtle differences in molecular size, polarity, and charge.
The most common methods employed are:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. It is highly effective for bulk separation, such as removing monosaccharides from disaccharides or residual high-molecular-weight polysaccharides.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful high-resolution technique that separates analytes based on their hydrophilicity. It is particularly well-suited for resolving isomeric oligosaccharides that are difficult to separate by other means.[1]
-
Ion-Exchange Chromatography (IEC): This method can separate carbohydrates by forming transient complexes, for instance with a borate buffer, or by using a strong base anion exchanger with a sodium hydroxide eluent.[2]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: Why am I seeing poor resolution between my target α-(1→6)-Mannobiose and other contaminating sugars (e.g., monosaccharides, other disaccharides)?
A1: This is the most common challenge and can stem from several factors related to your chromatographic method.
-
Causality: The chemical similarity between sugars, especially isomers, means they often have very similar partitioning behavior in a given chromatographic system.[2] Your current method may not have sufficient selectivity to distinguish between these closely related structures.
-
Troubleshooting Steps:
-
Switch Separation Mode: If you are using Size-Exclusion Chromatography (SEC) and seeing co-elution of isomers, the method is performing as expected, as isomers have identical molecular weights. SEC is best for separating by size (e.g., disaccharides from monosaccharides). For isomer separation, a higher-resolution mode is required.
-
Optimize with HILIC: Transition to a HILIC method, which is highly effective for separating polar compounds like oligosaccharide isomers.[1][3]
-
Action: Begin with an analytical scale HILIC column (e.g., an amide-based phase) to develop a method. Experiment with the acetonitrile concentration in your mobile phase. A shallower gradient or a lower percentage of the organic solvent will generally increase retention and improve resolution between closely eluting peaks.
-
-
Consider Ion-Exchange: Anion-exchange chromatography, particularly with a hydroxide-selective column (e.g., CarboPac™ series), can provide excellent resolution of carbohydrates.[2] The elution is accelerated by increasing the concentration of hydroxyl ions in the mobile phase.[2]
-
Q2: My final product is pure according to chromatography, but it contains a high salt content. How do I remove the salts?
A2: Salt contamination is a frequent issue, especially when using ion-exchange chromatography or if the initial mixture has a high salt concentration from buffers.
-
Causality: Many high-resolution chromatographic methods require buffered mobile phases. If these buffers are not volatile, they will concentrate with your product during solvent evaporation.
-
Troubleshooting Steps:
-
Pre-Purification Desalting: If your crude sample is high in salt, consider a preliminary desalting step. This can be done using a large-pore Size-Exclusion Chromatography column, where the salts will elute much later than your disaccharide.
-
Use Volatile Buffers: Whenever possible, develop your chromatographic method using volatile buffers (e.g., ammonium formate, ammonium acetate). These can be removed easily during lyophilization or evaporation.
-
Post-Purification Desalting: If non-volatile salts are unavoidable, a final desalting step is necessary. The most effective method is dialysis or diafiltration using a membrane with a low molecular weight cutoff (e.g., <1 kDa).[4]
-
Q3: I am experiencing low recovery of my target disaccharide after the purification process. What are the likely causes?
A3: Low recovery can be attributed to irreversible adsorption onto the stationary phase, degradation of the sample, or overly aggressive fraction cutting.
-
Causality: Carbohydrates, with their numerous hydroxyl groups, can be "sticky." They can adsorb to active sites on silica-based columns or be degraded under harsh pH or high-temperature conditions.[5]
-
Troubleshooting Steps:
-
Assess Sample Stability: Confirm the stability of 6-O-α-D-Mannopyranosyl-D-mannopyranose under your mobile phase conditions (pH and temperature).[5] Storing samples at 4°C or lower is generally recommended to prevent degradation.[6]
-
Column Passivation: For silica-based columns, irreversible adsorption can be an issue. Before injecting your sample, consider injecting a blank or a sacrificial sample to occupy any active sites.
-
Review Fraction Collection Parameters: You may be cutting your collection window too narrowly to maximize purity, thereby sacrificing yield. Widen the collection window and perform analytical checks on all fractions to create a pool that meets your required purity and yield specifications.
-
Check for Mass Overload: Injecting too much sample can lead to peak fronting and poor separation, which might compel you to discard mixed fractions, thus lowering recovery.[7] Try reducing the injection mass to see if peak shape and resolution improve.
-
Q4: My sample is colored, and this color persists in the final product. How can I remove it?
A4: Color in carbohydrate mixtures often arises from non-enzymatic browning reactions (Maillard reactions) or compounds like hydroxymethylfurfural, especially if the sample was exposed to heat or acid.[8]
-
Causality: These colored compounds are often complex polymeric materials that can have chromatographic behavior similar to your target molecule.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: The most common and effective method for decolorization is treatment with activated carbon.[8][9]
-
Protocol: Dissolve your crude sample in water. Add a small amount of activated carbon (e.g., 1-2% w/v), stir for 15-30 minutes at room temperature, and then remove the carbon by filtration (e.g., through a 0.22 µm filter or a pad of celite).
-
Caution: Activated carbon can sometimes adsorb the target carbohydrate as well. Perform a small-scale trial first to ensure you are not losing a significant amount of your product.
-
-
Experimental Workflows & Visualization
A logical purification strategy is crucial for success. Below is a generalized workflow and a troubleshooting decision tree.
General Purification Workflow
The following diagram outlines a typical multi-step process for purifying this compound from a complex starting material.
Caption: A multi-step workflow for disaccharide purification.
Troubleshooting Poor Resolution
This decision tree helps diagnose and solve issues of poor peak resolution during chromatography.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What is the best single chromatographic technique to start with for purifying this disaccharide?
A1: There is no single "best" technique for all scenarios, as the optimal choice depends on the nature of the impurities in your complex mixture. However, a good strategy is a two-step approach:
-
Size-Exclusion Chromatography (SEC): Use this first for bulk separation. It is robust and excellent for removing components that are very different in size, such as salts, monosaccharides, and larger oligosaccharides.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Use this as a second, "polishing" step on the disaccharide-enriched fraction from SEC. HILIC provides the high resolution needed to separate your target 6-O-α-D-Mannopyranosyl-D-mannopyranose from other isomers.[1]
Q2: How can I analyze the purity of my fractions during the purification process?
A2: Rapid and accurate purity assessment is key. The most common methods are:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive and specific method for carbohydrate analysis that requires no derivatization. It is an excellent choice for in-process monitoring.
-
HPLC with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD): RI is a universal detector for carbohydrates but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. ELSD is compatible with gradients and is more sensitive than RI, making it a versatile choice.[1]
-
Mass Spectrometry (MS): Coupling liquid chromatography to a mass spectrometer (LC-MS) provides definitive identification of the compounds in each fraction based on their mass-to-charge ratio.[6]
Q3: Can I use crystallization to purify this compound?
A3: While crystallization is a powerful purification technique for many small molecules, it can be challenging for carbohydrates. It is suitable for high-concentration mannose solutions to produce mannose crystals.[9] However, the presence of closely related impurities can inhibit crystal formation. Furthermore, significant amounts of the product can be lost in the mother liquor, leading to poor yields.[9] It is generally recommended to achieve high purity (>98%) via chromatography before attempting crystallization.
Summary of Chromatographic Techniques
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| Size-Exclusion (SEC) | Separation by hydrodynamic volume | Bulk separation of molecules with significant size differences (e.g., mono- vs. disaccharides) | Robust, predictable, good for desalting | Cannot separate isomers or molecules of similar size |
| Hydrophilic Interaction (HILIC) | Partitioning based on polarity/hydrophilicity | High-resolution separation of isomers and closely related oligosaccharides[1] | Excellent selectivity for polar compounds, compatible with MS | Can be sensitive to salt concentration, may require longer equilibration times |
| Ion-Exchange (IEC) | Separation by charge (native or induced) | High-resolution separation of mono- and disaccharides[2] | Very high selectivity, especially for anomers | Often requires high salt or high pH mobile phases, necessitating a desalting step |
| Activated Carbon | Adsorption | Removal of colored impurities and other organic contaminants[8][9] | Highly effective for decolorization, low cost | Can lead to product loss due to non-specific adsorption |
References
[2] U.S. Patent No. US6451123B1. Process for the separation of sugars. Google Patents. [3] Dr. Maisch. Separation of Mono- and Disaccharides. [9] Sunresin. Mannose Production Purification and Chromatographic Separation. [10] ResearchGate. Investigation of glucose and mannose separation by HPLC method. [11] European Online Journal of Natural and Social Sciences. Investigation of glucose and mannose separation by HPLC method. [12] BenchChem. Methods for removing contaminating oligosaccharides from Maltopentaose hydrate. [8] Investigation of Purification of Oligosaccharides Produced Using Twin-Screw Extrusion. [13] Google Patents. WO2003085139A1 - Purification of pure disaccharide solution. PubMed. Synthesis and characterization of 6-O-beta-lactosyl-alpha,beta-D-mannopyranoses and 2,6... [7] Waters Corporation. LC Purification Troubleshooting Guide. [14] MDPI. Selectivity of 1-O-Propargyl-d-Mannose Preparations. [15] PubMed. The Formidable Challenge of Controlling High Mannose-Type N-Glycans in Therapeutic mAbs. [6] National Institutes of Health. Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS. [1] PubMed Central. Purification and identification of oligosaccharides from Cimicifuga heracleifolia Kom. rhizomes. [16] Echemi. 6-O-α-D-Mannopyranosyl-D-Mannose. [17] MedchemExpress.com. 6-O-α-D-Mannopyranosyl-D-mannose | Glycobiology. Dutscher. Protein purification troubleshooting guide. [5] Smolecule. Buy this compound | 6614-35-3. [4] National Institutes of Health. Fractionation of Oligosaccharide Nucleoside Mixtures by Single Pass Nano‐Diafiltration. [18] PubMed Central. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review.
Sources
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- 3. Separation of Mono- and Disaccharides â Dr. Maisch [dr-maisch.com]
- 4. Fractionation of Oligosaccharide Nucleoside Mixtures by Single Pass Nano‐Diafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 6614-35-3 [smolecule.com]
- 6. Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. Mannose Production Purification and Chromatographic Separation - Sunresin [seplite.com]
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- 14. Selectivity of 1-O-Propargyl-d-Mannose Preparations [mdpi.com]
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- 18. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of Synthetic 6-O-α-D-Mannopyranosyl-D-mannopyranose
For researchers, scientists, and drug development professionals, the precise structure of a synthetic carbohydrate is not a trivial detail—it is the bedrock of reliable and reproducible results. The disaccharide 6-O-α-D-Mannopyranosyl-D-mannopyranose, a key component of various biological systems, is a molecule of significant interest.[1] Its chemical synthesis allows for the production of pure material for investigating its role in glycobiology and as a building block for complex therapeutics.[1] However, synthetic production introduces the challenge of verifying the exact three-dimensional arrangement of its constituent monosaccharides.
This guide provides an in-depth, technically-grounded comparison of the analytical methodologies required to unequivocally validate the structure of synthetic 6-O-α-D-Mannopyranosyl-D-mannopyranose, often referred to as α-1,6-mannobiose. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating system of protocols that confirms the identity and purity of the synthetic product against its natural counterpart.
The Synthetic Challenge: Ensuring Regio- and Stereoselectivity
The core challenge in synthesizing 6-O-α-D-Mannopyranosyl-D-mannopyranose lies in controlling both the regioselectivity and stereoselectivity of the glycosidic bond. This means ensuring that the two mannose units are linked specifically between the anomeric carbon (C-1) of one unit and the oxygen attached to C-6 of the other, and that the newly formed bond has an alpha (α) configuration.[2] Failure to control these factors can result in a mixture of isomers with vastly different biological properties. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
A Multi-Pronged Approach to Structural Validation
No single technique can provide a complete structural picture. Instead, we rely on a synergistic workflow where each analysis provides a piece of the puzzle, culminating in an unambiguous structural assignment.
Caption: Overall workflow for the structural validation of synthetic 6-O-α-D-Mannopyranosyl-D-mannopyranose.
High-Resolution Mass Spectrometry (HRMS): Confirming Molecular Formula
The first step in validation is to confirm that the synthetic product has the correct elemental composition.
-
Expertise & Experience: High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is the ideal choice.[3] It provides a highly accurate mass measurement, allowing for the unequivocal determination of the molecular formula. For oligosaccharides, forming adducts with sodium ([M+Na]⁺) often yields stronger and more stable signals than protonated molecules ([M+H]⁺).[3]
-
Trustworthiness: By comparing the experimentally observed mass-to-charge ratio (m/z) to the theoretically calculated mass for C₁₂H₂₂O₁₁, we can confirm the product's composition with a high degree of confidence (typically within 5 ppm error).
| Parameter | Expected Value | Typical Observed Value |
| Molecular Formula | C₁₂H₂₂O₁₁ | N/A |
| Theoretical Mass | 342.11621 g/mol | N/A |
| Ion Species | [M+Na]⁺ | [M+Na]⁺ |
| Expected m/z | 365.10565 | 365.1056 ± 0.0018 |
Experimental Protocol: ESI-TOF MS
-
Sample Preparation: Dissolve the synthetic disaccharide in a suitable solvent (e.g., methanol/water) to a concentration of approximately 1 mg/mL.
-
Analysis: Infuse the sample directly into an ESI-Time of Flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the [M+Na]⁺ ion.
-
Verification: Compare the measured m/z of the most abundant ion to the calculated value for C₁₂H₂₂O₁₁Na⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. For carbohydrates, a full suite of 1D and 2D NMR experiments is non-negotiable.[4][5]
1D NMR (¹H and ¹³C): The Structural Fingerprint
-
¹H NMR: Provides an initial overview of the proton environments. The anomeric proton (H-1) is particularly diagnostic. For an α-mannoside, the coupling constant between H-1 and H-2 (³J_H1,H2_) is typically small (~1-2 Hz), distinguishing it from the larger coupling (~7-9 Hz) of a β-anomer.[6]
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.[7] Key signals include the anomeric carbons (C-1 and C-1') and the carbon involved in the glycosidic linkage (C-6), which will be shifted downfield compared to its position in a free mannose monosaccharide.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-1 (Reducing) | ~5.18 | ~94.5 |
| H-1' (Non-reducing) | ~4.88 | ~101.0 |
| C-6 (Linkage Site) | N/A | ~67.0 |
| C-1' (Anomeric) | N/A | ~101.0 |
| (Note: Chemical shifts are approximate and can vary based on solvent and temperature. Data should be compared to a known standard or reliable literature values.) |
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and, most importantly, for identifying the connection between the two mannose rings.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Starting from the well-resolved anomeric protons (H-1 and H-1'), one can "walk" along the spin system to assign the other protons within each mannose ring.
Caption: COSY correlations within a single mannose unit, starting from H-1.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the confident assignment of carbon signals based on the previously established proton assignments from the COSY spectrum.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment: The HMBC experiment is the most critical for validating the glycosidic linkage.[9][10] It reveals correlations between protons and carbons that are 2-3 bonds apart. The key correlation to look for is between the anomeric proton of the non-reducing mannose unit (H-1') and the carbon at the linkage site of the reducing mannose unit (C-6). This single cross-peak provides definitive proof of the 1→6 linkage.[8][11]
Caption: The key HMBC correlation confirming the α-1,6 linkage.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the synthetic disaccharide in 0.5 mL of deuterium oxide (D₂O).
-
1D Spectra Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥500 MHz recommended for better resolution).
-
2D Spectra Acquisition: Perform a standard suite of 2D experiments: COSY, HSQC, and HMBC. For HMBC, optimize the experiment to detect long-range couplings (typically around 8 Hz).[8]
-
Data Processing and Analysis: Process the spectra using appropriate software.
-
Assign the anomeric protons in the ¹H spectrum.
-
Use the COSY spectrum to trace the proton connectivities within each ring.
-
Use the HSQC spectrum to assign the carbons based on the proton assignments.
-
Critically, identify the H-1' to C-6 cross-peak in the HMBC spectrum to confirm the 1→6 linkage.
-
Orthogonal Validation: Enzymatic Digestion
To provide an independent line of evidence for the anomeric configuration, an enzymatic digestion experiment is highly recommended.
-
Expertise & Experience: α-Mannosidases are enzymes that specifically cleave α-glycosidic bonds of mannopyranosides.[12] The inability of a β-mannosidase to cleave the bond, coupled with successful cleavage by an α-mannosidase, provides powerful, orthogonal evidence for the α-configuration.[13][14]
-
Trustworthiness: This bio-analytical method confirms the stereochemistry in a manner completely independent of the spectroscopic data, creating a self-validating system.
Experimental Protocol: α-Mannosidase Digestion
-
Reaction Setup: Incubate the synthetic disaccharide with a commercially available α-mannosidase in the appropriate buffer (as recommended by the enzyme supplier) at the optimal temperature (e.g., 37°C).
-
Control Reactions: Run parallel reactions: one with the enzyme but no substrate, and one with the substrate but no enzyme.
-
Monitoring: At various time points, take aliquots of the reaction mixture and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Successful digestion will result in the disappearance of the disaccharide spot/peak and the appearance of a mannose monosaccharide spot/peak.
Conclusion: A Triangulated Approach to Certainty
The structural validation of synthetic 6-O-α-D-Mannopyranosyl-D-mannopyranose is a rigorous process that demands a combination of high-precision analytical techniques. By triangulating the evidence from High-Resolution Mass Spectrometry (confirming elemental composition), a comprehensive suite of 1D and 2D NMR experiments (elucidating the complete covalent structure and linkage), and Enzymatic Digestion (providing orthogonal confirmation of stereochemistry), researchers can have absolute confidence in the identity and purity of their synthetic material. This robust validation is the cornerstone of reliable downstream applications, from fundamental biochemical studies to the development of novel carbohydrate-based therapeutics.
References
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Gray, G. R. (1989). Structure elucidation methodology for disaccharides based on carbon-13 nuclear magnetic resonance spectrum simulation. Analytical Chemistry, 61(7), 666-674. Available at: [Link]
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Mishra, N. K., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. Available at: [Link]
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Mishra, N. K., et al. (2018). A Solution NMR Approach to Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available at: [Link]
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Ahmad, V. U., et al. (2024). Recognition of Lost Glycosidic Linkages by Reverse HMBC Experiments in Milk Oligoglycoside/Oligosaccharide. ResearchGate. Available at: [Link]
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Zhang, Y. T., et al. (2002). [Analysis of mannoligosaccharides by liquid chromatography-electrospray ionization mass spectrometry]. Se Pu, 20(4), 364-366. Available at: [Link]
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Spectroscopy World. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. Available at: [Link]
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Jones, J. K. N., & Perry, M. B. (1959). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Canadian Journal of Chemistry, 37(11), 1739-1743. Available at: [Link]
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Chandra, K. L. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]
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Gole, G. A., et al. (2025). 1H NMR Spectroscopy-Based Configurational Analysis of Mono- and Disaccharides and Detection of β-Glucosidase Activity: An Undergraduate Biochemistry Laboratory. ResearchGate. Available at: [Link]
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Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Available at: [Link]
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Li, Y. T. (1966). DETERMINATION OF Α-MANNOSIDASE ENZYMATIC ACTIVITY. ResearchGate. Available at: [Link]
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Lowman, D. W., et al. (2024). 2D NMR spectra of the glycosidic linkages and nonreducing termini of... ResearchGate. Available at: [Link]
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DeGasperi, R., et al. (1990). The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. Biochemical Journal, 265(3), 759-767. Available at: [Link]
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Malm, D., & Nilssen, Ø. (2008). Alpha-mannosidosis. Orphanet Journal of Rare Diseases, 3, 21. Available at: [Link]
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A Comparative Guide to the Biological Activities of α-1,6-Mannobiose and β-Linked Mannobiose for Researchers and Drug Development Professionals
In the intricate world of glycobiology, the seemingly subtle difference in the glycosidic linkage of a disaccharide can lead to profoundly different biological outcomes. This guide provides a comprehensive comparison of the biological activities of two isomers of mannobiose: α-1,6-mannobiose and β-linked mannobiose, with a primary focus on the well-studied β-1,4-mannobiose. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of these molecules.
Executive Summary: A Tale of Two Linkages
At the heart of this comparison lies a fundamental principle of molecular recognition: shape dictates function. The anomeric configuration of the glycosidic bond—alpha (α) versus beta (β)—dramatically alters the three-dimensional structure of mannobiose. This structural divergence governs their interaction with pattern recognition receptors (PRRs) on immune cells, leading to distinct downstream signaling events and, consequently, disparate biological activities.
While β-1,4-mannobiose has emerged as a potent immunostimulatory agent, directly engaging with the innate immune system, the biological activity of α-1,6-mannobiose as a standalone immunomodulator is less defined in current scientific literature. Its role appears to be more nuanced, primarily centered on its recognition by specific lectins as a structural component of larger glycans.
I. Immunomodulatory Activity: A Striking Contrast
The most significant distinction between these two mannobiose isomers lies in their ability to directly modulate the innate immune system.
β-1,4-Mannobiose: A Direct Agonist of Toll-Like Receptor 4 (TLR4)
A growing body of evidence firmly establishes β-1,4-mannobiose as an immunostimulatory molecule that directly activates key innate immune cells, namely macrophages and dendritic cells (DCs).[1][2] This activity is primarily mediated through its interaction with the Toll-like receptor 4 (TLR4) complex, a cornerstone of the innate immune system responsible for recognizing pathogen-associated molecular patterns (PAMPs).[1][2]
The binding of β-1,4-mannobiose to the TLR4/MD-2 complex initiates a downstream signaling cascade.[1] This activation can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] The TRIF-dependent pathway can induce the production of type I interferons.[4]
Experimental Evidence:
Studies utilizing murine bone marrow-derived dendritic cells (BMDCs) and RAW 264.7 macrophages have demonstrated that β-1,4-mannobiose induces a dose-dependent secretion of pro-inflammatory cytokines, including IL-6 and TNF-α.[1][2] This effect is abrogated by the inhibition of TLR4 signaling, confirming the receptor's critical role.[1][2]
| Parameter | β-1,4-Mannobiose | Reference |
| Target Receptor | Toll-like Receptor 4 (TLR4) | [1][2] |
| Activated Cells | Macrophages, Dendritic Cells | [1][2] |
| Key Signaling Pathways | MyD88-dependent, TRIF-dependent | [3][4] |
| Induced Cytokines | TNF-α, IL-6, IL-1β, IFN-β, IL-10 | [1] |
| Effective Concentration | 1.0 to 50 μM for cytokine induction in BMDCs | [1] |
Signaling Pathway of β-1,4-Mannobiose in Dendritic Cells:
Caption: A typical workflow for assessing the prebiotic activity of mannobiose isomers in vitro.
IV. Conclusion for the Research Professional
The biological activities of α-1,6-mannobiose and β-1,4-mannobiose are strikingly different, underscoring the critical importance of glycosidic linkage in determining molecular function.
-
β-1,4-Mannobiose is a direct-acting immunostimulant, engaging the TLR4 pathway to activate innate immune cells. Its potential applications lie in the development of vaccine adjuvants, immunomodulatory therapies, and prebiotics to enhance gut health.
-
α-1,6-Mannobiose , in its disaccharide form, does not appear to be a direct activator of the innate immune system. Its biological significance is more closely tied to its role as a recognition motif for a variety of lectins, particularly within the context of larger glycans. The immunomodulatory properties observed with α(1,6)mannan polymers suggest that multivalent presentation is key to its interaction with the immune system. Its potential as a prebiotic warrants further investigation.
For drug development professionals, this comparative guide highlights the necessity of precise structural characterization when investigating carbohydrate-based therapeutics. The choice of mannobiose isomer will dictate the therapeutic strategy, with β-1,4-mannobiose being a candidate for indications requiring immune activation, and α-1,6-mannobiose-containing structures being more relevant for targeting specific lectin-mediated pathways or potentially as a novel prebiotic. Future research should focus on elucidating any direct immunomodulatory effects of α-1,6-mannobiose and conducting head-to-head preclinical studies to fully compare the in vivo efficacy and safety of these two fascinating molecules.
V. References
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Cheng, T. Y., Lin, Y. J., Saburi, W., Vieths, S., Scheurer, S., Schülke, S., & Toda, M. (2021). β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex. Cells, 10(7), 1774. [Link]
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Poh, K. H., Lim, Y. S., Lai, K. S., & Cheah, Y. K. (2013). β-1,4-mannobiose stimulates innate immune responses and induces TLR4-dependent activation of mouse macrophages but reduces severity of inflammation during endotoxemia in mice. The Journal of nutrition, 143(3), 384–391. [Link]
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Boon, L., & van Kooyk, Y. (2004). DC-SIGN and L-SIGN: C-type lectins on dendritic cells and endothelial cells. Immunology letters, 91(2-3), 109–115.
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Geijtenbeek, T. B., van Vliet, S. J., Engering, A., 't Hart, B. A., & van Kooyk, Y. (2004). Self- and nonself-recognition by C-type lectins on dendritic cells. Annual review of immunology, 22, 33–54.
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Boons, G. J., & Pornsuriyasak, P. (2018). Controlled rapid synthesis and in vivo immunomodulatory effects of LM α(1,6)mannan with an amine linker. Carbohydrate polymers, 195, 549–557. [Link]
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Goffin, D., Delzenne, N., Blecker, C., Hanon, E., Deroanne, C., & Paquot, M. (2011). Will isomalto-oligosaccharides, a well-established functional food in Asia, break through the European and American market? The status of this ingredient. Journal of the science of food and agriculture, 91(13), 2315–2319.
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Palframan, R. J., Gibson, G. R., & Rastall, R. A. (2003). Development of a quantitative screening method for the rapid evaluation of potential prebiotics. Journal of applied microbiology, 94(5), 895–901.
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Rycroft, C. E., Jones, M. R., Gibson, G. R., & Rastall, R. A. (2001). A comparative in vitro evaluation of the fermentation properties of prebiotic oligosaccharides. Journal of applied microbiology, 91(5), 878–887.
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Manderson, K., Pinart, M., Tuohy, K. M., Grace, W. E., Hotchkiss, A. T., Widmer, W., ... & Gibson, G. R. (2005). In vitro determination of the prebiotic properties of oligosaccharides derived from an orange juice manufacturing by-product stream. Applied and environmental microbiology, 71(12), 8383–8389. [Link]
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Sharma, V., Smolin, J., Nayak, J., Ayala, J. E., Scott, D. A., Peterson, S. N., & Freeze, H. H. (2018). Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism. Cell reports, 24(12), 3087–3098. [Link]
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Yamamoto, Y., Klein, T. W., & Friedman, H. (1997). Involvement of mannose receptor in cytokine interleukin-1beta (IL-1beta), IL-6, and granulocyte-macrophage colony-stimulating factor responses, but not in chemokine macrophage inflammatory protein 1beta (MIP-1beta), MIP-2, and KC responses, caused by attachment of Candida albicans to macrophages. Infection and immunity, 65(3), 1077–1082. [Link]
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Bogo, M., & Ostafe, V. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS chemical biology, 17(2), 309–323. [Link]
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MarinBio. (n.d.). Cellular Immunoassays for Drug Development. Retrieved from [Link]
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Chen, X., & Varki, A. (2010). Advances in the biology and chemistry of sialic acids. ACS chemical biology, 5(2), 163–176.
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CD BioGlyco. (n.d.). α1-6 Mannobiose. Retrieved from [Link]
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Megazyme. (n.d.). 61-alpha-D-Galactosyl-mannobiose plus Mannotriose Oligo. Retrieved from [Link]
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Porter, C. N., Goldstein, I. J., & Smith, D. F. (2010). The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data. Glycobiology, 20(12), 1594–1603. [Link]
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Wikipedia contributors. (2024, January 12). Toll-like receptor 4. In Wikipedia, The Free Encyclopedia. Retrieved 18:24, January 16, 2026, from [Link]
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Langer, J., Hartmann, L., & Snyder, N. L. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Advances, 14(50), 37950-37959. [Link]
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Tan, K., Tesar, C., Wilton, R., Keigher, L., Babnigg, G., Joachimiak, A., & Midwest Center for Structural Genomics (MCSG). (2012). Novel α-glucosidase from human gut microbiome: substrate specificities and their switch. The FASEB Journal, 26(10), 4065–4076. [Link]
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Mbow, M. L., DeGregorio, M. W., & Archambault, D. (2020). Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. Gut microbes, 12(1), 1778261. [Link]
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Loo, Y. T., & Wong, W. F. (2011). Evaluation of the immunomodulatory effects of a South African commercial traditional immune booster in human peripheral blood mononuclear cells. BMC complementary and alternative medicine, 11, 68. [Link]
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Pullicin, A. J., Penner, M. H., & Lim, J. (2024). Taste of common prebiotic oligosaccharides: impact of molecular structure. Chemical senses, 49, bjae022. [Link]
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Van der Marel, G. A., Codée, J. D., & van den Bos, L. J. (2009). Differences in the mannose oligomer specificities of the closely related lectins from Galanthus nivalis and Zea mays strongly determine their eventual anti-HIV activity. The FEBS journal, 276(23), 7073–7087. [Link]
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The Tale of Two Syntheses: A Comparative Guide to Chemical and Enzymatic Routes for Alpha-1,6-Mannobiose
For the Researcher, Scientist, and Drug Development Professional: A deep dive into the strategic choices, experimental realities, and comparative outcomes of chemical versus enzymatic synthesis of a key disaccharide, alpha-1,6-mannobiose.
In the intricate world of glycobiology, the disaccharide alpha-1,6-mannobiose stands as a crucial structural motif in N-glycans and mannans, playing a significant role in biological recognition processes. Its availability in pure form is paramount for research into host-pathogen interactions, immunology, and the development of novel therapeutics and vaccines. The synthesis of this seemingly simple molecule, however, presents a classic chemical challenge: the regio- and stereoselective formation of a specific glycosidic bond. This guide provides a comprehensive comparative analysis of the two major strategies employed for the synthesis of alpha-1,6-mannobiose: the traditional, multi-step chemical approach and the increasingly sophisticated, biocatalytic enzymatic route.
The Chemical Gauntlet: A Multi-Step Marathon of Protection and Deprotection
Chemical synthesis of oligosaccharides, including alpha-1,6-mannobiose, is a testament to the ingenuity of organic chemists. The core challenge lies in differentiating between the multiple hydroxyl groups of the mannose monosaccharide units to ensure that the glycosidic linkage forms exclusively between the anomeric carbon (C1) of the donor mannose and the C6 hydroxyl group of the acceptor mannose, and with the correct alpha stereochemistry. This necessitates a carefully orchestrated series of protection and deprotection steps.
A common and historically significant approach is the Koenigs-Knorr reaction , which involves the coupling of a glycosyl halide donor with a glycosyl acceptor in the presence of a promoter, typically a heavy metal salt.[1][2] To achieve the desired alpha-1,6 linkage, a strategic deployment of protecting groups is essential.
The Strategic Imperative of Protecting Groups
Protecting groups are temporary modifications to the hydroxyl groups that prevent them from reacting out of turn.[3][4][5][6] The choice of protecting groups is critical and must be "orthogonal," meaning they can be selectively removed under different conditions without affecting other protecting groups.[7] For the synthesis of alpha-1,6-mannobiose, a typical strategy would involve:
-
The Glycosyl Donor: A mannose molecule where the anomeric position is activated (e.g., as a bromide) and the remaining hydroxyl groups (C2, C3, C4, and C6) are protected with groups that do not participate in the reaction at the anomeric center, to favor the formation of the alpha-anomer. Benzyl ethers are a common choice for this purpose.
-
The Glycosyl Acceptor: A mannose molecule where the C6 hydroxyl group is left unprotected (or can be selectively deprotected), while the other hydroxyl groups (C1, C2, C3, and C4) are protected. Acetyl or benzoyl esters are frequently used for this role.
The following diagram illustrates a conceptual workflow for the chemical synthesis of alpha-1,6-mannobiose, highlighting the multiple stages involved.
Caption: Conceptual workflow for the chemical synthesis of alpha-1,6-mannobiose.
A Representative Experimental Protocol (Conceptual)
-
Preparation of the Glycosyl Donor (e.g., Acetobromomannose):
-
D-mannose is per-O-acetylated using acetic anhydride in the presence of a catalyst.
-
The resulting penta-O-acetyl-α-D-mannopyranose is then treated with a solution of hydrogen bromide in acetic acid to yield 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide.
-
-
Preparation of the Glycosyl Acceptor (e.g., a selectively protected mannoside):
-
D-mannose is converted to a derivative where the C6-OH is free, and the other hydroxyls are protected. This often involves multiple steps to achieve the desired regioselectivity.
-
-
Glycosylation (Koenigs-Knorr Reaction):
-
The glycosyl donor and acceptor are reacted in an inert solvent in the presence of a promoter, such as silver carbonate or silver triflate.
-
The reaction mixture is carefully monitored, and upon completion, the crude product is isolated.
-
-
Purification:
-
The protected disaccharide is purified from unreacted starting materials and side products using chromatographic techniques, such as silica gel column chromatography.
-
-
Deprotection:
-
All protecting groups are removed in a final step. For example, acetyl groups can be removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.
-
-
Final Purification:
-
The deprotected alpha-1,6-mannobiose is purified by methods such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).
-
The multi-step nature of this process inevitably leads to a lower overall yield, often in the range of 10-30%, and requires significant expertise in synthetic organic chemistry.
The Enzymatic Approach: Nature's Precision Engineering
Enzymatic synthesis offers an elegant and highly specific alternative to the complexities of chemical methods. By harnessing the catalytic power of enzymes, the desired glycosidic bond can be formed with absolute regio- and stereoselectivity, obviating the need for protecting groups.[12][13] Two main classes of enzymes are employed for this purpose: glycosidases and glycosyltransferases.
Glycosidases: Reversing the Natural Order
Glycosidases are enzymes that typically catalyze the hydrolysis (breakdown) of glycosidic bonds. However, under specific conditions, the equilibrium of this reaction can be shifted towards synthesis. This "reverse hydrolysis" or "transglycosylation" can be achieved by using a high concentration of the substrate (mannose) or by employing an activated glycosyl donor.[1][12]
A notable example is the use of a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis for the regioselective synthesis of alpha-1,6-mannobiose.[12][14][15][16] In a study, this enzyme demonstrated the ability to produce alpha-1,6-mannobiose with a yield of approximately 21% from a concentrated mannose solution.[12][14][15][16]
Glycosyltransferases: The Biosynthetic Masterminds
Glycosyltransferases are nature's dedicated machinery for building oligosaccharides.[17][18] They catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., GDP-mannose) to an acceptor molecule.[2][7][14][19][20][21][22][23][24][25] Alpha-1,6-mannosyltransferases are specifically responsible for forming the alpha-1,6-mannosyl linkage.[2][7][14][19][20][21][22][23][24][25] While highly specific, the use of glycosyltransferases can be hampered by the cost and availability of the sugar nucleotide donors.
The following diagram illustrates the streamlined workflow of enzymatic synthesis.
Caption: Conceptual workflow for the enzymatic synthesis of alpha-1,6-mannobiose.
A Representative Experimental Protocol (Enzymatic)
Based on the study utilizing 1,6-alpha-D-mannosidase from Aspergillus phoenicis, a typical protocol would be as follows:[12][14][15][16]
-
Reaction Setup:
-
A highly concentrated solution of D-mannose (e.g., 45% w/w) is prepared in a suitable buffer (e.g., pH 4.5).
-
The purified 1,6-alpha-D-mannosidase is added to the mannose solution.
-
-
Incubation:
-
The reaction mixture is incubated at an optimal temperature (e.g., 55°C) for an extended period (e.g., 12 days) to allow the synthesis to proceed.
-
-
Enzyme Inactivation and Removal:
-
The reaction is terminated by inactivating the enzyme, for example, by boiling the mixture.
-
The denatured enzyme can be removed by centrifugation or filtration.
-
-
Purification:
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis of alpha-1,6-mannobiose is a strategic one, dictated by the specific needs of the researcher, available resources, and desired scale of production. The following table provides a direct comparison of the key parameters for each approach.
| Feature | Chemical Synthesis (e.g., Koenigs-Knorr) | Enzymatic Synthesis (e.g., using α-mannosidase) |
| Specificity | Lower; risk of regio- and stereoisomers | High; specific for the desired linkage and anomer |
| Reaction Steps | Multi-step (protection, glycosylation, deprotection) | Typically a single reaction step followed by purification |
| Protecting Groups | Required; complex strategies needed | Not required |
| Reaction Conditions | Often harsh (e.g., use of heavy metal salts, anhydrous solvents) | Mild (aqueous buffer, physiological pH and temperature) |
| Yield | Variable, often lower overall yield due to multiple steps | Can be moderate (e.g., ~21% reported for α-mannosidase) |
| Byproducts | Numerous, from side reactions and incomplete deprotection | Fewer, mainly unreacted substrate and potentially other oligosaccharides |
| Purification | Challenging; multiple chromatographic steps often necessary | Simpler; primarily separation of product from substrate and enzyme |
| Scalability | Can be challenging and costly to scale up | Potentially more scalable, especially with immobilized enzymes |
| Environmental Impact | Generates significant chemical waste | "Greener" approach with less hazardous waste |
| Expertise Required | High level of expertise in synthetic organic chemistry | Expertise in biochemistry and enzymology |
Conclusion: A Symbiotic Future in Glycosynthesis
Both chemical and enzymatic methodologies offer viable pathways to alpha-1,6-mannobiose, each with a distinct profile of advantages and disadvantages. Chemical synthesis, while often arduous and lower-yielding, provides a versatile platform for creating a wide array of modified oligosaccharides and is not limited by the availability of specific enzymes. Its strength lies in its adaptability and the vast toolkit of reactions available to the synthetic chemist.
Enzymatic synthesis, in contrast, champions specificity and elegance. It offers a more direct, environmentally friendly, and often simpler route to the desired product, mirroring nature's own biosynthetic pathways. The primary limitations of enzyme availability and the cost of co-factors are being steadily addressed through advances in protein engineering and biotechnology.
For the modern researcher, the optimal approach may lie in a chemoenzymatic strategy , which combines the strengths of both worlds. This could involve the chemical synthesis of a key building block that is then further modified or elongated using enzymes. As our understanding of both chemical and biological catalysis deepens, the synthesis of alpha-1,6-mannobiose and other complex glycans will undoubtedly become more efficient and accessible, empowering further discoveries in the captivating field of glycobiology.
References
-
Fujita, M., et al. (2022). Identification of an α-(1→6)-Mannosyltransferase Contributing To Biosynthesis of the Fungal-Type Galactomannan α-Core-Mannan Structure in Aspergillus fumigatus. mSphere, 7(6), e00399-22. [Link]
- Plou, F. J., et al. (2002). Glycosidases and glycosynthases in enzymatic synthesis of oligosaccharides. An overview. Current Organic Chemistry, 6(13), 1237-1256.
- Athanasopoulos, V. I., Niranjan, K., & Rastall, R. A. (2004). Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis.
-
Rastall, R. A., & Athanasopoulos, V. I. (2004). Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis. CentAUR. [Link]
-
Crout, D. H. G., & Vic, G. (1998). Glycosidases and glycosyl transferases in glycoside and oligosaccharide synthesis. Current Opinion in Chemical Biology, 2(1), 98-111. [Link]
- SGD. (n.d.). alpha-1,6-mannosyltransferase complex, M-Pol I variant.
-
Suzuki, A., et al. (1996). Characterization of alpha-1,6-mannosyltransferase responsible for the synthesis of branched side chains in Candida albicans mannan. European Journal of Biochemistry, 240(1), 37-44. [Link]
- Wikipedia. (n.d.). Initiation-specific alpha-1,6-mannosyltransferase.
-
Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis. [Link]
-
CentAUR. (2021). Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis. [Link]
- Yokoyama, S., & Gotschlich, E. C. (1989). Synthesis of alpha 1----6-mannooligosaccharides in Mycobacterium smegmatis. Function of beta-mannosylphosphoryldecaprenol as the mannosyl donor. The Journal of biological chemistry, 264(36), 21649–21655.
-
Li, Y., et al. (2024). Purification and Characterization of β-Mannanase Derived from Rhizopus microsporus var. rhizopodiformis Expressed in Komagataella phaffii. Polymers, 16(21), 2909. [Link]
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Varki, A., et al. (Eds.). (2022). Glycosyltransferases. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
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Berg, T., et al. (2001). Purification and characterization of recombinant human lysosomal alpha-mannosidase. Molecular genetics and metabolism, 73(1), 39–47. [Link]
- ResearchGate. (n.d.). Protecting Groups in Solid-Phase Organic Synthesis.
- Megazyme. (n.d.). 61-alpha-D-Galactosyl-mannobiose plus Mannotriose Oligo.
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Bonay, P., & Hughes, R. C. (1991). Purification and characterization of a novel broad-specificity (alpha 1----2, alpha 1----3 and alpha 1----6) mannosidase from rat liver. European journal of biochemistry, 197(1), 229–238. [Link]
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Reverte, A., et al. (2007). Expression and purification of recombinant M-Pol I from Saccharomyces cerevisiae with alpha-1,6 mannosylpolymerase activity. Glycobiology, 17(10), 1060–1068. [Link]
- Besra, G. S., et al. (1997). Synthetic Mannosides Act as Acceptors for Mycobacterial alpha1-6 Mannosyltransferase. The Journal of biological chemistry, 272(29), 18460–18465.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Longdom Publishing. (n.d.).
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Siriwardena, A., et al. (2019). Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation. Organic letters, 21(15), 5849–5853. [Link]
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Langer, J., Hartmann, L., & Snyder, N. L. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC advances, 14(50), 36986–36993. [Link]
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Langer, J., Hartmann, L., & Snyder, N. L. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. Europe PMC. [Link]
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
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Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie (International ed. in English), 58(23), 7594–7613. [Link]
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Langer, J., Hartmann, L., & Snyder, N. L. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. Europe PMC. [Link]
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A Researcher's Guide to Distinguishing Mannobiose Isomers by NMR Spectroscopy
For researchers in glycobiology, drug development, and related fields, the precise structural characterization of carbohydrates is paramount. Subtle differences in glycosidic linkages can dramatically alter a molecule's biological activity. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of common mannobiose isomers, offering a practical framework for their differentiation. We will delve into the key distinguishing features in both ¹H and ¹³C NMR spectra and provide a detailed experimental protocol for acquiring high-quality data.
The Challenge of Isomeric Complexity
Mannobiose, a disaccharide composed of two mannose units, can exist in various isomeric forms depending on the anomeric configuration (α or β) and the position of the glycosidic linkage (1→2, 1→3, 1→4, or 1→6). These structural nuances give rise to unique three-dimensional structures and, consequently, distinct biological functions. NMR spectroscopy stands as a powerful, non-destructive technique for elucidating these fine structural details in solution.[1][2]
Deciphering the NMR Fingerprints of Mannobiose Isomers
The key to distinguishing mannobiose isomers lies in the careful analysis of their ¹H and ¹³C NMR spectra. The chemical environment of each proton and carbon atom is exquisitely sensitive to the local geometry, which is dictated by the glycosidic linkage.
The Anomeric Region: A Telltale Sign
The anomeric protons (H-1) and carbons (C-1) are particularly diagnostic.[2] Their chemical shifts and coupling constants provide the first crucial clues to the identity of the isomer.
-
¹H NMR: Anomeric proton signals typically resonate in the downfield region of the spectrum (δ 4.5–5.5 ppm). The chemical shift is influenced by the anomeric configuration, with α-anomers generally appearing at a lower field (higher ppm) than β-anomers. The ³J(H1,H2) coupling constant is also a critical parameter. For mannose, where the H-2 proton is equatorial, small ³J(H1,H2) values are observed for both α (axial H-1) and β (equatorial H-1) anomers, making unambiguous assignment based solely on this coupling challenging without further 2D NMR analysis.[1]
-
¹³C NMR: The anomeric carbon (C-1) chemical shift is also highly sensitive to the stereochemistry at the anomeric center.[1] Generally, the C-1 of α-anomers resonates at a slightly different chemical shift compared to the β-anomer.
Impact of the Glycosidic Linkage on Chemical Shifts
The position of the glycosidic linkage creates a unique electronic environment for the nuclei in both mannose residues, leading to characteristic shifts throughout the spectrum. By comparing the spectra of different isomers, we can pinpoint these linkage-specific variations.
Below is a comparative summary of reported ¹H and ¹³C NMR chemical shifts for various mannobiose isomers. Note that these values can vary slightly depending on experimental conditions such as solvent, temperature, and pH.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for Anomeric Protons of Mannobiose Isomers in D₂O
| Isomer | H-1 (Non-reducing end) | H-1α (Reducing end) | H-1β (Reducing end) |
| α-(1→2)-Mannobiose | ~5.32 | ~5.17 | ~4.88 |
| α-(1→3)-Mannobiose | ~5.12 | ~5.17 | ~4.88 |
| α-(1→4)-Mannobiose | ~5.05 | ~5.17 | ~4.88 |
| α-(1→6)-Mannobiose | ~4.89 | ~5.17 | ~4.88 |
| β-(1→2)-Mannobiose | ~4.90 | ~5.17 | ~4.88 |
| β-(1→3)-Mannobiose | ~4.78 | ~5.17 | ~4.88 |
| β-(1→4)-Mannobiose | ~4.76 | ~5.21 | ~4.93 |
Note: Data is compiled from various sources and represents approximate values. The reducing end exists as an equilibrium of α and β anomers.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Key Carbons of Mannobiose Isomers in D₂O
| Isomer | C-1 (Non-reducing) | C-1'α (Reducing) | C-1'β (Reducing) | Carbon at Linkage |
| α-(1→2)-Mannobiose | ~102.9 | ~96.5 | ~96.4 | C-2' ~79.5 |
| α-(1→3)-Mannobiose | ~101.9 | ~95.0 | ~95.0 | C-3' ~80.9 |
| α-(1→4)-Mannobiose | ~101.8 | ~94.8 | ~94.7 | C-4' ~78.0 |
| α-(1→6)-Mannobiose | ~100.5 | ~94.9 | ~94.9 | C-6' ~68.0 |
| β-(1→2)-Mannobiose | ~104.5 | ~94.8 | ~94.8 | C-2' ~82.7 |
| β-(1→3)-Mannobiose | ~104.7 | ~95.0 | ~95.0 | C-3' ~86.1 |
| β-(1→4)-Mannobiose | ~103.5 | ~94.8 | ~94.7 | C-4' ~78.9 |
Note: Data is compiled and extrapolated from various sources and represents approximate values. The reducing end exists as an equilibrium of α and β anomers.
Experimental Protocol for NMR Analysis of Mannobiose Isomers
Acquiring high-quality, reproducible NMR data is crucial for accurate isomer differentiation. The following protocol outlines a robust methodology for the analysis of mannobiose samples.
I. Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical to obtain high-resolution NMR spectra.
Materials:
-
Mannobiose isomer sample (5-10 mg)
-
Deuterium oxide (D₂O, 99.9%)
-
High-quality 5 mm NMR tube and cap
-
Small vial for dissolution
-
Micropipette
-
Vortex mixer (optional)
-
Pipette with a cotton plug (for filtration, if necessary)
Procedure:
-
Weigh 5-10 mg of the mannobiose sample into a clean, dry vial.
-
Add approximately 0.6 mL of D₂O to the vial.
-
Gently agitate or vortex the vial until the sample is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small cotton plug placed at the bottom of a Pasteur pipette directly into the NMR tube.
-
Carefully cap the NMR tube and label it clearly.
Figure 1. Workflow for preparing a mannobiose sample for NMR analysis.
II. NMR Data Acquisition: Capturing the Spectral Details
The following parameters are recommended for a 500 MHz NMR spectrometer and may need to be optimized for your specific instrument and sample.
1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (or more for dilute samples)
1D ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
2D NMR Experiments (for unambiguous assignments):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within each mannose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which are crucial for confirming the glycosidic linkage position.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within a single mannose residue).
Figure 2. Logical workflow for NMR-based structural elucidation of mannobiose isomers.
The Power of 2D NMR in Structural Assignment
While 1D NMR provides a foundational overview, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex oligosaccharides.[1]
-
COSY experiments reveal which protons are coupled to each other, allowing for the tracing of the proton network within each mannose ring, starting from the well-resolved anomeric proton.
-
HSQC provides a direct correlation between each proton and the carbon it is attached to. This is essential for assigning the carbon spectrum based on the proton assignments.
-
HMBC is the key to identifying the glycosidic linkage. It shows correlations between protons and carbons that are two or three bonds apart. A cross-peak between the anomeric proton (H-1) of the non-reducing mannose and a carbon in the reducing mannose unit directly identifies the linkage position. For example, in an α-(1→6)-mannobiose, an HMBC correlation would be observed between H-1 of the non-reducing residue and C-6 of the reducing residue.
Conclusion
The differentiation of mannobiose isomers by NMR spectroscopy is a meticulous process that relies on the careful analysis of subtle differences in chemical shifts and coupling constants. By employing a combination of 1D and 2D NMR techniques and following a robust experimental protocol, researchers can confidently elucidate the precise structure of these important biomolecules. This guide provides a comprehensive framework to aid in this endeavor, empowering scientists and drug development professionals in their pursuit of understanding and harnessing the complexities of the glycome.
References
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Shibata, N., Hisamichi, K., Kobayashi, H., & Suzuki, S. (1993). Complete assignment of 1H and 13C nuclear magnetic resonance chemical shifts of beta-1,2-linked mannooligosaccharides isolated from the phosphomannan of the pathogenic yeast Candida albicans NIH B-792 strain. Archives of biochemistry and biophysics, 302(1), 113–117. [Link]
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SpectraBase. BETA-1,4-D-MANNOBIOSE;4-O-BETA-D-MANNOPYRANOSYL-D-MANNOPYRANOSIDE. Wiley Online Library. [Link]
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Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate research, 343(1), 101–112. [Link]
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ResearchGate. (2012). 1H and 13C NMR Chemical shifts for compounds 1-3. [Link]
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Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
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Li, Y., et al. (2013). Synthesis and bioassay of β-(1,4)-D-mannans as potential agents against Alzheimer's disease. Acta pharmacologica Sinica, 34(11), 1485–1494. [Link]
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Rönnols, J., et al. (2013). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Carbohydrate Research, 380, 156-66. [Link]
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Furevi, A., et al. (2022). Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. Carbohydrate Research, 513, 108528. [Link]
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ResearchGate. (2013). Synthesis of β-(1→3)-mannobiose. [Link]
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University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. [Link]
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Speciale, I., et al. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. Carbohydrate Polymers, 277, 118885. [Link]
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Kubota, Y., et al. (2012). Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy. Journal of Carbohydrate Chemistry, 31(8), 637-653. [Link]
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Kozlov, G., et al. (2010). Complete assignment of 1H and 13C NMR signals of monoglucosylated high-mannose type glycan attached to asparagine. Carbohydrate research, 345(10), 1408–1413. [Link]
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Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
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Lee, K. S., et al. (2013). β-1,4-mannobiose stimulates innate immune responses and induces TLR4-dependent activation of mouse macrophages but reduces severity of inflammation during endotoxemia in mice. Journal of biological chemistry, 288(10), 7115–7127. [Link]
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A Functional Comparison of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose and its Synthetic Analogues for Immune Modulation
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of immunology and vaccine development, the targeting of specific cellular receptors to modulate immune responses is a paramount strategy. Carbohydrate-based structures, particularly those involving mannose, have emerged as key players in this field due to their ability to engage with C-type lectin receptors (CLRs) expressed on the surface of innate immune cells like dendritic cells (DCs) and macrophages. This guide provides an in-depth functional comparison of the natural disaccharide, 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, and its synthetic analogues, offering insights into their potential as immunomodulatory agents and vaccine adjuvants.
Introduction to this compound: A Natural Immunomodulator
This compound, a disaccharide composed of two D-mannose units linked by an α-(1→6) glycosidic bond, is a fundamental carbohydrate structure found in the cell walls of various microorganisms, including yeasts and fungi.[1] Its significance in immunology stems from its recognition by pattern recognition receptors (PRRs) of the innate immune system, most notably the Mannose-Binding Lectin (MBL). MBL, a soluble C-type lectin, binds to the mannose-rich glycans on microbial surfaces, initiating the lectin pathway of the complement system, a crucial arm of innate immunity for pathogen clearance.[2] Beyond its role in complement activation, the interaction of mannosylated structures with cell-surface CLRs on antigen-presenting cells (APCs) like dendritic cells is pivotal for initiating adaptive immune responses.
The inherent immunomodulatory properties of this compound have spurred interest in its use and the development of its synthetic analogues for various therapeutic applications, including as antimicrobial agents and, more prominently, as vaccine adjuvants.[3] Synthetic analogues offer the advantage of controlled chemical synthesis, enabling modifications to enhance stability, avidity for target receptors, and the fine-tuning of the desired immune response.
The Rationale for Synthetic Analogues: Enhancing Nature's Design
The development of synthetic analogues of this compound is driven by the desire to optimize its natural immunomodulatory functions. Key objectives behind the design of these synthetic molecules include:
-
Increased Receptor Avidity: By creating multivalent structures (glycoclusters or dendrimers) or by modifying the core disaccharide, the overall binding strength (avidity) to CLRs can be significantly enhanced, leading to more potent cellular activation.
-
Improved Stability and Bioavailability: Chemical modifications can protect the glycosidic bond from enzymatic cleavage, increasing the in vivo half-life and bioavailability of the molecule.
-
Tailored Immune Responses: By conjugating the mannose disaccharide to other molecules, such as lipids (to form glycolipids) or known immune-stimulants, the resulting immune response can be skewed towards a desired Th1, Th2, or Th17 phenotype.
-
Structure-Activity Relationship (SAR) Studies: The systematic synthesis of analogues allows for a detailed investigation of the structural requirements for optimal receptor binding and immune activation, guiding the rational design of next-generation immunomodulators.[4]
Comparative Functional Analysis: Key Experimental Approaches
To objectively compare the functional performance of this compound with its synthetic analogues, a series of in vitro assays are employed. These assays are designed to dissect the key interactions and cellular responses that underpin their immunomodulatory activity.
Receptor Binding Affinity: The Initial Interaction
The initial and most critical event in the action of these mannosides is their binding to C-type lectin receptors. The affinity of this interaction can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: Mannan-Binding Lectin (MBL) Competitive ELISA [1][5]
-
Plate Coating: Microtiter plates are coated with mannan, a polysaccharide of mannose, to which MBL will bind.
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.
-
Competitive Binding: A constant, predetermined concentration of MBL is pre-incubated with varying concentrations of the test compounds (this compound or its synthetic analogues).
-
Transfer to Plate: The MBL-competitor mixtures are then added to the mannan-coated wells. Unbound MBL will bind to the mannan on the plate.
-
Detection: The amount of MBL bound to the plate is detected using a specific primary antibody against MBL, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Data Analysis: The signal intensity is inversely proportional to the binding affinity of the test compound for MBL. A lower signal indicates a higher affinity of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of MBL binding) is calculated to quantify and compare the binding affinities.
Diagram: Competitive ELISA Workflow
Caption: Workflow for assessing DC activation.
| Compound | Expected Upregulation of CD80/CD86 | Rationale |
| This compound | Modest | Natural ligand for C-type lectin receptors, leading to a baseline level of DC activation. |
| Synthetic Analogue 1 (e.g., a simple acylated derivative) | Potentially enhanced | Acylation can alter the interaction with the cell membrane and/or receptor, potentially leading to stronger signaling. |
| Synthetic Analogue 2 (e.g., a multivalent glycocluster) | Significantly enhanced | Multivalent binding leads to receptor clustering and more robust downstream signaling, resulting in stronger DC activation. |
| Synthetic Analogue 3 (e.g., a glycolipid conjugate) | Strong and potentially prolonged | The lipid component can anchor the molecule to the cell membrane, leading to sustained receptor engagement and potent activation. |
Cytokine Profiling: Directing the Immune Response
The type of adaptive immune response (e.g., Th1, Th2, or Th17) is largely dictated by the cytokine milieu produced by activated dendritic cells. Therefore, a comprehensive analysis of the cytokines secreted by DCs upon stimulation with the different mannosides is crucial.
Experimental Protocol: Cytokine Profiling using Multiplex Immunoassay (Luminex) [6][7]
-
DC Stimulation and Supernatant Collection: Dendritic cells are stimulated with the test compounds as described in the DC activation assay. After the incubation period, the cell culture supernatants are collected.
-
Multiplex Bead Assay: The supernatants are incubated with a mixture of microspheres, where each set of beads is coated with a capture antibody specific for a particular cytokine (e.g., IL-12, TNF-α, IL-10, IL-6).
-
Detection: A cocktail of biotinylated detection antibodies, specific for the different cytokines, is added, followed by a streptavidin-phycoerythrin (PE) conjugate.
-
Luminex Analysis: The beads are analyzed on a Luminex instrument, which uses lasers to identify the bead set (and thus the cytokine) and to quantify the amount of bound cytokine based on the PE fluorescence intensity.
-
Data Analysis: The concentrations of multiple cytokines in each sample are determined simultaneously and compared across the different treatment groups.
Diagram: Cytokine Profiling Logical Flow
Sources
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- 3. [Assay method for the lectin activity of mannan-binding protein ~ELLBA-3]:Glycoscience Protocol Online Database [jcggdb.jp]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the materials we handle, including their final disposal. This guide is designed to provide clear, actionable procedures grounded in established safety protocols and an understanding of the chemical's specific properties.
Part 1: Core Principle: Hazard Identification and Chemical Profile
The cornerstone of any disposal protocol is a thorough understanding of the substance's inherent hazards. This compound, a disaccharide composed of two mannose units, is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS) and GHS classifications.[1][2][3][4] The SDS for this compound typically shows no required hazard pictograms, signal words, or hazard statements.[1][2][3]
This non-hazardous classification is the primary determinant for the disposal pathways outlined below. However, it is crucial to recognize that this applies only to the pure, uncontaminated compound. If this compound becomes mixed with hazardous materials (e.g., flammable solvents, toxic reagents, or biohazardous agents), the entire mixture must be treated as hazardous waste, following the disposal requirements for the most hazardous component.[5][6][7]
Chemical & Physical Properties Summary
| Property | Value | Source |
| CAS Number | 6614-35-3 | [8][9] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [8][9] |
| Molecular Weight | 342.30 g/mol | [9] |
| Appearance | White to Off-white Solid | [4] |
| Melting Point | 196-197 °C | [1] |
| Boiling Point | 662.8 °C at 760 mmHg | [1] |
| Classification | Not a hazardous substance or mixture | [3][4] |
Part 2: Disposal Decision Workflow
To ensure procedural clarity, the disposal process for this compound can be visualized as a decision-making workflow. This diagram illustrates the critical questions that guide the user to the correct disposal route based on the waste's form and purity.
Caption: Disposal Decision Workflow for this compound.
Part 3: Step-by-Step Disposal Protocols
Based on the workflow, select the appropriate procedure for your specific waste stream.
Procedure A: Disposal of Pure, Solid this compound
This procedure applies to the uncontaminated, solid (powder) form of the sugar. The primary causality behind this protocol is to prevent alarming custodial or waste management staff, who are trained not to handle containers from laboratories that appear to hold chemical waste.[10][11]
Methodology:
-
Primary Containment: Place the solid waste into its original container or a new, clean, and sealable container.
-
Secure Packaging: Place the primary container into a sturdy, secondary packaging, such as a cardboard box or a durable plastic bag. This two-layer system ensures that no material can spill during collection or transport.[10]
-
Labeling: Clearly label the outer container with the words "NON-HAZARDOUS WASTE ". Do not use chemical formulas or names. The goal is to communicate the waste's status clearly and immediately. Leave the manufacturer's label on the innermost container for identification if needed.[10]
-
Final Disposal: Laboratory personnel must carry the securely packaged and labeled waste directly to the facility's dumpster or designated non-hazardous solid waste collection area.[10][11] Do not place it in laboratory trash cans intended for routine custodial pickup.[11]
Procedure B: Disposal of Uncontaminated Aqueous Solutions
This procedure is for aqueous solutions containing only this compound and water, with a neutral pH. Sugars and sugar solutions are generally considered acceptable for drain disposal by many institutions.[12][13]
Methodology:
-
Verify Composition: Confirm that the solution contains no other hazardous chemical contaminants (e.g., heavy metals, solvents, or regulated buffers).
-
Check pH: Ensure the pH of the solution is within an acceptable range for your institution's wastewater system, typically between 5.5 and 9.5.[12] If necessary, neutralize dilute acidic or basic solutions before disposal.
-
Dilution and Disposal: Pour the solution slowly down a laboratory sink drain, flushing with a copious amount of cold water (at least 20 parts water).[14] This dilutes the material, preventing any potential burden on the wastewater treatment system.
-
Quantity Limits: Avoid disposing of large, highly concentrated stock solutions down the drain. While small research quantities are generally acceptable, bulk disposal should be discussed with your institution's Environmental Health & Safety (EHS) department.[13][15]
Procedure C: Disposal of Contaminated Waste
This procedure is a critical safety mandate for any waste containing this compound mixed with other hazardous materials.
Methodology:
-
Identify the Hazard: Determine the hazardous characteristic of the contaminant (e.g., flammable, corrosive, toxic, reactive).
-
Containerize and Label: Collect the waste in a designated, compatible hazardous waste container.[7] Label the container with a "Hazardous Waste" tag, clearly listing all chemical constituents, including the sugar and all contaminants.[6]
-
Segregate and Store: Store the container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[13] Keep the container closed except when adding waste.[7]
-
Request Pickup: Arrange for disposal through your institution's EHS hazardous waste collection program.[5][7] Do not attempt to dispose of this waste via trash or drain.
References
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VIII. Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Navigating the Nuances of Safety: A Practical Guide to Handling 6-O-alpha-D-Mannopyranosyl-D-mannopyranose
For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the foundation of all successful research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, a disaccharide also known as mannobiose. While this compound is not classified as hazardous, a cavalier approach to its handling is a significant oversight. Adherence to proper laboratory protocols is not merely about compliance; it is about cultivating an environment of precision, control, and, ultimately, scientific integrity.
Understanding the Hazard Profile: Beyond the Classification
This compound is a stable, non-reactive solid under standard laboratory conditions.[1] Safety Data Sheets (SDS) consistently indicate that it is not a hazardous substance or mixture.[2] However, it is crucial to recognize that any powdered chemical, regardless of its hazard classification, presents a potential for airborne particulate generation. Inhalation of any foreign dust can lead to respiratory irritation.[3] Furthermore, direct contact with the eyes can cause mechanical irritation. Therefore, our safety protocols are designed to mitigate these physical hazards, ensuring that your focus remains on your research, not on avoidable laboratory mishaps.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a foundational aspect of laboratory safety. For this compound, the focus is on preventing inhalation of dust and contact with eyes and skin.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Chemical safety goggles | To prevent airborne particles from entering the eyes and causing mechanical irritation. Standard safety glasses may not provide a sufficient seal.[4][5] |
| Hand Protection | Nitrile gloves | To prevent direct skin contact and maintain a clean working environment. Nitrile offers a good balance of chemical resistance and dexterity for general laboratory use.[4][5] |
| Body Protection | Laboratory coat | To protect personal clothing from contamination with the powder and to provide an additional layer of protection for the skin.[5][6] |
| Respiratory Protection | N95 respirator (if dust is generated) | Recommended when handling large quantities of the powder or when working in an area with inadequate ventilation, to prevent the inhalation of airborne particulates.[2][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized procedure for donning and doffing PPE is critical to prevent cross-contamination and ensure the efficacy of your protective measures.
Donning PPE Protocol:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[1]
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.[8]
-
Eye Protection: Don your chemical safety goggles.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves to create a seal.[7]
Doffing PPE Protocol:
The principle of doffing is to touch potentially contaminated surfaces with your gloves and clean surfaces with your bare hands.
-
Gloves: Remove your gloves using the glove-in-glove technique. With one gloved hand, pinch the palm of the other glove and peel it off. Ball up the removed glove in your still-gloved hand. Slide two fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of the gloves in the appropriate waste container.[1][8]
-
Lab Coat: Unbutton your lab coat. Grasp the coat at the shoulders from the inside and peel it off, turning it inside out as you remove it. Hang it in a designated area or dispose of it if it is single-use or contaminated.
-
Eye Protection: Remove your safety goggles by handling the earpieces or strap, avoiding touching the front of the goggles.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Disposal Plan: Ensuring a Clean and Safe Workspace
As this compound is not considered hazardous, its disposal, along with any contaminated materials, is straightforward but must be handled with care to maintain a safe laboratory environment.
Chemical Disposal:
-
Solid Waste: Uncontaminated this compound can be disposed of as non-hazardous solid waste.[9] It is recommended to place the material in a sealed, clearly labeled container before placing it in the regular laboratory trash that is designated for non-hazardous materials.[10] This prevents accidental inhalation by custodial staff.
-
Solutions: Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided they are not mixed with any hazardous chemicals.[6][11] Always consult your institution's specific guidelines for drain disposal.
Contaminated PPE and Materials Disposal:
-
Gloves and other disposables: Used gloves, weigh boats, and other disposable materials that have come into contact with the powder should be placed in a sealed bag and disposed of in the regular laboratory trash.
-
Glassware: Contaminated glassware should be thoroughly washed with soap and water.
By adhering to these protocols, you contribute to a culture of safety and excellence within your laboratory, ensuring that your valuable research can proceed without unnecessary risk.
References
-
Megazyme. Mannobiose Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]
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Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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University of Nevada, Reno Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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YouTube. Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. Retrieved from [Link]
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Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
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VA.gov. 2020 Laboratory Haz Assessment.doc. Retrieved from [Link]
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Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
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University of California, Los Angeles. Recommendations Concerning Chemical Hygiene in Laboratories. Retrieved from [Link]
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University of California, Irvine Environmental Health & Safety. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
